Synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic acid
An In-Depth Technical Guide to the This guide provides a comprehensive overview and a detailed, field-proven methodology for the synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid, a bicyclic amino acid derivative...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the
This guide provides a comprehensive overview and a detailed, field-proven methodology for the synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid, a bicyclic amino acid derivative of significant interest to researchers and professionals in drug development. The octahydro-isoindole scaffold is a key structural motif in a variety of biologically active compounds, and the introduction of a keto functionality and a carboxylic acid group offers versatile points for further chemical modification.
This document is structured to provide not just a protocol, but a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability. The proposed synthetic route is a multi-step process involving a Diels-Alder reaction to construct the core bicyclic system, followed by catalytic hydrogenation to achieve the desired saturation, and concluding with the hydrolysis of an ester intermediate.
Strategic Overview of the Synthesis
The synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid is a multi-stage process that begins with the construction of an isoindolinone precursor. The chosen strategy hinges on three key transformations:
Intramolecular Diels-Alder Reaction: This powerful cycloaddition reaction is employed to form the isoindolinone ring system. This approach offers high efficiency and control over the initial stereochemistry of the bicyclic core[1][2].
Catalytic Hydrogenation: To obtain the "octahydro" derivative, the aromatic ring of the isoindolinone intermediate is fully saturated via catalytic hydrogenation. This step is crucial for achieving the desired aliphatic bicyclic structure[3][4][5].
Ester Hydrolysis: The synthesis is designed to yield a more stable and easily purifiable methyl ester of the target molecule. The final step is a straightforward hydrolysis to the desired carboxylic acid[6].
The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the synthetic strategy.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1H-isoindole-1-carboxylate (Intermediate 1)
This step utilizes an intramolecular Diels-Alder reaction to form the isoindolinone core. The reaction involves the cyclization of a furan-containing precursor, which can be synthesized from commercially available starting materials.
Protocol:
Precursor Synthesis: In a round-bottom flask, a solution of a suitable N-substituted furan-2-carboxamide is prepared.
Cycloaddition: The precursor is heated under reflux in a high-boiling solvent such as toluene or xylene to facilitate the intramolecular [4+2] cycloaddition[1][2].
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the methyl 4-oxo-4,5,6,7-tetrahydro-1H-isoindole-1-carboxylate.
Step 2: Synthesis of Methyl 4-oxo-octahydro-isoindole-1-carboxylate (Intermediate 2)
The aromatic isoindolinone intermediate is then fully saturated via catalytic hydrogenation.
Protocol:
Reaction Setup: Methyl 4-oxo-4,5,6,7-tetrahydro-1H-isoindole-1-carboxylate is dissolved in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is added to the solution[4][5].
Hydrogenation: The vessel is charged with hydrogen gas to a pressure of 50-100 psi and the mixture is shaken or stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude methyl 4-oxo-octahydro-isoindole-1-carboxylate, which can be used in the next step without further purification.
Step 3: (Final Product)
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
Protocol:
Reaction Setup: The crude methyl 4-oxo-octahydro-isoindole-1-carboxylate is dissolved in a mixture of methanol and water.
Hydrolysis: An excess of a base, such as lithium hydroxide or sodium hydroxide, is added to the solution. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC)[6].
Work-up and Purification: The methanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 with a dilute solution of hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure 4-oxo-octahydro-isoindole-1-carboxylic acid.
Tabulated Reaction Parameters
Step
Reaction
Key Reagents
Solvent
Temperature
Time
1
Diels-Alder Reaction
Furan-based amine, Methyl acrylate
Toluene
Reflux
12-24 h
2
Catalytic Hydrogenation
10% Pd/C, H₂ gas
Ethanol
Room Temp.
8-16 h
3
Ester Hydrolysis
Lithium Hydroxide
Methanol/Water
Room Temp.
4-8 h
Visualization of the Synthetic Pathway
Caption: The step-by-step synthetic route to the target molecule.
Concluding Remarks
The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of 4-oxo-octahydro-isoindole-1-carboxylic acid. The use of a Diels-Alder reaction ensures an efficient construction of the core bicyclic system, while the subsequent hydrogenation and hydrolysis steps are robust and high-yielding. This guide is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis and further exploration of this important class of compounds.
4-Oxo-octahydro-isoindole-1-carboxylic Acid: A Constrained Proline Analogue for Advanced Peptide Design
Abstract This technical guide provides a comprehensive overview of 4-oxo-octahydro-isoindole-1-carboxylic acid, a bicyclic constrained proline analogue with significant potential in drug discovery and peptide science. Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 4-oxo-octahydro-isoindole-1-carboxylic acid, a bicyclic constrained proline analogue with significant potential in drug discovery and peptide science. Proline residues impart unique structural constraints on peptides, influencing their conformation and stability. The creation of proline analogues with further restricted conformational freedom is a key strategy in designing peptides with enhanced biological activity, improved metabolic stability, and specific secondary structures. This document outlines the strategic importance of such analogues, proposes a viable synthetic pathway for 4-oxo-octahydro-isoindole-1-carboxylic acid, discusses its anticipated conformational properties and their impact on peptide structure, and provides detailed protocols for its incorporation into peptide chains and subsequent analysis. This guide is intended for researchers and professionals in the fields of medicinal chemistry, peptide chemistry, and drug development.
Introduction: The Strategic Value of Conformational Constraint in Proline Analogues
Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity compared to other amino acids, often acting as a "helix breaker" and favoring the formation of β-turns.[1] Proline's structure influences two key conformational equilibria: the puckering of the five-membered ring (Cγ-endo or Cγ-exo) and the isomerization of the preceding amide bond (cis or trans).[1]
The development of proline analogues is a crucial area of research in medicinal chemistry, as these modified residues can be used to fine-tune the properties of peptides and peptidomimetics.[2] Bicyclic proline analogues, such as the octahydroisoindole-1-carboxylic acid scaffold, offer an even greater degree of conformational restriction.[3] This pre-organization of the peptide backbone can lead to:
Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation that mimics the bound state at a biological target.
Increased Proteolytic Stability: The non-natural, sterically hindered structure can prevent recognition and cleavage by proteases.
Improved Bioavailability: The introduction of lipophilic bicyclic systems can enhance membrane permeability.
The subject of this guide, 4-oxo-octahydro-isoindole-1-carboxylic acid, introduces a ketone functionality to the bicyclic scaffold. This carbonyl group is expected to further influence the electronic and steric properties of the molecule, potentially favoring a specific ring pucker and providing a site for further chemical modification. The isoindolin-1-one substructure is considered a "privileged scaffold" in medicinal chemistry, known to be present in a variety of biologically active compounds.[4]
Proposed Synthetic Strategy
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-oxo-octahydro-isoindole-1-carboxylic acid is outlined below. The primary disconnection simplifies the target to key starting materials for a Diels-Alder reaction.
Caption: Retrosynthetic analysis of 4-oxo-octahydro-isoindole-1-carboxylic acid.
Step-by-Step Synthetic Protocol
Step 1: Diels-Alder Cycloaddition
The core of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, which efficiently forms a six-membered ring.[5] A suitable N-protected amino-diene will react with a dienophile like maleic anhydride to form the isoindole core.
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the N-protected amino-diene (1.0 eq) in anhydrous toluene.
Add maleic anhydride (1.1 eq) to the solution.
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of solution.
Collect the solid product by filtration and wash with cold toluene.
The resulting adduct, a cyclic anhydride, is then hydrolyzed. Add a mixture of water and a catalytic amount of acid (e.g., HCl) and heat to yield the dicarboxylic acid intermediate.
Step 2: Selective Reduction and Amide Formation
The dicarboxylic acid intermediate can be selectively converted to the lactam (an amide within a ring).
Materials:
Dicarboxylic acid intermediate from Step 1
Acetic anhydride
Procedure:
Heat the dicarboxylic acid with acetic anhydride under reflux. This will reform the anhydride.
After cooling, carefully add a concentrated solution of ammonia or a primary amine. This will open the anhydride to form an amide and a carboxylic acid.
Heating this intermediate will then promote intramolecular cyclization to form the desired lactam ring of the isoindolinone core.
Step 3: Catalytic Hydrogenation
The final step to obtain the fully saturated "octahydro" system is the catalytic hydrogenation of the remaining double bond in the six-membered ring.
Materials:
Partially saturated isoindolinone product from Step 2
Palladium on carbon (10% Pd/C) or Platinum on carbon (Pt/C) catalyst[6]
Ethanol or Ethyl Acetate (solvent)
Hydrogen gas source (Parr hydrogenator or H-Cube)
Procedure:
Dissolve the isoindolinone intermediate in a suitable solvent like ethanol in a high-pressure reaction vessel.
Add the hydrogenation catalyst (typically 5-10 mol%).
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction at room temperature or with gentle heating.
Monitor the reaction for the uptake of hydrogen.
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
Evaporate the solvent under reduced pressure to yield the crude 4-oxo-octahydro-isoindole-1-carboxylic acid.
Purify the final product by recrystallization or column chromatography.
Conformational Properties and Structural Impact
The introduction of substituents onto the proline ring significantly influences its conformational preferences.[7] The bicyclic nature of 4-oxo-octahydro-isoindole-1-carboxylic acid already severely restricts the backbone dihedral angle φ. The puckering of the pyrrolidine ring (endo vs. exo) will be a key determinant of the overall shape.
Expected to strongly favor compact, turn-like structures due to steric bulk and electronic effects of the keto group.
N/A
The Cγ-exo pucker generally correlates with more compact, helical backbone conformations (like polyproline II helices), while the Cγ-endo pucker is associated with more extended structures.[1] The steric bulk of the fused six-membered ring and the electronic nature of the 4-oxo group in the target molecule are expected to create a strong preference for one pucker, thus reducing the conformational heterogeneity of peptides into which it is incorporated.
Characterization Workflow
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can elucidate the conformational biases of this novel analogue.
Caption: Workflow for determining the conformational impact of the analogue.
Applications in Drug Development and Peptide Science
The unique structural features of 4-oxo-octahydro-isoindole-1-carboxylic acid make it a valuable building block for a range of applications:
Stabilizing β-turns: Its rigid structure is ideal for inducing and stabilizing β-turn motifs, which are crucial for molecular recognition in many peptide-protein interactions.[8]
Peptidomimetic Design: It can serve as a scaffold to which pharmacophoric groups are attached, creating small molecule drugs that mimic the structure of larger peptides.
Probing Bioactive Conformations: Incorporating this analogue into a known bioactive peptide can help determine the required conformation for activity by observing whether the constrained peptide retains or loses its function.
Development of Protease-Resistant Therapeutics: The non-natural structure will enhance the metabolic stability of peptide drugs, prolonging their half-life in vivo.
Protocol for Incorporation into Peptides via SPPS
This analogue, once synthesized and appropriately protected (e.g., with Fmoc on the nitrogen and a protecting group on the carboxylic acid if necessary), can be incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS).
Materials:
Fmoc-4-oxo-octahydro-isoindole-1-carboxylic acid
Rink Amide or Wang resin
Standard Fmoc-protected amino acids
Coupling reagents (e.g., HBTU, HATU)
Base (e.g., DIPEA)
Deprotection solution (20% piperidine in DMF)
Solvents (DMF, DCM)
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
Resin Swelling: Swell the resin in DMF for 30 minutes.
First Amino Acid Coupling: If starting a new peptide, couple the first Fmoc-amino acid to the resin using standard coupling procedures.
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
Analogue Coupling:
a. Pre-activate a solution of Fmoc-4-oxo-octahydro-isoindole-1-carboxylic acid (1.5-2.0 eq) with a coupling reagent like HBTU (1.5-2.0 eq) and a base like DIPEA (3-4 eq) in DMF.
b. Add the activated solution to the deprotected resin.
c. Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling efficiency with a Kaiser test. Due to potential steric hindrance, a double coupling may be necessary.
Chain Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and treat it with a cleavage cocktail to release the peptide and remove side-chain protecting groups.
Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion
4-Oxo-octahydro-isoindole-1-carboxylic acid represents a sophisticated and valuable tool for the modern peptide chemist and drug developer. While its synthesis requires a multi-step approach, the resulting conformationally constrained proline analogue offers significant advantages in the design of stable, potent, and selective peptide-based therapeutics. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this promising molecular scaffold, paving the way for the development of next-generation peptide drugs.
An In-Depth Technical Guide to 4-Oxo-octahydro-isoindole-1-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Oxo-octahydro-isoindole-1-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Oxo-octahydro-isoindole-1-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, potential synthesis pathways, and explore its promising role as a scaffold in medicinal chemistry.
Introduction: The Significance of the Octahydroisoindole Scaffold
The octahydroisoindole core is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that is amenable to diverse functionalization.[1][2] This bicyclic system is a key component in a variety of biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications. The introduction of a keto group and a carboxylic acid moiety, as seen in 4-Oxo-octahydro-isoindole-1-carboxylic acid, presents unique opportunities for molecular interactions and further chemical modifications, making it a compound of considerable interest in the design of novel therapeutics.
Chemical Structure and Identification
The fundamental identity of 4-Oxo-octahydro-isoindole-1-carboxylic acid is established by its unique chemical structure and CAS number.
Caption: Chemical structure of 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount in drug development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-Oxo-octahydro-isoindole-1-carboxylic acid is not extensively available, we can predict these properties based on its structure and the known behavior of similar chemical entities.
Property
Predicted Value
Rationale and Significance
pKa
3.5 - 4.5
The carboxylic acid group is the primary acidic center. Its pKa is expected to be in the typical range for aliphatic carboxylic acids.[4][5] This value is crucial for determining the ionization state of the molecule at physiological pH, which in turn affects its solubility and ability to cross biological membranes.
logP
0.5 - 1.5
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the polar carboxylic acid and amide functionalities is balanced by the nonpolar hydrocarbon backbone. A moderately positive logP suggests a balance between aqueous solubility and lipid membrane permeability.
Aqueous Solubility
Moderately Soluble
The presence of the carboxylic acid and the ability to form hydrogen bonds suggests moderate solubility in water, particularly at pH values above its pKa where the carboxylate form predominates. However, the rigid bicyclic structure may limit solubility compared to more flexible acyclic analogues.[6]
Hydrogen Bond Donors
2 (Carboxylic acid -OH, Amide N-H)
The number of hydrogen bond donors is a key factor in molecular recognition and membrane permeability, as described by Lipinski's Rule of Five.
Hydrogen Bond Acceptors
3 (Carbonyl O, Carboxylic acid O)
The number of hydrogen bond acceptors also influences a compound's solubility and binding affinity to biological targets.
Molecular Weight
197.21 g/mol
The molecular weight is within the range typically favored for orally bioavailable drugs.
Chemical Reactivity and Stability
The reactivity of 4-Oxo-octahydro-isoindole-1-carboxylic acid is primarily dictated by the carboxylic acid and the lactam (cyclic amide) functionalities.
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton makes it susceptible to deprotonation by bases.[7]
Lactam Ring: The amide bond within the lactam ring is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom of the lactam can potentially be alkylated or acylated.
Keto Group: The ketone at the 4-position can undergo nucleophilic addition reactions and may be susceptible to reduction.
The stereochemistry of the ring fusion and the substituent at the 1-position will significantly influence the reactivity and the stereochemical outcome of reactions.
Synthesis Pathways
While a specific, detailed synthesis for 4-Oxo-octahydro-isoindole-1-carboxylic acid is not readily found in the literature, a plausible synthetic route can be extrapolated from methods used for similar octahydroisoindole derivatives. A representative synthesis for a related compound, octahydro-3-oxo-1H-isoindole-1-carboxylic acid, provides a valuable template.[8]
Caption: A representative synthesis workflow for a related octahydroisoindole carboxylic acid.
Experimental Protocol (Adapted from a similar synthesis) [8]
Esterification: 2,3-Dihydro-3-oxo-1H-isoindole-1-carboxylic acid (1 equivalent) is suspended in absolute ethanol. Concentrated sulfuric acid is added cautiously as a catalyst. The mixture is heated to reflux for a specified period to drive the esterification to completion.
Work-up and Isolation: Upon cooling, the ethyl ester product may crystallize out of the solution. The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
Hydrogenation: The isolated ethyl ester is dissolved in a suitable solvent such as methanol containing acetic acid. A hydrogenation catalyst, for example, 10% rhodium on carbon, is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the aromatic ring is fully saturated.
Final Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude octahydro-isoindole-carboxylate. Subsequent hydrolysis of the ester group would yield the final carboxylic acid product.
Potential Therapeutic Relevance and Applications
While specific biological activity for 4-Oxo-octahydro-isoindole-1-carboxylic acid has not been extensively reported, the broader class of isoindole and isoindoline derivatives has shown a wide range of biological activities.[1][9] These include:
Analgesic Activity: Certain isoindoline-1,3-dione derivatives have demonstrated significant analgesic properties.[9]
Antimicrobial and Antioxidant Properties: The isoindole scaffold is present in various natural products that exhibit antimicrobial and antioxidant effects.[1]
Anticancer Activity: The isoindolinone core is a key feature in several compounds investigated for their anticancer potential.[10]
The rigid conformational constraint of the 4-Oxo-octahydro-isoindole-1-carboxylic acid scaffold makes it an attractive starting point for fragment-based drug discovery and lead optimization. The carboxylic acid provides a handle for forming ionic interactions with biological targets or for further derivatization to modulate pharmacokinetic properties.
Conclusion
4-Oxo-octahydro-isoindole-1-carboxylic acid represents a molecule with significant untapped potential in the field of medicinal chemistry. Its rigid bicyclic structure, combined with the reactive handles of the carboxylic acid and keto group, provides a versatile platform for the design and synthesis of novel therapeutic agents. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in drug discovery.
ResearchGate. (2025). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy.
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
NIH. (n.d.). The chemistry of isoindole natural products.
Beilstein Journals. (n.d.). The chemistry of isoindole natural products.
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from Journal of Organic and Pharmaceutical Chemistry.
PubMed. (2000). [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic Acid Ester].
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
A Technical Guide to the Spectroscopic Characterization of 4-Oxo-octahydro-isoindole-1-carboxylic acid
Abstract 4-Oxo-octahydro-isoindole-1-carboxylic acid is a saturated bicyclic amino acid analog. Such constrained scaffolds are of significant interest in medicinal chemistry and drug development for their ability to impa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Oxo-octahydro-isoindole-1-carboxylic acid is a saturated bicyclic amino acid analog. Such constrained scaffolds are of significant interest in medicinal chemistry and drug development for their ability to impart conformational rigidity and improved lipophilicity into peptide-based therapeutics, similar to the well-studied octahydroindole-2-carboxylic acid (Oic).[1][2] A comprehensive understanding of the molecule's structural features is paramount for its application, and this requires robust analytical characterization. This technical guide provides a predictive and methodological framework for the spectroscopic analysis of 4-Oxo-octahydro-isoindole-1-carboxylic acid. In the absence of published experimental spectra for this specific molecule, this document leverages first principles of spectroscopy and data from analogous structures to predict the characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven protocols for data acquisition are provided to guide researchers in confirming the structure and purity of this compound.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. 4-Oxo-octahydro-isoindole-1-carboxylic acid possesses a complex, rigid three-dimensional architecture that dictates its spectroscopic signature.
Key Structural Features:
Bicyclic Core: A fused ring system consisting of a cyclohexane ring and a pyrrolidine ring. This rigid framework limits conformational flexibility, leading to distinct and often complex NMR spectra due to fixed spatial relationships between protons.
Functional Groups: The molecule contains three key functional groups that produce characteristic spectroscopic signals:
A ketone at the C-4 position.
A carboxylic acid at the C-1 position.
A secondary amine , integral to the pyrrolidine ring.
Chirality: The structure contains multiple stereocenters (at C1, C3a, and C7a). The specific stereoisomer will have a unique NMR spectrum. This guide will discuss the general features, but it is critical to note that coupling constants and chemical shifts are highly sensitive to the diastereomeric form.
Caption: Molecular structure with key positions numbered.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Causality: IR spectroscopy is the ideal first step for confirming the presence of the primary functional groups. The vibrational frequencies of bonds are sensitive to their environment. In carboxylic acids, strong intermolecular hydrogen bonding as dimers causes a significant broadening of the O-H stretching vibration, creating a highly distinctive and easily identifiable feature.[3][4]
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Expected Intensity
Rationale & Comments
3300 - 2500
O-H stretch (Carboxylic Acid)
Strong, Very Broad
This signature broad trough is due to strong hydrogen-bonded dimers. It will likely overlap the C-H stretching region.[3][5]
3350 - 3310
N-H stretch (Secondary Amine)
Medium, Sharp
May be obscured by the broad O-H stretch from the carboxylic acid.
2960 - 2850
C-H stretch (Aliphatic)
Medium-Strong
Represents the sp³ C-H bonds of the saturated bicyclic system.
~1715
C=O stretch (Ketone)
Strong, Sharp
Typical for a saturated, cyclic ketone.
~1710
C=O stretch (Carboxylic Acid)
Strong, Sharp
Expected for a saturated, dimerized carboxylic acid. This peak will likely overlap significantly with the ketone C=O stretch, possibly appearing as a single, broadened peak.[6]
1320 - 1210
C-O stretch (Carboxylic Acid)
Strong
Coupled with O-H in-plane bending, this is another strong indicator of the carboxylic acid group.[3]
950 - 910
O-H bend (Out-of-plane)
Medium, Broad
A broad band that is characteristic of hydrogen-bonded carboxylic acid dimers.[4]
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation: Place a small amount (1-2 mg) of the solid 4-Oxo-octahydro-isoindole-1-carboxylic acid powder directly onto the ATR crystal.
Data Acquisition:
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.
Data Processing: Perform an automatic baseline correction and ATR correction using the instrument's software. Label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Expertise & Causality: While IR confirms functional groups, NMR spectroscopy provides the detailed connectivity and stereochemical information required to define the complete structure. The rigidity of the bicyclic system means that many methylene protons are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling). This complexity necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment.
¹H NMR Spectroscopy Predictions (in D₂O or MeOD-d₄)
δ 4.0 - 4.5 ppm (1H, m): The proton at C1 is alpha to both the carboxylic acid and the nitrogen atom, leading to significant deshielding. Its multiplicity will depend on the coupling to the proton at C7a.
δ 2.5 - 3.5 ppm (multiplets): Protons alpha to the ketone (C3a, C5) and the nitrogen (C3, C7) are expected in this region. The complexity will be high due to the fused ring system.
δ 1.5 - 2.4 ppm (complex multiplets): The remaining aliphatic protons on the cyclohexane and pyrrolidine rings (C5, C6, C7a) will reside in this region. Severe signal overlap is anticipated.
Note on N-H and O-H: The protons on the secondary amine and carboxylic acid are exchangeable. In deuterated solvents like D₂O or MeOD-d₄, these signals will either disappear or be significantly broadened, simplifying the spectrum.
¹³C NMR Spectroscopy Predictions (in D₂O or MeOD-d₄)
δ ~210 ppm: Ketone carbonyl carbon (C4). This is a key downfield signal.
Trustworthiness through 2D NMR: A self-validating assignment requires a suite of 2D NMR experiments.
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, establishing the connectivity of the proton spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, allowing for definitive assignment of the carbon backbone based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying quaternary carbons (like the carbonyls) and for piecing together the different fragments of the molecule, confirming the overall structure.
Protocol: NMR Data Acquisition
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O with a pH adjustment, or Methanol-d₄). Filter the solution into a 5 mm NMR tube.
¹H NMR Acquisition:
Tune and shim the probe.
Acquire a standard 1D ¹H spectrum with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.
Use solvent suppression if necessary.
¹³C{¹H} NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (~1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
2D NMR Acquisition:
Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Adjust spectral widths to encompass all relevant signals.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Causality: Mass spectrometry provides the crucial confirmation of the molecular weight and, with high-resolution instruments, the elemental formula. Electrospray ionization (ESI) is the method of choice for this molecule because the carboxylic acid and amine groups are readily ionized in solution, making it highly amenable to this soft ionization technique.
Predicted Mass Spectrum (ESI):
Molecular Formula: C₉H₁₃NO₃
Monoisotopic Mass: 183.0895 g/mol
Positive Ion Mode [M+H]⁺: Expected at m/z 184.0972. This will likely be the base peak.
Negative Ion Mode [M-H]⁻: Expected at m/z 182.0823.
Key Fragmentation Pathways: The molecular ion is subjected to collision-induced dissociation (CID) to produce fragment ions.
Loss of H₂O (18 Da): A common loss from the carboxylic acid group.
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation for carboxylic acids.
Loss of HCOOH (46 Da): Loss of the entire carboxylic acid group.
Ring Cleavage: Various cleavages of the bicyclic system can occur, but the initial losses of small, stable neutral molecules are often dominant.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition:
Acquire the full scan mass spectrum in both positive and negative ion modes over a range of m/z 50-500.
Use a time-of-flight (TOF) or Orbitrap analyzer to achieve high mass accuracy (<5 ppm).
Data Analysis:
Identify the [M+H]⁺ or [M-H]⁻ ion.
Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula (C₉H₁₃NO₃).
Workflow and Data Integration
The definitive characterization of 4-Oxo-octahydro-isoindole-1-carboxylic acid is not achieved by a single technique, but by the logical integration of all spectroscopic data.
Caption: A logical workflow for unambiguous structural confirmation.
Conclusion
The structural characterization of 4-Oxo-octahydro-isoindole-1-carboxylic acid requires a multi-faceted spectroscopic approach. This guide outlines the theoretical basis for predicting its spectral features and provides robust methodologies for their experimental confirmation. The key identifiers will be the combination of a ketone and a carboxylic acid C=O stretch in the IR, a highly complex but assignable set of signals in 2D NMR spectra, and a definitive molecular formula provided by HRMS. By following the integrated workflow presented, researchers and drug development professionals can confidently verify the structure and purity of this valuable synthetic building block.
References
Vertex AI Search result providing general NMR and HRMS data for various complex organic molecules. (Source: vertexaisearch.cloud.google.com)
Wiley-VCH Supporting Information providing characterization data for various isoquinoline carboxylic acid derivatives, including IR, NMR, and HRMS. (Source: vertexaisearch.cloud.google.com)
Supplementary Information on indole-fused isocoumarins, offering examples of FTIR, NMR, and ESI-MS data for heterocyclic compounds. (Source: vertexaisearch.cloud.google.com)
Romero, M. et al. (2010). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 6, 98. [Link]
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link] (Note: This is a representative URL for general IR principles).
PrepChem.com. Synthesis of octahydro-3-oxo-1H-isoindole-1-carboxylic acid. (Provides context on related structures). [Link]
WIPO Patentscope. (2012). PROCESSES FOR THE PREPARATION OF 4-OXO-OCTAHYDRO-INDOLE-1-CARBOCYLIC ACID METHYL ESTER AND DERIVATIVES THEREOF. [Link]
Reich, H. J. 5 Combination of 1H and 13C NMR Spectroscopy. (General principles of NMR). [Link] (Note: Representative URL for NMR principles).
McMurry, J. (2018). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry (10th ed.). (General textbook reference for IR absorptions). [Link]
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4363. [Link]
SlidePlayer. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (Educational material illustrating typical IR spectra). [Link]
LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry. [Link]
Zaytsev, A. et al. (2019). Mass spectrometry characterization of peroxycarboxylic acids. Atmospheric Measurement Techniques. [Link]
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
I. A. I. Mkhalid, J. A. C. Clyburne, C. A. O'Sullivan. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243. [Link]
RWTH Publications. (2019). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. [Link]
GNPS Library Spectrum for a complex carboxylic acid, showing mass spec data. (Illustrative example). [Link]
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Google Patents. (2014). Oxindole compounds, solvent-free synthesis and use thereof.
ChemRxiv. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. [Link]
Royal Society of Chemistry. Spectra and physical data of related compounds. (Illustrative data). [Link]
LibreTexts Chemistry. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
ResearchGate. (2012). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. [Link]
Longdom Publishing. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Journal of Analytical & Bioanalytical Techniques. [Link]
ResearchGate. (2008). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure. [Link]
The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Development of Novel Isoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Promise of the Isoindole Scaffold The isoindole nucleus, a fascinating bicyclic aroma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Promise of the Isoindole Scaffold
The isoindole nucleus, a fascinating bicyclic aromatic heterocycle, has long captivated the attention of medicinal chemists. Its unique electronic properties and rigid, planar structure make it a privileged scaffold for the design of novel therapeutic agents. While the isoindole core is found in a number of marketed drugs, including the immunomodulator lenalidomide and the antipsychotic lurasidone, its full potential in oncology remains an area of intense and fruitful investigation.[1] This guide delves into the recent discoveries of novel isoindole derivatives, providing an in-depth technical overview of their synthesis, characterization, and, most critically, their mechanisms of anticancer action. We will explore the causality behind experimental choices, present detailed protocols, and illuminate the signaling pathways through which these promising compounds exert their effects.
I. Strategic Synthesis of Bioactive Isoindole Derivatives: A Tale of Two Cores
The synthetic accessibility of the isoindole scaffold is a key driver of its exploration in drug discovery. Recent innovations have focused on developing efficient and versatile methods to construct two primary classes of anticancer isoindole derivatives: isoindole-1,3-diones (phthalimides) and norcantharimide analogues.
The Isoindole-1,3-dione Core: A Foundation for Targeted Therapies
The synthesis of N-substituted isoindole-1,3-dione derivatives is often achieved through a robust and straightforward condensation reaction between phthalic anhydride and a primary amine. This method's simplicity and tolerance for a wide range of functional groups on the amine partner have enabled the creation of large and diverse chemical libraries for anticancer screening.
Experimental Protocol: General Synthesis of N-Substituted Isoindole-1,3-diones
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) in glacial acetic acid.
Addition of Amine: To the stirred solution, add the desired primary amine (1.0-1.2 eq.).
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution and can be collected by vacuum filtration.
Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
This versatile protocol has been employed to synthesize a variety of bioactive N-substituted isoindole-1,3-diones, including N-benzyl and N-aryl derivatives, which have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Norcantharimides, derived from the natural product cantharidin, represent another important class of isoindole-based anticancer agents. The synthesis of these compounds typically begins with the Diels-Alder reaction of furan and maleic anhydride to form an exo-cycloadduct, which then serves as a scaffold for further derivatization.
Experimental Protocol: Synthesis of a Novel Norcantharimide Analogue
Diels-Alder Reaction: React furan with maleic anhydride to produce the tricyclic imide skeleton.
Ether Cleavage: Open the epoxide ring of the cycloadduct with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield new isoindole derivatives.[2]
Functionalization: The resulting diacetate can be further modified to introduce a variety of functional groups, enhancing the compound's pharmacological profile.
This synthetic strategy allows for the creation of a diverse array of norcantharimide analogues with varying substituents, leading to compounds with improved potency and selectivity.
II. Quantitative Evaluation of Anticancer Activity: A Comparative Analysis
A critical aspect of drug discovery is the quantitative assessment of a compound's biological activity. For novel isoindole derivatives, this typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different compounds.
The data presented in the table above, along with other studies, provide valuable insights into the structure-activity relationships of these compounds. For instance, in the norcantharimide series, the nature of the substituent on the nitrogen atom significantly influences cytotoxicity.[2] Similarly, for isoindole-1,3-dione derivatives, the presence of specific functional groups, such as silyl ethers and bromine, can enhance anticancer activity compared to the standard chemotherapeutic agent cisplatin in certain cell lines.[1]
III. Unraveling the Mechanism of Action: A Deep Dive into Cellular Signaling
Understanding the molecular mechanisms by which novel isoindole derivatives exert their anticancer effects is paramount for their rational development as therapeutic agents. A growing body of evidence points to the induction of apoptosis, or programmed cell death, as a primary mechanism of action.
The Apoptotic Cascade: A Key Target of Isoindole Derivatives
Many novel isoindole derivatives have been shown to induce apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] Flow cytometry analysis using Annexin V/PI staining is a standard method to quantify the extent of apoptosis and necrosis induced by these compounds.[4]
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by novel isoindole derivatives.
Recent studies suggest that some isoindole derivatives trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, they have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
IV. Future Directions and Conclusion: The Road Ahead for Isoindole-Based Cancer Therapies
The discovery of novel isoindole derivatives with potent and selective anticancer activity represents a significant advancement in the field of oncology drug discovery. The synthetic tractability of the isoindole scaffold, coupled with a growing understanding of its structure-activity relationships and mechanisms of action, provides a solid foundation for the development of the next generation of targeted cancer therapies.
Future research should focus on:
Lead Optimization: Further chemical modifications of the most promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
In Vivo Studies: Evaluation of the efficacy and safety of these novel derivatives in preclinical animal models of cancer.
Target Deconvolution: Elucidation of the precise molecular targets of these compounds to facilitate a more targeted and personalized approach to cancer treatment.
References
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry. [Link]
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. [Link]
Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry. [Link]
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]
The anticancer SAR studies of isoindolinone derivatives.. ResearchGate. [Link]
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]
The anticancer IC50 values of synthesized compounds.. ResearchGate. [Link]
Synthesis and anticancer activity evaluation of new isoindole analogues. Gazi University Journal of Science. [Link]
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Research Square. [Link]
Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells. Archiv der Pharmazie. [Link]
IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,.... ResearchGate. [Link]
The Emerging Therapeutic Potential of Octahydroisoindole Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel chemical entities with therapeutic promise has led medicinal chemists to explore a vast and diverse chemical space. Within t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with therapeutic promise has led medicinal chemists to explore a vast and diverse chemical space. Within this landscape, heterocyclic scaffolds serve as a cornerstone for the development of new drugs. The octahydroisoindole framework, a bicyclic non-aromatic amine, has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities of octahydroisoindole derivatives, delving into their anticancer, antifungal, antiviral, and neuroprotective properties, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols.
The Octahydroisoindole Scaffold: A Gateway to Diverse Bioactivity
The octahydroisoindole core, consisting of a fused cyclohexane and pyrrolidine ring system, provides a versatile platform for chemical modification. The stereochemistry of the ring fusion (cis or trans) and the substitution patterns on both rings significantly influence the molecule's overall shape, polarity, and interaction with biological macromolecules. This structural versatility is a key factor underpinning the diverse pharmacological profiles observed for this class of compounds.
Derivatives of the octahydroisoindole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[1]
Mechanism of Action: Induction of Apoptosis
Several studies have shown that octahydroisoindole derivatives can trigger programmed cell death in cancer cells. This is often achieved through the modulation of key signaling pathways involved in apoptosis, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: Simplified signaling pathway of apoptosis induction by octahydroisoindole derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature and position of substituents on the octahydroisoindole scaffold are critical for anticancer activity. For instance, the presence of specific functional groups on the nitrogen atom or the cyclohexane ring can significantly enhance cytotoxicity. Studies on isoindole-1,3-dione derivatives have shown that compounds containing both a silyl ether and a bromine group exhibit higher anticancer activity against Caco-2 and MCF-7 cell lines than the chemotherapy drug cisplatin.[2] Another study highlighted that an isoindole-1,3-dione derivative with both tert-butyldiphenylsilyl ether and azido groups showed greater anticancer activity than 5-fluorouracil.[2]
Quantitative Cytotoxicity Data
The cytotoxic potential of octahydroisoindole derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
Compound/Derivative
Cancer Cell Line
IC50 (µM)
Reference
Isoindole derivative 7 (containing azide and silyl ether)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5]
Materials:
Cancer cell lines (e.g., A549, HeLa)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well plates
Octahydroisoindole test compounds
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of the octahydroisoindole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Antifungal Activity: Combating Fungal Pathogens
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Octahydroisoindole derivatives have shown promise in this area, particularly against the opportunistic pathogen Aspergillus fumigatus.[6]
Mechanism of Action: Chitinase Inhibition
A key target for antifungal drug development is the fungal cell wall, a structure absent in human cells. Chitinases are enzymes crucial for fungal cell wall remodeling and morphogenesis.[6] In silico studies have identified the octahydroisoindolone scaffold as a potential inhibitor of Aspergillus fumigatus chitinase B1 (AfChiB1).[6] By inhibiting this enzyme, these compounds can disrupt cell wall integrity, leading to fungal cell death.
Caption: Mechanism of antifungal action of octahydroisoindolone derivatives.
Antiviral Activity: A Broad-Spectrum Approach
The octahydroisoindole scaffold has also been incorporated into peptidomimetic inhibitors targeting viral proteases, demonstrating broad-spectrum antiviral activity.[7]
Mechanism of Action: Viral Protease Inhibition
A notable example is an octahydroindole-based peptidomimetic covalent inhibitor that has shown strong inhibitory activity against the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2.[7] Mpro is a crucial enzyme for viral replication, and its inhibition effectively halts the viral life cycle. This particular inhibitor exhibited broad-spectrum anticoronavirus activity with EC50 values in the low micromolar to nanomolar range.[7]
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's disease are characterized by the progressive loss of neurons. Octahydroisoindole derivatives have emerged as potential neuroprotective agents, primarily through the inhibition of acetylcholinesterase (AChE).[8][9]
Mechanism of Action: Acetylcholinesterase Inhibition
In Alzheimer's disease, there is a significant decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, octahydroisoindole derivatives can increase the concentration and duration of action of acetylcholine, thereby improving cognitive function.[8][9]
Structure-Activity Relationship (SAR) Insights
SAR studies of isoindoline-1,3-dione derivatives as AChE inhibitors have shown that the nature and position of substituents on the N-benzyl group significantly influence inhibitory potency. Electron-withdrawing groups, such as chlorine and fluorine, at the ortho and para positions of the phenyl ring of the N-benzyl substituent, have been found to enhance AChE inhibitory activity.[9]
The synthesis of octahydroisoindole derivatives can be achieved through various synthetic routes. A common approach involves the Diels-Alder reaction between a furan derivative and maleic anhydride, followed by subsequent transformations.[5][7]
Experimental Protocol: Synthesis of an Octahydroepoxyisoindole Derivative
This protocol describes a general procedure for the synthesis of an octahydroepoxyisoindole, a precursor for various biologically active derivatives.[7]
Materials:
Amine-substituted furan
Maleic anhydride
Anhydrous solvent (e.g., toluene)
Reducing agent (e.g., sodium borohydride)
Acid or base for catalysis (if required)
Procedure:
Diels-Alder Reaction: In a round-bottom flask, dissolve the amine-substituted furan and maleic anhydride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the bicyclo[2.2.1]heptene adduct.
Reduction of the Olefin: Dissolve the purified adduct in a suitable solvent (e.g., methanol). Add a reducing agent, such as sodium borohydride, portion-wise at 0°C. Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final octahydroepoxyisoindole derivative by column chromatography.
Caption: General workflow for the synthesis of an octahydroepoxyisoindole derivative.
Conclusion and Future Directions
The octahydroisoindole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, antifungal, antiviral, and neuroprotective effects, underscores the significant potential of this chemical class. The ability to readily synthesize and modify the octahydroisoindole core allows for extensive exploration of the chemical space and the fine-tuning of pharmacological properties.
Future research in this area should focus on several key aspects. Further elucidation of the precise mechanisms of action for various derivatives will be crucial for rational drug design. Comprehensive structure-activity relationship studies will guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. Moreover, the exploration of novel biological targets for octahydroisoindole derivatives could unveil new therapeutic applications. As our understanding of the biological activities of this fascinating scaffold continues to grow, it is anticipated that octahydroisoindole-based compounds will play an increasingly important role in the future of drug discovery and development.
References
Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. National Institutes of Health. [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]
In vitro activity of a new antifungal azolyl-substituted indole against Aspergillus fumigatus. PubMed. [Link]
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4-Oxo-octahydro-isoindole-1-carboxylic Acid: A Constrained Amino Acid for Advanced Peptidomimetics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Conformational Constraint in Peptide Drug Design The therapeutic potential of peptides is immen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by inherent liabilities, primarily their conformational flexibility, which leads to poor metabolic stability and reduced binding affinity.[1] The introduction of conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[2][3] By reducing the number of accessible low-energy conformations, constrained amino acids can pre-organize a peptide into a bioactive conformation, enhancing its affinity for a target receptor and increasing its resistance to proteolytic degradation.[4]
Among the diverse scaffolds used to induce conformational rigidity, bicyclic amino acids have emerged as particularly valuable tools in peptidomimetic design.[5][6] This guide focuses on a promising, yet underexplored, constrained amino acid: 4-oxo-octahydro-isoindole-1-carboxylic acid . This molecule, featuring a fused pyrrolidine-cyclohexanone ring system, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive building block for the development of next-generation peptide therapeutics.
Stereoselective Synthesis: A Proposed Diels-Alder Approach
The stereoselective synthesis of the 4-oxo-octahydro-isoindole-1-carboxylic acid scaffold can be envisioned through a domino acylation/intramolecular Diels-Alder reaction.[7] This approach offers a convergent and efficient route to the desired bicyclic core. The general strategy involves the reaction of an aminoethyl-substituted diene with maleic anhydride, which proceeds through an initial acylation followed by an intramolecular [4+2] cycloaddition.[7][8]
An In-Depth Technical Guide to the Stereochemistry of 4-Oxo-octahydro-isoindole-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The bicyclic scaffold of octahydro-isoindole has garnered significant attention in medicinal chemistry due to its conformational rigidity and i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclic scaffold of octahydro-isoindole has garnered significant attention in medicinal chemistry due to its conformational rigidity and its presence in a variety of biologically active compounds. The introduction of a ketone and a carboxylic acid moiety, as in 4-oxo-octahydro-isoindole-1-carboxylic acid, imparts a unique combination of structural and functional features, making it a valuable building block for novel therapeutics. However, the true potential of this molecule can only be unlocked through a comprehensive understanding of its complex stereochemistry. The presence of multiple chiral centers gives rise to a landscape of stereoisomers, each with distinct three-dimensional arrangements that can profoundly influence their interaction with biological targets. This guide provides a detailed exploration of the stereochemical intricacies of 4-oxo-octahydro-isoindole-1-carboxylic acid, offering insights into the synthesis, conformational preferences, and analytical techniques required for the definitive assignment of its stereoisomers.
The Stereochemical Landscape: Chiral Centers and Isomeric Possibilities
The core structure of 4-oxo-octahydro-isoindole-1-carboxylic acid contains three chiral centers:
C1: The carbon atom to which the carboxylic acid group is attached.
C3a: The bridgehead carbon atom where the five-membered and six-membered rings are fused.
C7a: The second bridgehead carbon atom.
The presence of these three stereocenters results in the existence of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. The relative configuration of these centers, particularly the cis or trans fusion of the bicyclic system (determined by the relationship between the hydrogens at C3a and C7a), dictates the overall shape and stability of the molecule.
The nomenclature of these isomers can be complex, and it is crucial to define the stereochemistry at each chiral center unambiguously using the Cahn-Ingold-Prelog (CIP) priority rules. The relative stereochemistry between the bridgehead protons (at C3a and C7a) determines the fusion of the two rings. A cis-fusion, where these protons are on the same face of the bicyclic system, is generally more stable in related octahydropentalene systems[1].
Stereoselective Synthesis Strategies
The controlled synthesis of specific stereoisomers of 4-oxo-octahydro-isoindole-1-carboxylic acid is a significant challenge. A plausible synthetic strategy can be inferred from patent literature detailing the preparation of the corresponding methyl ester. This approach often involves the construction of the bicyclic ring system through a cyclization reaction, where the stereochemistry can be influenced by the choice of starting materials and reaction conditions.
A key patent outlines a process for producing 1-carbalkoxy-4-ketoperhydroindole enantiomers, which are direct precursors to the target molecule[2][3]. The synthesis commences with cyclohexen-2-one and aziridine, leading to a cyclized intermediate. The stereochemical outcome of the subsequent steps is critical in establishing the desired configuration at the chiral centers.
Illustrative Synthetic Pathway (based on patent literature):
The stereoselectivity of such syntheses can be controlled through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. For instance, the hydrogenation of a partially unsaturated precursor can lead to different diastereomers depending on the catalyst and reaction conditions employed[4][5].
Conformational Analysis: The Influence of the Bicyclic System and Ketone Functionality
The three-dimensional conformation of the 4-oxo-octahydro-isoindole-1-carboxylic acid stereoisomers is a critical determinant of their biological activity. The cis-fused octahydroisoindole ring system is not planar, with the six-membered ring typically adopting a chair conformation and the five-membered ring an envelope conformation[6]. The presence of the ketone at the C4 position introduces a planar carbonyl group, which can influence the conformational equilibrium of the six-membered ring.
In related hexahydroisoindolone structures, X-ray crystallography has revealed that the bicyclic system can adopt a twisted conformation[6]. The relative orientation of the carboxylic acid group at C1 (axial vs. equatorial) will also significantly impact the overall conformation and stability of the molecule. In a cis-fused system, the substituents on the five-membered ring can experience significant steric interactions, which will favor conformations that minimize these strains.
Key Conformational Considerations:
Feature
Influence on Conformation
Ring Fusion
A cis-fusion is generally favored and leads to a bent overall molecular shape.
Six-membered Ring
Typically adopts a chair or twisted-chair conformation to minimize steric strain.
Five-membered Ring
Adopts an envelope conformation.
4-Oxo Group
Introduces a planar sp² center, potentially flattening the adjacent portion of the six-membered ring.
1-Carboxylic Acid
Can exist in either an axial or equatorial position, with the equatorial orientation generally being more stable to avoid 1,3-diaxial interactions.
Analytical Techniques for Stereochemical Determination
The unambiguous assignment of the absolute and relative stereochemistry of the eight possible isomers of 4-oxo-octahydro-isoindole-1-carboxylic acid requires a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution.
¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which is directly related to the conformation of the ring system. For instance, a large coupling constant between two vicinal protons on a cyclohexane ring is indicative of a trans-diaxial relationship.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing crucial information about the relative configuration of substituents and the overall molecular geometry. For example, an NOE between the proton at C1 and one of the bridgehead protons would indicate their cis relationship.
Expected ¹H NMR Chemical Shift Regions:
Proton(s)
Approximate Chemical Shift (ppm)
Notes
Carboxylic Acid (-COOH)
10 - 13
Broad singlet, concentration and solvent dependent.[7]
Alpha-proton (H1)
3.5 - 4.5
Deshielded by the adjacent carboxylic acid and nitrogen atom.
Bridgehead protons (H3a, H7a)
2.5 - 3.5
Complex multiplets due to coupling with multiple neighboring protons.
Protons adjacent to ketone
2.2 - 2.8
Deshielded by the carbonyl group.
Other ring protons
1.2 - 2.2
Overlapping multiplets.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry if a suitable crystal can be obtained and the molecule contains a heavy atom or is derivatized with a chiral auxiliary of known configuration. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of the relative and absolute configuration of all chiral centers.
Chiral HPLC is the primary method for separating enantiomers and can also be used to separate diastereomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. The development of a robust chiral HPLC method is essential for both the analytical quantification of enantiomeric excess and the preparative separation of isomers. For structurally related octahydro-1H-indole-2-carboxylic acid, reversed-phase HPLC has been successfully employed for the separation of its diastereomers[4][8].
Experimental Protocol: Chiral HPLC for Isomer Separation
Conclusion
The stereochemistry of 4-oxo-octahydro-isoindole-1-carboxylic acid is a multifaceted challenge that requires a synergistic approach combining stereoselective synthesis, conformational analysis, and advanced analytical techniques. A thorough understanding of the relationships between the different stereoisomers and their three-dimensional structures is paramount for the successful development of novel drug candidates based on this promising scaffold. The methodologies and principles outlined in this guide provide a framework for researchers to navigate the complexities of this molecule and to unlock its full therapeutic potential.
References
Processes for the preparation of 4-oxo-octahydro-indole-1-carbocylic acid methyl ester and derivatives thereof.
PROCESSES FOR THE PREPARATION OF 4-OXO-OCTAHYDRO-INDOLE-1-CARBOCYLIC ACID METHYL ESTER AND DERIVATIVES THEREOF. WIPO Patentscope. [Link]
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids.
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
Method for producing (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid and intermediate products therefor.
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC - NIH. [Link]
Process for the synthesis of (2s,3ar,7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
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The following 1H NMR spectra are for four compounds, each with mo... | Study Prep in Pearson+. [Link]
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Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]
The Pivotal Role of Physicochemical Properties in the Development of Substituted Isoindolinone-Based Therapeutics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoindolinone Scaffold and the Imperative of Physicochemical Profiling The isoindolinone core is a privileged scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoindolinone Scaffold and the Imperative of Physicochemical Profiling
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The journey of a promising isoindolinone-based molecule from a laboratory discovery to a clinically effective drug is, however, fraught with challenges. A significant hurdle lies in optimizing its physicochemical properties, which fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key physicochemical properties of substituted isoindolinones and the experimental methodologies to assess them. By understanding and strategically manipulating these properties through targeted substitutions, researchers can significantly enhance the therapeutic potential of this versatile heterocyclic system.
Part 1: Deconstructing the Core Physicochemical Landscape of Substituted Isoindolinones
The therapeutic efficacy of a substituted isoindolinone is not solely dependent on its interaction with a biological target. Its ability to reach that target in sufficient concentration and for an appropriate duration is dictated by a delicate interplay of several physicochemical characteristics. This section will delve into the causality behind the importance of these properties.
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be absorbed, it must first be in solution.[5][6] Aqueous solubility is a critical determinant of the oral bioavailability of substituted isoindolinones.[7][8][9] Insufficient solubility can lead to poor absorption, resulting in suboptimal therapeutic efficacy and high inter-individual variability.[8] The introduction of various substituents to the isoindolinone core can dramatically alter its solubility.
Causality Behind Experimental Choices: The choice of solubility assay often depends on the stage of drug discovery. Early-stage, high-throughput screening may employ kinetic solubility methods for rapid assessment, while later-stage development necessitates the more accurate, but time-consuming, thermodynamic solubility determination.[10]
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial factor for membrane permeability.[11][12] The partition coefficient (LogP) and the distribution coefficient (LogD) are the most common measures of lipophilicity.[13][14] For ionizable molecules like many substituted isoindolinones, LogD, which is pH-dependent, provides a more physiologically relevant measure.[12][15] A delicate balance is required; while sufficient lipophilicity is necessary for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[11]
Expertise in Action: The strategic placement of substituents can fine-tune the lipophilicity of an isoindolinone derivative. For instance, the introduction of halogen atoms generally increases lipophilicity due to their size and polarizability.[16][17][18][19] Conversely, incorporating polar groups like hydroxyl or amino moieties can decrease lipophilicity and enhance aqueous solubility.[14] A study on isoindoline-2-substituted compounds demonstrated a quadratic relationship between their calculated LogP values and their antiproliferative activity on HeLa cells, highlighting the significant impact of lipophilicity on biological activity.[20]
Ionization Constant (pKa): The Determinant of Charge State and its Consequences
The pKa of a molecule is the pH at which it is 50% ionized.[21] For substituted isoindolinones, which may contain acidic or basic functional groups, the pKa dictates their charge state at different physiological pH values.[22] The ionization state influences solubility, permeability, and interaction with biological targets.[22] For instance, the ionized form of a drug is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates cell membranes.
Trustworthiness in Measurement: Accurate pKa determination is crucial for predicting the in vivo behavior of a drug candidate. Several robust methods are available, each with its own advantages and limitations. The choice of method often depends on the compound's properties and the required accuracy.[20][23]
Solid-State Properties: Crystal Structure and Polymorphism
The solid-state properties of a drug substance, including its crystal structure and the potential for polymorphism, can have a profound impact on its stability, solubility, and bioavailability.[5][7][13] Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a unique arrangement of molecules in the crystal lattice.[13][24][25] Different polymorphs can exhibit distinct physicochemical properties, which can affect the drug's performance.
Authoritative Grounding: The crystal packing of isoindoline-1,3-dione derivatives is often driven by aromatic interactions.[26] Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid and identifying different polymorphic forms.[26]
Part 2: Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the key experiments discussed above. These protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.
Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Protocol:
Preparation of Saturated Solution: Add an excess amount of the solid substituted isoindolinone to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
Quantification: Analyze the concentration of the dissolved isoindolinone in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Lipophilicity (LogD) by HPLC
This method offers a faster alternative to the traditional shake-flask method for determining LogP and LogD.
Protocol:
Standard Preparation: Prepare a series of standard compounds with known LogP values.
Chromatographic System: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
Retention Time Measurement: Inject the standard compounds and the test substituted isoindolinone onto the HPLC system and measure their retention times.
Calibration Curve: Plot the logarithm of the retention factor (k') of the standard compounds against their known LogP values to generate a calibration curve.
LogP/LogD Calculation: Determine the LogP or LogD of the test compound by interpolating its log(k') value on the calibration curve. For LogD determination, the aqueous phase of the mobile phase is buffered to the desired pH.
Determination of pKa by Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
Solution Preparation: Dissolve a known amount of the substituted isoindolinone in a suitable solvent (e.g., water or a water/co-solvent mixture).
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
Titration Curve: Plot the pH of the solution as a function of the volume of titrant added.
pKa Determination: The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
Characterization of Solid-State Properties by X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a solid and detecting polymorphism.
Protocol:
Sample Preparation: Gently grind a small amount of the solid substituted isoindolinone to a fine powder.
Data Acquisition: Place the powdered sample in the XRPD instrument and expose it to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles.
Diffraction Pattern: The instrument generates a diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ).
Analysis: The positions and intensities of the peaks in the diffraction pattern are characteristic of the crystalline structure. Different polymorphs will produce distinct XRPD patterns.
Part 3: Visualizing the Interplay of Physicochemical Properties
To better understand the relationships between the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and logical connections.
Caption: Experimental workflows for determining key physicochemical properties.
Caption: Interrelationship of physicochemical properties and their impact on the ADMET profile.
Conclusion: A Data-Driven Approach to Isoindolinone Drug Development
The successful development of substituted isoindolinone-based drugs hinges on a thorough understanding and strategic optimization of their physicochemical properties. This guide has provided a framework for researchers to systematically evaluate these critical parameters. By integrating these experimental methodologies and data-driven insights into the drug discovery and development workflow, scientists can more effectively navigate the complexities of ADMET, ultimately increasing the likelihood of translating a promising isoindolinone lead into a safe and effective therapeutic. The continuous exploration of structure-property relationships within this chemical class will undoubtedly unveil new strategies for designing next-generation isoindolinone drugs with superior clinical outcomes.
References
Afşah, E., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]
Barbosa, J., et al. (2001).
Bartlett, P. A., et al. (2009). Examination of halogen substituent effects on HIV-1 integrase inhibitors derived from 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-ones and 4,5-dihydroxy-1H-isoindole-1,3(2H)-diones. Bioorganic & Medicinal Chemistry Letters. [Link]
Beck, J., et al. (2022). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N.
Chen, K.-Q., et al. (2022). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery.
Khotsombat, S., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
Kumar, R., et al. (2022). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
Kumar, S., & Singh, G. (2015). Polymorphism in Pharmaceutical Compounds. ResearchGate. [Link]
Low, J. N., et al. (2014). A view along a axis of the crystal packing of the title compound. ResearchGate. [Link]
Mancilla, T., et al. (2025). Partition coefficient determination of a series of isoindolines-2-substituted and its correlation with their antiproliferative activity on HeLa cells. ResearchGate. [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Morton, M., & Zgombick, J. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
Purohit, R., & Venugopalan, P. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Bentham Science. [Link]
Roe, R., & Zhang, Y. (2015). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
Weber, S. G., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]
Padovani, D. (2013). Why do halogen substituents make molecules more lipophilic? ResearchGate. [Link]
Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]
ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]
Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. [Link]
Weber, S. G., et al. (2025). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ResearchGate. [Link]
Doelker, E. (2002). [Crystalline modifications and polymorphism changes during drug manufacture]. PubMed. [Link]
Rokitskaya, T. I., et al. (2019). Effect of methyl and halogen substituents on the transmembrane movement of lipophilic ions. Physical Chemistry Chemical Physics. [Link]
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Bryantsev, V. S., & Liptak, M. D. (2015). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Journal of Physical Chemistry A. [Link]
Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
Shigeta, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. [Link]
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Application Notes & Protocols: Synthetic Routes to 4-Oxo-octahydro-isoindole-1-carboxylic Acid Esters
Abstract The 4-oxo-octahydro-isoindole-1-carboxylic acid ester scaffold represents a conformationally constrained bicyclic amino acid analogue of significant interest in medicinal chemistry and drug development. Its rigi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-oxo-octahydro-isoindole-1-carboxylic acid ester scaffold represents a conformationally constrained bicyclic amino acid analogue of significant interest in medicinal chemistry and drug development. Its rigid structure is a valuable design element for probing protein binding sites and developing potent, selective therapeutic agents. This document provides a comprehensive guide to the principal synthetic strategies for accessing this core structure. We detail two primary approaches: the annulation of a pyrrolidine ring onto a pre-existing cyclohexane framework and the catalytic hydrogenation of aromatic isoindole precursors. For each strategy, we elucidate the underlying chemical logic, present detailed experimental protocols, and summarize key data to guide researchers in the synthesis of these valuable building blocks.
Introduction: The Significance of the 4-Oxo-octahydro-isoindole Core
The synthesis of complex molecular architectures from simple precursors is a cornerstone of modern organic chemistry and drug discovery. The octahydro-isoindole ring system, a fusion of a cyclohexane and a pyrrolidine ring, serves as a versatile scaffold. The incorporation of a ketone at the C-4 position and a carboxylic acid ester at the C-1 position introduces key functional handles for further elaboration while imparting specific conformational constraints.
The carboxylic acid moiety is a crucial functional group in many pharmaceuticals, but its presence can sometimes lead to poor pharmacokinetic properties.[1] By embedding this functionality within a rigid bicyclic structure like the 4-oxo-octahydro-isoindole core, it is possible to optimize molecular interactions with biological targets while potentially improving metabolic stability and cell permeability. The design of such rigid scaffolds is a key tactic in lead optimization.[1]
This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols for the synthesis of this target molecule class.
Strategic Overview of Synthetic Approaches
The synthesis of the 4-oxo-octahydro-isoindole-1-carboxylic acid ester can be approached from two fundamentally different directions: constructing the bicyclic system from a monocyclic precursor or reducing a more readily available aromatic analogue.
Caption: Workflow for the Diels-Alder and annulation strategy.
Detailed Experimental Protocol: Route 1A
Protocol 1: Synthesis of Methyl 4-oxo-octahydro-1H-isoindole-1-carboxylate
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add maleic anhydride (10.0 g, 102 mmol) and toluene (40 mL).
Add 3-sulfolene (13.3 g, 113 mmol) as a stable in situ source of 1,3-butadiene.
[2] 3. Heat the mixture to a gentle reflux (~110 °C) for 2 hours. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide gas (perform in a well-ventilated fume hood).
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
Collect the white crystalline product by vacuum filtration, wash with cold hexanes (2 x 20 mL), and dry under vacuum.
Expected Yield: 12-14 g (80-90%) of the anhydride as a white solid.
Step 2: Synthesis of Methyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetate
In a 250 mL flask, dissolve the anhydride from Step 1 (12.0 g, 78.9 mmol) in glacial acetic acid (100 mL) with gentle heating.
Add glycine methyl ester hydrochloride (10.9 g, 87.0 mmol) and sodium acetate (7.1 g, 87.0 mmol) to the solution.
Heat the mixture to reflux for 4 hours.
Cool the reaction to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Expected Yield: 16-18 g (85-95%) of the imide as a white or off-white solid.
Step 3: Catalytic Hydrogenation of the Imide and Alkene
Charge a high-pressure hydrogenation vessel (Parr shaker or similar) with the imide from Step 2 (10.0 g, 42.1 mmol), ethanol (150 mL), and 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%).
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
Heat the mixture to 50 °C and shake vigorously for 12-18 hours, monitoring hydrogen uptake.
After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure to yield the saturated lactam-ester. This intermediate is often used directly in the next step.
Expected Yield: Near-quantitative.
Step 4: Introduction of the 4-Oxo Functionality
This step requires functionalization of the saturated cyclohexane ring, which can be achieved via several methods. A common route involves allylic bromination of the intermediate from Step 2, followed by hydrolysis and oxidation before the hydrogenation step.
Alternative, more direct C-H oxidation methods can be explored but often lack regioselectivity. For a more reliable laboratory-scale synthesis, starting with a pre-oxygenated cyclohexene is advised.
Note on Expertise: The choice of 3-sulfolene over gaseous butadiene is a practical decision for safety and ease of handling in a standard laboratory setting. [2]The hydrogenation in Step 3 is designed to reduce both the C=C double bond and one of the imide carbonyls to a methylene group, directly forming the octahydroisoindole core. Selectivity can be an issue; careful selection of catalyst and conditions is crucial. A Pt/C catalyst in acidic media might also be effective for this transformation.
[3]
Strategy 2: Catalytic Hydrogenation of Aromatic Precursors
This top-down approach leverages the well-established chemistry of phthalic acid derivatives. The primary challenge is the chemoselective reduction of the aromatic ring without affecting the other functional groups.
Mechanistic Rationale and Challenges
The hydrogenation of an aromatic ring is thermodynamically and kinetically challenging due to its high resonance stability. [3]This transformation typically requires high pressures of hydrogen, elevated temperatures, and highly active catalysts, such as rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C).
[4]
A key challenge is chemoselectivity. The ester and the future ketone (or its precursor, a hydroxyl group) must be stable under these harsh conditions. Therefore, the synthetic sequence is critical. A plausible route involves:
Synthesis of a 4-substituted phthalimide: Starting with a derivative like 4-hydroxyphthalic anhydride.
Imidation and Esterification: Building the N-CH2-COOR side chain.
Arene Hydrogenation: The crucial reduction of the benzene ring to a cyclohexane.
Oxidation: Conversion of the C-4 hydroxyl group to the target ketone.
Protocol Considerations: Route 2A
Protocol 2: Synthesis via Arene Hydrogenation (Conceptual)
Starting Material: 4-Hydroxyphthalic anhydride.
Imidation: React with glycine methyl ester hydrochloride and a base to form the corresponding N-substituted 4-hydroxyphthalimide.
Hydrogenation: Subject the 4-hydroxyphthalimide derivative to catalytic hydrogenation.
Catalyst: 5% Rh/C or 5% Ru/C.
Solvent: Ethanol, methanol, or acetic acid.
Conditions: 500-1000 psi H₂, 80-120 °C.
Rationale: These conditions are necessary to overcome the aromatic stabilization energy. The resulting product will be a mixture of diastereomeric 4-hydroxy-octahydro-isoindole-1-carboxylic acid esters.
[4]4. Oxidation: Separate the diastereomers (if necessary) and oxidize the C-4 hydroxyl group to a ketone using standard oxidants like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Parameter
Strategy 1 (Annulation)
Strategy 2 (Hydrogenation)
Starting Materials
Simple, acyclic
Aromatic, functionalized
Key Transformation
Diels-Alder Reaction
Catalytic Arene Hydrogenation
Stereocontrol
High (Diels-Alder is stereospecific)
Moderate (Hydrogenation creates new stereocenters)
Reaction Conditions
Generally mild to moderate
Often harsh (high P, high T)
Key Advantages
Convergent, high stereocontrol
Potentially shorter route if starting material is available
Key Challenges
Multi-step functional group interconversions
Chemoselectivity, harsh conditions, catalyst cost
Table 1: Comparison of the primary synthetic strategies.
Safety and Handling
Maleic Anhydride: Corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
[2]* 3-Sulfolene: Irritant. Releases toxic SO₂ gas upon heating. All heating steps must be performed in a well-ventilated chemical fume hood.
[2]* Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use appropriate high-pressure equipment and follow all safety procedures for handling flammable gases. Ensure the reaction vessel is properly purged before and after the reaction.
Solvents and Reagents: Handle all organic solvents and reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid esters can be effectively achieved through several strategic routes. The Diels-Alder and pyrrolidine annulation approach offers a robust and highly stereocontrolled pathway, making it ideal for the controlled synthesis of specific diastereomers. While the catalytic hydrogenation of aromatic precursors presents a more convergent but challenging alternative, requiring specialized equipment and careful optimization to achieve the desired chemoselectivity. The choice of strategy will ultimately depend on the available starting materials, equipment, and the specific stereochemical requirements of the final target molecule.
References
Haynes, C. J. E., et al. (2014). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Advances, 4(92), 50698-50702. [Link]
Zarudnitskii, E. V., et al. (2021). Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). Chemistry of Heterocyclic Compounds, 57(1), 1-3. [Link]
Hou, D.-R., et al. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(24), 9231–9239. [Link]
PrepChem. (n.d.). Synthesis of octahydro-3-oxo-1H-isoindole-1-carboxylic acid. PrepChem.com. [Link]
Céline, C., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic & Biomolecular Chemistry, 9(18), 6296-6299. [Link]
D’hooghe, M., et al. (2010). Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. The Journal of Organic Chemistry, 75(18), 6267-70. [Link]
Nájera, C., et al. (2021). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2021(3), 1-33. [Link]
Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. Alfred State SUNY College of Technology. [Link]
WIPO Patentscope. (2012). PROCESSES FOR THE PREPARATION OF 4-OXO-OCTAHYDRO-INDOLE-1-CARBOCYLIC ACID METHYL ESTER AND DERIVATIVES THEREOF. WIPO IP Portal. [Link]
Sisko, J., et al. (2000). Synthesis of cis-octahydroindoles via intramolecular 1,3-dipolar cycloaddition of 2-acyl-5-aminooxazolium salts. The Journal of Organic Chemistry, 65(5), 1516-24. [Link]
Allain, C., et al. (2021). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry, 19(34), 7430-7435. [Link]
Thomson, R. J., et al. (2015). Domino Acylation/Diels-Alder Synthesis of N-Alkyl-octahydroisoquinolin-1-one-8-carboxylic Acids under Low-Solvent Conditions. The Journal of Organic Chemistry, 80(11), 5628-36. [Link]
Sharma, P., et al. (2017). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 33(4), 1845-1850. [Link]
Ballatore, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-15. [Link]
Allain, C., et al. (2021). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry. [Link]
A Comprehensive Guide to the Chromatographic Purification of 4-Oxo-octahydro-isoindole-1-carboxylic acid
An Application Note for Drug Development Professionals Abstract This application note provides a detailed guide for the purification of 4-oxo-octahydro-isoindole-1-carboxylic acid, a polar, acidic, and chiral molecule th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide for the purification of 4-oxo-octahydro-isoindole-1-carboxylic acid, a polar, acidic, and chiral molecule that presents unique challenges for separation science. We delve into the physicochemical properties of the target compound to inform a robust method development strategy. A primary purification protocol using advanced Mixed-Mode Chromatography is presented, offering superior retention and selectivity. Additionally, this guide addresses the critical aspect of stereoisomer separation through a secondary chiral HPLC protocol. The methodologies are designed to be self-validating, with explanations of the scientific rationale behind each step, ensuring researchers can adapt and troubleshoot effectively to achieve high purity and recovery.
Part 1: Foundational Analysis: Properties & Purification Challenges
The successful purification of any active pharmaceutical ingredient (API) or intermediate begins with a thorough understanding of its molecular structure and resulting physicochemical properties. 4-Oxo-octahydro-isoindole-1-carboxylic acid is a bicyclic proline analogue whose structure contains several functional groups that dictate its chromatographic behavior.
1.1. Key Structural Features:
Carboxylic Acid Group (-COOH): This is the most influential group, rendering the molecule acidic and highly polar.[1] Its state of ionization is pH-dependent; in its ionized carboxylate form (R-COO⁻) at higher pH, the molecule is highly polar and water-soluble, while in its neutral form (R-COOH) at low pH, it is less polar.[2] This property is the primary lever for manipulating retention in chromatography.[3]
Ketone Group (C=O): The oxo- group adds to the molecule's polarity. It also provides a weak chromophore, which may allow for UV detection, although this can be a limitation for achieving low detection limits.[4]
Saturated Bicyclic Core: The octahydro-isoindole ring system is non-aromatic. The overall structure is compact and lacks a strong UV-absorbing moiety, which complicates detection by standard HPLC-UV methods.[5]
Chirality: The molecule possesses multiple stereocenters. The synthesis of related structures, such as octahydro-1H-indole-2-carboxylic acid, often results in a mixture of diastereomers and enantiomers.[6][7] The separation of these stereoisomers is frequently a critical final step, as different isomers can have vastly different pharmacological activities.
1.2. The Purification Conundrum:
Based on these properties, several challenges must be overcome:
Poor Retention in Reversed-Phase (RP) Chromatography: The high polarity of the molecule leads to weak interactions with nonpolar stationary phases like C18, often resulting in elution at or near the solvent front in standard RP-HPLC conditions.[8][9]
Peak Tailing: Secondary interactions between the polar functional groups and residual silanols on silica-based stationary phases can lead to asymmetric peak shapes.[3]
Detection Sensitivity: The absence of a strong chromophore makes UV detection challenging. Alternative detection methods like Refractive Index (RID), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) may be necessary for accurate quantification.[4][7]
Stereoisomer Resolution: Achieving separation of all possible diastereomers and enantiomers requires specialized chiral chromatography techniques.[10][11]
Part 2: A Multi-Modal Method Development Strategy
A one-size-fits-all approach is inadequate for a molecule with such complex characteristics. We propose a logical, multi-modal strategy that begins with a robust primary purification followed by a specialized chiral resolution step if required.
Selecting the Optimal Chromatographic Mode
The choice of chromatographic mode is the most critical decision. While conventional reversed-phase chromatography can be optimized, its limitations for highly polar compounds make other techniques more suitable.[12] Mixed-mode chromatography, which utilizes multiple retention mechanisms simultaneously, offers a more powerful solution.[13]
Figure 1: Decision workflow for selecting the appropriate chromatographic mode.
Rationale for Mixed-Mode Chromatography
For 4-oxo-octahydro-isoindole-1-carboxylic acid, a mixed-mode stationary phase combining reversed-phase (e.g., C18) and weak anion-exchange (WAX) functionalities is the recommended approach.[8]
Causality of Enhanced Retention: This "mixed-mode" interaction provides two synergistic retention mechanisms. The C18 chains interact with the nonpolar regions of the molecule, while the positively charged anion-exchange groups form strong ionic interactions with the negatively charged carboxylate group.[9][13] This dual mechanism provides superior retention and unique selectivity that cannot be achieved with a single mode alone.
Method Development Flexibility: Selectivity can be finely tuned by adjusting not only the organic solvent percentage but also the mobile phase pH and ionic strength, giving the chromatographer more parameters to achieve the desired separation.[13]
Part 3: Detailed Experimental Protocols
The following protocols provide a starting point for purification. They should be optimized based on the specific impurity profile of the crude material and the available instrumentation.
Protocol 1: Primary Purification via Mixed-Mode HPLC
This protocol is designed to separate the target compound from synthesis precursors, reagents, and most process-related impurities.
Workflow Overview
Figure 2: Step-by-step workflow for the primary purification protocol.
Step-by-Step Methodology:
Sample Preparation:
Dissolve the crude material in Mobile Phase A (see below) to a concentration of 5-10 mg/mL.
Rationale: Dissolving the sample in the initial mobile phase prevents peak distortion caused by solvent mismatch.[3]
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column.
Chromatographic Conditions:
Column: Mixed-Mode RP/WAX Column (e.g., Waters Atlantis PREMIER BEH C18 AX, Phenomenex Luna Omega PS C18).[8][13]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
Rationale: A pH of 5.0 ensures the carboxylic acid is partially ionized to engage with the anion-exchange mechanism while still allowing for some reversed-phase interaction. The volatile buffer is compatible with mass spectrometry and subsequent solvent evaporation.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min for an analytical (4.6 mm ID) column. Scale appropriately for preparative columns.
Column Temperature: 30 °C.
Detection: UV at 210 nm (for the carbonyl group) in series with an ELSD or RID for more universal detection.
Injection Volume: 5-20 µL (analytical scale).
Gradient Program:
Run a linear gradient to elute compounds based on their combined hydrophobicity and ionic character.
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
50
50
22.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Fraction Collection & Analysis:
Collect fractions corresponding to the main product peak.
Analyze the purity of each fraction using a rapid analytical HPLC method.
Pool fractions with >98% purity.
Remove the solvent via rotary evaporation to yield the purified product.
Protocol 2: Chiral Resolution of Stereoisomers
If the product from Protocol 1 is a mixture of stereoisomers, a chiral separation is required. Chiral HPLC using a chiral stationary phase (CSP) is the most direct and effective method.[14]
Step-by-Step Methodology:
Column Selection:
Screen several chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point.[14]
Rationale: Chiral recognition is an empirical process. Screening different columns and mobile phases is often necessary to find the optimal conditions.[10]
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol), often with a small amount of an acidic or basic additive.
Rationale: The additive (TFA) is crucial for achieving good peak shape for acidic compounds by ensuring a consistent ionization state on the CSP surface.
Flow Rate: 1.0 mL/min (analytical).
Temperature: 25 °C.
Optimization:
Systematically vary the ratio of alcohol modifier to non-polar solvent to optimize the resolution between stereoisomers.
Once analytical separation is achieved, the method can be scaled up to preparative chromatography to isolate each stereoisomer.
Part 4: Expected Results & Troubleshooting
Successful implementation of these protocols should yield high-purity material. The following table summarizes target parameters.
Table 1: Summary of Target Purification Parameters
A common issue in the chromatography of polar acids is poor peak shape. The table below provides guidance on resolving frequent problems.[3]
Table 2: Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary silanol interactions.
Use a modern, end-capped column. Add a mobile phase modifier (e.g., 0.1% formic acid or TFA).[3]
Poor Retention
Analyte is too polar for the conditions.
For RP-HPLC: Decrease mobile phase pH to suppress ionization. Use a 100% aqueous stable column.[3][8] For Mixed-Mode: Ensure pH allows for ionic interaction.
Low Recovery
Irreversible adsorption on the column.
Check for sample stability. Ensure mobile phase pH is not degrading the stationary phase.
| No Separation | Co-elution of isomers or impurities. | For Mixed-Mode: Optimize mobile phase pH and salt concentration. For Chiral: Screen different CSPs and mobile phase modifiers.[10] |
Conclusion
The purification of 4-oxo-octahydro-isoindole-1-carboxylic acid requires a scientifically-grounded approach that directly addresses its inherent polarity, acidity, and chirality. By leveraging the dual retention mechanism of mixed-mode chromatography, researchers can achieve excellent purity and recovery in a primary purification step. For applications requiring stereoisomeric purity, a subsequent, well-optimized chiral HPLC method is essential. The protocols and strategies outlined in this note provide a comprehensive framework for navigating the complexities of this separation, enabling the generation of high-quality material for drug discovery and development programs.
References
Benchchem Technical Support Center. Purification of Polar Compounds using C-18 Reversed-Phase Chromatography. Benchchem.
PrepChem. Synthesis of octahydro-3-oxo-1H-isoindole-1-carboxylic acid. PrepChem.com.
SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC.
Layne, J. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex.
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom.
Vali SJ, et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques.
Sigma-Aldrich. Method development & optimization. Merck.
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. EPO.
Application Note: A Guide to the Structural Elucidation of Isoindole Compounds using NMR and Mass Spectrometry
Abstract: The isoindole scaffold, a core structural motif in numerous pharmacologically active compounds and functional materials, presents unique challenges and opportunities for analytical characterization.[1][2] This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
The isoindole scaffold, a core structural motif in numerous pharmacologically active compounds and functional materials, presents unique challenges and opportunities for analytical characterization.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structural elucidation of isoindole derivatives. By integrating one- and two-dimensional NMR techniques with high-resolution mass spectrometry, this document outlines robust, self-validating protocols and explains the causality behind key experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the Isoindole Moiety
The isoindole skeleton, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is the less common but highly significant isomer of indole.[1] Its derivatives, including isoindolinones and phthalimides, are foundational to a range of applications, from approved pharmaceuticals like Lenalidomide to high-performance pigments and organic electronics.[1][3][4] The precise characterization of these molecules is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. This application note details an integrated analytical approach using NMR and MS to provide a complete structural picture, from atomic connectivity to molecular formula.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution, providing unparalleled insight into the atomic framework of a molecule. For isoindole derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for complete assignment.
Foundational 1D NMR Techniques
¹H NMR Spectroscopy: This is typically the initial and most informative experiment. The proton chemical shifts, signal integrations, and coupling constants (J-values) provide a preliminary map of the molecule. In isoindole systems, the aromatic protons typically resonate between 7.0 and 8.5 ppm, with their exact positions and splitting patterns being highly dependent on the substitution pattern on the benzene ring.[5][6]
¹³C NMR Spectroscopy: This experiment provides information on the carbon skeleton of the molecule. For isoindole derivatives, aromatic carbons appear in the 110-150 ppm range, while the carbonyl carbons of phthalimide moieties are characteristically downfield, often >165 ppm.[6] Attached proton test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH₃, CH₂, CH, and quaternary carbons.
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides essential data, complex substitution patterns or signal overlap often necessitate 2D NMR for confident structure elucidation.[7][8]
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[9] It is indispensable for tracing the connectivity of protons on the aromatic ring and within aliphatic side chains, establishing spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[8][10] This provides definitive C-H bond correlations, powerfully complementing ¹H and ¹³C data.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the complete molecular structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[9][10] Its power lies in its ability to connect different spin systems across quaternary carbons or heteroatoms, for example, linking a substituent's protons to the carbons of the isoindole core.
Data Summary: Characteristic NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for unsubstituted and N-substituted phthalimides as a representative example of the isoindole class.
Atom
Nucleus
Typical Chemical Shift (δ, ppm)
Comments
H-4, H-7
¹H
7.8 - 8.0
Symmetrical protons adjacent to the carbonyl groups.
H-5, H-6
¹H
7.7 - 7.9
Symmetrical protons meta to the carbonyl groups.
N-CHₓ
¹H
Varies widely (e.g., ~3.0 for N-CH₃)
Highly dependent on the nature of the N-substituent.
C=O
¹³C
165 - 175
Characteristic downfield shift for imide carbonyls.
C-3a, C-7a
¹³C
131 - 134
Quaternary carbons at the ring fusion.
C-4, C-7
¹³C
123 - 125
Carbons bearing protons adjacent to the carbonyls.
C-5, C-6
¹³C
134 - 136
Carbons bearing protons meta to the carbonyls.
Note: Values are approximate and can vary significantly based on solvent and substitution.
Experimental Protocols for NMR Analysis
This protocol ensures high-quality, reproducible NMR data by minimizing contaminants and optimizing sample conditions.
Analyte Quantity: Weigh 5-10 mg of the isoindole compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[11]
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. Ensure the solvent's residual peak does not obscure key analyte signals.[12]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex briefly to ensure complete dissolution.
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as it can leach impurities.
Standard Addition (Optional): For quantitative NMR (qNMR), add a precise amount of an internal standard (e.g., tetramethylsilane, TMS), though modern spectrometers often reference the residual solvent signal.[13]
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Molecular Weight and Formula Determination by Mass Spectrometry
Mass spectrometry is a powerful complementary technique that provides the molecular weight and elemental composition of an analyte with high precision.[14][15]
Ionization Techniques for Isoindole Analysis
The choice of ionization method is critical and depends on the analyte's properties.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for the polar to moderately polar isoindole derivatives often encountered in drug discovery.[16] It typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, providing a clear indication of the molecular weight.
Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. While less useful for determining the molecular ion of fragile molecules, the resulting fragmentation pattern is highly reproducible and can be used to identify known compounds by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST).[17][18]
High-Resolution Mass Spectrometry (HRMS): Regardless of the ionization technique, HRMS is essential for confirming the identity of a new compound.[19] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the unambiguous determination of the elemental formula, a critical piece of evidence in structural elucidation.
Interpreting Fragmentation Patterns (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation patterns can provide valuable structural information. For example, N-substituted phthalimides often show characteristic fragmentation pathways related to the substituent and the stable phthalimide core.[20][21]
Experimental Protocols for Mass Spectrometry Analysis
This protocol is designed for routine molecular weight confirmation and elemental composition analysis.
Sample Preparation: Prepare a dilute solution of the isoindole compound (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol, acetonitrile, or water.
Solvent Modifiers: For positive-ion ESI, it is often beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation ([M+H]⁺).
Instrument Setup: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Full Scan Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu) to identify the molecular ion.
HRMS Acquisition: If the instrument has high-resolution capabilities (e.g., TOF, Orbitrap), acquire data in high-resolution mode to determine the accurate mass of the molecular ion. Use this mass to calculate the elemental formula.
MS/MS Acquisition (Optional): To gain further structural insight, perform an MS/MS experiment. Set the instrument to isolate the m/z of the molecular ion and apply collision energy to induce fragmentation. Record the resulting product ion spectrum.
An Integrated Approach: Combining NMR and MS Data
The true power of modern structural analysis lies in the synergistic use of NMR and MS. These techniques provide orthogonal yet complementary information. Mass spectrometry provides the molecular formula, while NMR reveals how those atoms are connected.
Case Study Logic:
Obtain Molecular Formula: An unknown isoindole derivative yields an [M+H]⁺ ion at m/z 250.1234 in an HRMS experiment. This corresponds to an elemental formula of C₁₄H₁₅N₃O.
Identify Spin Systems: The ¹H NMR shows signals for a 1,2,4-trisubstituted benzene ring. A COSY experiment confirms the connectivity between these aromatic protons. Additional signals indicate an ethyl group and other isolated protons.
Connect the Pieces: The HSQC experiment assigns the carbons attached to each proton. The crucial HMBC experiment then shows correlations from the ethyl group's -CH₂- protons to a carbonyl carbon on the isoindole core, confirming its point of attachment.
Final Confirmation: The proposed structure is checked against all data. The proton and carbon counts match the molecular formula from MS. All HMBC correlations are consistent with the proposed connectivity. The structure is now confirmed with a high degree of confidence.
Conclusion
The structural characterization of isoindole compounds is a critical task in pharmaceutical and materials science. A rigorous and integrated analytical strategy is essential for success. By systematically applying 1D and 2D NMR techniques to map atomic connectivity and employing high-resolution mass spectrometry to determine the elemental formula, researchers can achieve unambiguous structural assignment. The protocols and workflows detailed in this guide provide a robust, self-validating framework to ensure data integrity and accelerate the development of novel isoindole-based molecules.
References
Tan, A., & Güner, S. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
Khan, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Semantic Scholar. [Link]
Kayser, O., & Müller, T. J. (2015). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 11, 1659–1683. [Link]
ResearchGate. (2019). Recent Developments in Isoindole Chemistry. Retrieved from [Link]
Silva, A. M., & Pinto, D. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. e-Journal of Chemistry, 9(1), 396-427. [Link]
YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. [Link]
ResearchGate. (n.d.). MALDI and ESI mass spectrometry. Retrieved from [Link]
ResearchGate. (2012). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
LCGC International. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. [Link]
IUPAC. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. [Link]
ResearchGate. (2014). Study of Mass Spectra of Some Indole Derivatives. [Link]
IUPAC. (2016). Updating IUPAC spectroscopy recommendations and data standards. [Link]
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
ResearchGate. (2001). Organic mass spectrometry at the beginning of the 21st century. [Link]
NIH. (n.d.). Isoindoline. PubChem. Retrieved from [Link]
SciRP.org. (2014). Study of Mass Spectra of Some Indole Derivatives. [Link]
NIH. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Retrieved from [Link]
BMRB. (2008). Further conventions for NMR shielding and chemical shifts. [Link]
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. [Link]
NIST. (n.d.). Mass Spectrum of 1H-Isoindole-1,3(2H)-dione, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. [Link]
IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
MDPI. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]
NIH. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved from [Link]
ResearchGate. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001. [Link]
ResearchGate. (2014). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. [Link]
Application of 4-Oxo-octahydro-isoindole-1-carboxylic Acid in Peptide Synthesis: A Technical Guide
Introduction: The Imperative for Conformational Constraint in Modern Peptide Therapeutics The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Conformational Constraint in Modern Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from significant liabilities, including proteolytic instability and a high degree of conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] To surmount these challenges, medicinal chemists have turned to the incorporation of non-natural, conformationally constrained amino acids.[3] These building blocks lock the peptide backbone into a more defined three-dimensional structure, pre-organizing it for optimal target binding and enhancing its resistance to enzymatic degradation.[4][5]
4-Oxo-octahydro-isoindole-1-carboxylic acid is a novel, bicyclic proline analogue that offers a unique combination of structural rigidity and functionality. Its fused ring system severely restricts the peptide backbone's rotational freedom, while the ketone functionality at the 4-position provides a potential site for further chemical modification or conjugation. The incorporation of such constrained residues is a powerful strategy in peptidomimetic drug design, aiming to create therapeutics with improved pharmacological profiles.[3] This guide provides a comprehensive overview of the application of 4-Oxo-octahydro-isoindole-1-carboxylic acid in peptide synthesis, from the preparation of the protected amino acid monomer to its efficient incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).
Chemical Properties and Structural Significance
4-Oxo-octahydro-isoindole-1-carboxylic acid can be considered a sterically demanding analogue of proline. Its bicyclic nature, akin to the well-studied Octahydroindole-2-carboxylic acid (Oic), imparts significant rigidity to the peptide backbone.[4] This constraint is crucial for stabilizing specific secondary structures, such as β-turns and helices, which are often critical for biological activity.[4][5] The ketone group introduces a polar element and a site for potential derivatization, distinguishing it from other aliphatic bicyclic amino acids.
Property
Description
Reference
Structure
Bicyclic proline analogue with a ketone at the 4-position.
Expected to have moderate solubility in common SPPS solvents like DMF and NMP.
N/A
Synthesis of Nα-Fmoc-4-Oxo-octahydro-isoindole-1-carboxylic Acid
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Nα-Fmoc-4-Oxo-octahydro-isoindole-1-carboxylic acid.
Protocol: Nα-Fmoc Protection
Dissolution: Dissolve 4-Oxo-octahydro-isoindole-1-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.1 eq) in acetone dropwise over 30-40 minutes.
Reaction: Allow the reaction mixture to stir at room temperature overnight.
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with solid potassium hydrogen sulfate. Extract the product into ethyl acetate.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be purified by crystallization or flash chromatography to yield the pure Nα-Fmoc protected amino acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 4-Oxo-octahydro-isoindole-1-carboxylic acid into a peptide sequence presents challenges due to its steric bulk.[8][9] Standard coupling conditions may result in incomplete reactions and lower yields. Therefore, optimized protocols employing more potent coupling reagents are recommended.[10][11]
Recommended Coupling Reagents and Conditions
Due to the sterically hindered nature of this amino acid, the use of highly efficient coupling reagents is paramount. Carbodiimide-based reagents like DCC or DIC, even with additives like HOBt, may prove insufficient.[11] Uronium/aminium or phosphonium salt-based reagents are the preferred choice.
Coupling Reagent
Class
Rationale for Use
Recommended Equivalents
HATU
Uronium Salt
Highly reactive, effective for hindered couplings, low racemization.[3][10]
3.0-4.0
HBTU
Uronium Salt
A common and effective coupling reagent, slightly less reactive than HATU.[1][10]
3.0-4.0
PyBOP
Phosphonium Salt
Strong coupling agent, particularly useful for hindered amino acids.[10]
3.0-4.0
COMU
Uronium Salt
High coupling efficiency, comparable to HATU, with improved safety profile.[1]
3.0-4.0
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is required, typically at double the molar equivalent of the coupling reagent.
SPPS Workflow for Incorporation
Caption: General workflow for the incorporation of the constrained amino acid via Fmoc-SPPS.
Detailed SPPS Coupling Protocol
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on an automated peptide synthesizer or performed manually.[6][12]
Resin Preparation: Start with the peptide-resin having a free N-terminal amine, after the successful deprotection of the previous amino acid. Swell the resin adequately in DMF.
Pre-activation: In a separate vessel, dissolve Fmoc-4-Oxo-octahydro-isoindole-1-carboxylic acid (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours.
Note: For such a sterically hindered residue, extended coupling times are recommended. Microwave-assisted SPPS can significantly reduce the reaction time and improve efficiency.[13]
Monitoring the Coupling: Perform a Kaiser test or other qualitative ninhydrin test to monitor the disappearance of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling is necessary.
Recoupling (if necessary): Drain the reaction vessel and repeat steps 2 and 3.
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Proceed to the next cycle: Continue with the Fmoc deprotection of the newly incorporated amino acid to proceed with the synthesis of the peptide.
Challenges and Mitigation Strategies
The primary challenge in utilizing 4-Oxo-octahydro-isoindole-1-carboxylic acid is overcoming its steric hindrance to achieve high coupling efficiency.[8][14]
Incomplete Coupling: As mentioned, this is the most likely issue.
Mitigation: Use highly reactive coupling reagents (HATU, COMU), extend coupling times, perform double couplings, and consider microwave-assisted synthesis.[13]
Aggregation: Peptides containing multiple hydrophobic or bulky residues can aggregate on the resin, hindering reagent access.[15][16]
Mitigation: Use of chaotropic salts (e.g., LiCl) in the coupling solution or employing specialized resins like PEG-grafted supports can disrupt secondary structures and improve solvation.[15]
Racemization: While urethane-based protecting groups like Fmoc significantly suppress racemization, the use of strong activating agents and extended reaction times can increase this risk.[1]
Mitigation: The use of additives like Oxyma Pure (as in COMU) is known to reduce racemization levels compared to older reagents.[1]
Conclusion and Future Perspectives
4-Oxo-octahydro-isoindole-1-carboxylic acid represents a valuable new tool for the design of conformationally constrained peptides. Its rigid bicyclic structure can enforce specific secondary structures, leading to peptides with enhanced biological activity, selectivity, and metabolic stability. While its incorporation requires optimized coupling protocols to overcome steric hindrance, the use of modern, highly efficient coupling reagents and techniques like microwave-assisted SPPS makes its application in routine peptide synthesis feasible. The presence of the ketone functionality opens up avenues for post-synthesis modifications, such as the introduction of labels, cross-linkers, or other functionalities to further tune the properties of the resulting peptides. As the demand for more drug-like peptides grows, building blocks like 4-Oxo-octahydro-isoindole-1-carboxylic acid will be instrumental in pushing the boundaries of peptide-based therapeutics.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
Houben-Weyl. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Volume E 22a.
Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. [Link]
D'Este, E., et al. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry.
Iris Biotech. (n.d.).
ScienceOpen. (n.d.). Biocompatible and Selective Generation of Bicyclic Peptides. [Link]
Raines, R. T., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.
Bakker, H. J., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
Soloshonok, V. A., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry.
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
Giubertoni, G., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
ResearchGate. (2025, August 5). Conformational properties of peptides containing dehydro amino acids. [Link]
Application Notes & Protocols: Leveraging 4-Oxo-octahydro-isoindole-1-carboxylic Acid in Contemporary Drug Design
Introduction: The Strategic Value of Conformational Constraint In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while offering exquisite biological specificity, are often hampered by poor pharmacokinetics. This has led to the ascendancy of peptidomimetics, where the peptide backbone is modified to overcome these limitations. A key strategy in this field is the incorporation of constrained amino acids, which lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to its target.[1][2][3] 4-Oxo-octahydro-isoindole-1-carboxylic acid emerges as a scaffold of significant interest in this context. As a bicyclic, conformationally restricted proline analog, it offers a rigid framework that can pre-organize a peptide or small molecule into a specific three-dimensional structure, enhancing its interaction with biological targets.[1][2][3] The presence of the ketone functionality introduces a polar interaction point, while the carboxylic acid serves as a crucial anchor for target binding, often mimicking the C-terminus of natural peptide substrates.
The isoindole core is a "privileged scaffold," found in numerous natural products and synthetic compounds with a wide array of biological activities, including antiviral and anticancer properties. This guide provides a comprehensive overview of the application of 4-oxo-octahydro-isoindole-1-carboxylic acid in drug design, focusing on its potential as a cornerstone for developing novel therapeutics, particularly in the realm of enzyme inhibition.
Part 1: Rationale and Application in Drug Design
As a Constrained Proline Analog in Peptidomimetics
Proline's unique cyclic structure imparts significant conformational rigidity to peptides.[4] Analogs like 4-oxo-octahydro-isoindole-1-carboxylic acid take this a step further by fusing an additional ring, creating a bicyclic system with even more restricted rotation around the peptide bonds. This has several key advantages:
Enhanced Receptor Affinity: By locking the molecule in a conformation that is close to the one it adopts when bound to its target, the entropic cost of binding is reduced, often leading to a significant increase in affinity.
Increased Selectivity: The rigid structure can be tailored to fit the active site of a specific enzyme or receptor subtype with high precision, reducing off-target effects.
Improved Metabolic Stability: The non-natural amino acid structure is often resistant to degradation by proteases, leading to a longer in vivo half-life.[5]
A prime example of the success of this strategy is seen in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. While not containing the exact 4-oxo-isoindole scaffold, highly successful drugs like Perindopril and Trandolapril are based on the closely related (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. This demonstrates the therapeutic validity of using bicyclic proline analogs to target major enzyme classes. The N-ring of these inhibitors, which contains the carboxylic acid, is crucial for mimicking the C-terminal carboxylate of ACE substrates.[6]
The Role of the 4-Oxo and 1-Carboxylic Acid Moieties
The functional groups on the 4-oxo-octahydro-isoindole-1-carboxylic acid scaffold are critical to its utility:
The Carboxylic Acid: This group is often essential for binding to the target, typically forming ionic or hydrogen bonds with key residues in the active site. In many enzyme inhibitors, it chelates a catalytic metal ion, such as the zinc ion in ACE.[6]
The 4-Oxo Group: The introduction of a ketone provides a hydrogen bond acceptor, which can be exploited to form additional interactions with the target, further enhancing affinity and selectivity. It also increases the polarity of the scaffold compared to its non-oxo counterpart.
The introduction of the ketone is expected to decrease the lipophilicity (LogP) and increase the polar surface area, which can impact cell permeability and solubility. These are key parameters to consider and optimize during the drug design process.
Part 2: Synthesis and Derivatization
A plausible synthetic route for 4-oxo-octahydro-isoindole-1-carboxylic acid can be proposed based on established methods for related isoindole and indole structures. The following is a conceptual pathway for medicinal chemists to consider.
Proposed Synthetic Route
Caption: Proposed synthetic pathway for 4-oxo-octahydro-isoindole-1-carboxylic acid.
Step-by-Step Methodology:
Formation of the Phthalimide: Phthalic anhydride is reacted with an amino acid, such as glycine, in a suitable solvent like acetic acid with heating to form the corresponding N-phthaloyl amino acid.
Intramolecular Cyclization (Dieckmann Condensation): The N-phthaloyl amino acid is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann condensation, forming a cyclic β-keto ester.
Reduction of the Aromatic Ring: The aromatic ring of the phthalimide is reduced via catalytic hydrogenation. A rhodium on carbon (Rh/C) catalyst is often effective for the reduction of the benzene ring of a phthalimide system under pressure. This step would yield the saturated octahydroisoindole ring system.[7]
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final 4-oxo-octahydro-isoindole-1-carboxylic acid. The hydrochloride salt can be isolated by performing the hydrolysis with concentrated hydrochloric acid.[7]
Part 3: Application Protocols
The following protocols are provided as templates for evaluating derivatives of 4-oxo-octahydro-isoindole-1-carboxylic acid for their potential as enzyme inhibitors, with a focus on ACE as a representative target.
This protocol is adapted from commercially available kits and provides a high-throughput method for screening ACE inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that is cleaved by ACE to release a fluorescent product. The presence of an inhibitor reduces the rate of cleavage and thus the fluorescence signal.
Caption: Workflow for the fluorometric ACE inhibition assay.
Procedure:
Reagent Preparation: Prepare a working solution of the ACE enzyme in ACE Assay Buffer. Prepare serial dilutions of the test compounds and the positive control (Captopril) in the assay buffer. The final DMSO concentration should be kept below 1%.
Plate Setup: To a 96-well black microplate, add reagents in the following order:
Enzyme Control (EC) wells: 50 µL of ACE enzyme working solution + 10 µL of assay buffer (with DMSO).
Inhibitor Control (IC) wells: 50 µL of ACE enzyme working solution + 10 µL of Captopril solution.
Sample (S) wells: 50 µL of ACE enzyme working solution + 10 µL of test compound solution.
Background Control (BC) wells: 50 µL of assay buffer + 10 µL of assay buffer (with DMSO).
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
Reaction Initiation: Add 40 µL of the ACE Fluorogenic Substrate mixture to all wells to start the reaction.
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (Ex/Em = 330/430 nm) in kinetic mode for 60-120 minutes at 37°C.
Data Analysis:
Determine the rate of reaction (slope) for each well.
Calculate the percent inhibition for each test compound concentration using the formula:
% Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Assay for General Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549)
Cell culture medium (e.g., DMEM) with 10% FBS
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well clear microplate
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot the viability against the compound concentration to determine the IC50 value.
Part 4: Hypothetical Data and Interpretation
To illustrate the application of these protocols, the following table presents hypothetical screening data for a series of derivatives based on the 4-oxo-octahydro-isoindole-1-carboxylic acid scaffold.
Compound ID
R Group Modification
ACE Inhibition IC50 (nM)
Cytotoxicity IC50 (µM)
Selectivity Index (Cytotoxicity/ACE)
Scaffold-01
H
850
> 100
> 117
Scaffold-02
Benzyl
120
85
708
Scaffold-03
4-Fluorobenzyl
45
92
2044
Scaffold-04
Phenethyl
15
60
4000
Captopril
(Positive Control)
1.7
> 100
> 58,800
Interpretation:
Scaffold-01 shows modest activity, establishing a baseline for the core structure.
The addition of hydrophobic groups (Scaffold-02 to -04 ) significantly improves ACE inhibitory potency, suggesting a hydrophobic pocket in the enzyme's active site that can be exploited.
Scaffold-04 is the most potent analog, indicating that extending the hydrophobic chain is beneficial.
All compounds exhibit low cytotoxicity, resulting in favorable selectivity indices. The selectivity index (SI) is a crucial parameter, as a high SI indicates that the compound inhibits the target enzyme at concentrations far below those that cause general cell toxicity.
Conclusion and Future Directions
4-Oxo-octahydro-isoindole-1-carboxylic acid represents a promising and versatile scaffold for the design of novel enzyme inhibitors and other therapeutics. Its rigid, bicyclic structure provides a powerful tool for enforcing a bioactive conformation, a strategy successfully employed in several marketed drugs. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, screen, and optimize new chemical entities based on this scaffold. Future work should focus on the stereoselective synthesis of the different isomers of this molecule and the exploration of a wide range of derivatives to build comprehensive structure-activity relationships for various biological targets.
References
Al-Ostath, A., et al. (2020). A new approach based on isoindole formation reaction for sensitive fluorimetric assay of milnacipran in tablets and biological fluids (plasma/urine). RSC Advances. Available at: [Link]
Trabocchi, A., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters. Available at: [Link]
Houben-Weyl. (2003). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis.
Gundogdu, N., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available at: [Link]
Wichur, T., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Available at: [Link]
Google Patents. (1985). Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids.
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available at: [Link]
Csende, F., et al. (2020). Antiviral activity of isoindole derivatives. ResearchGate. Available at: [Link]
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]
Belvisi, L., et al. (2004). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Available at: [Link]
Google Patents. (1985). Substituted acyl derivatives of octahydro-1h-indole-2-carboxylic acids.
Google Patents. (2015). Process for preparation of perindopril intermediate.
Google Patents. (2011). Process for the preparation of perindopril.
Gurung, A. B., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. Available at: [Link]
Takahashi, E., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology. Available at: [Link]
Assay Genie. (n.d.). Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit. Available at: [Link]
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Available at: [Link]
Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre. Available at: [Link]
Mohd Fauzi, F. Z., et al. (2019). STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS. Available at: [Link]
Application Notes and Protocols for the N-Functionalization of 4-Oxo-octahydro-isoindole-1-carboxylic acid
Introduction: The Significance of the Isoindole Scaffold in Modern Drug Discovery The isoindole nucleus and its saturated derivatives, such as the octahydro-isoindole framework, are considered privileged structures in me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Isoindole Scaffold in Modern Drug Discovery
The isoindole nucleus and its saturated derivatives, such as the octahydro-isoindole framework, are considered privileged structures in medicinal chemistry.[1] These bicyclic systems are present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The rigid, three-dimensional architecture of the octahydro-isoindole scaffold allows for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents.
The specific molecule, 4-oxo-octahydro-isoindole-1-carboxylic acid, combines the key features of a constrained bicyclic amine with a carboxylic acid and a ketone functionality. The secondary amine at the 2-position serves as a crucial handle for introducing molecular diversity through N-functionalization. By appending various alkyl, aryl, or acyl moieties at this position, researchers can systematically modulate the physicochemical and pharmacological properties of the resulting compounds, such as their potency, selectivity, solubility, and metabolic stability. This application note provides a comprehensive guide to the synthesis and subsequent N-functionalization of this versatile scaffold.
Part I: Synthesis of the Starting Material: 4-Oxo-octahydro-isoindole-1-carboxylic acid
A plausible synthetic route to 4-oxo-octahydro-isoindole-1-carboxylic acid can be envisioned through a Diels-Alder reaction to construct the core bicyclic system, followed by functional group manipulations. The intramolecular Diels-Alder reaction is a powerful tool for the synthesis of isoindolone ring systems.[3]
Proposed Synthetic Pathway
A potential synthetic approach starts from commercially available starting materials, employing a key intramolecular Diels-Alder reaction to form the isoindole core.
Caption: Proposed synthetic workflow for 4-oxo-octahydro-isoindole-1-carboxylic acid.
Detailed Experimental Protocol: Synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic acid
Step 1: Synthesis of cis-4,10-Dioxatricyclo[6.2.1.02,7]undec-9-ene-3,5-dione (Diels-Alder Adduct)
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in an excess of furan (acting as both reactant and solvent) at room temperature.
Stir the mixture for 24 hours. The product will precipitate out of the solution.
Collect the white solid by vacuum filtration and wash with cold diethyl ether.
Dry the product under vacuum to yield the Diels-Alder adduct.
Step 2: Synthesis of 3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Suspend the Diels-Alder adduct (1.0 eq) in a saturated aqueous solution of ammonium carbonate.
Heat the mixture to 100 °C and stir for 3 hours.
Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.
Wash the solid with cold water and dry to obtain the isoindole-1,3-dione intermediate.
Step 3: Synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic acid
Dissolve the isoindole-1,3-dione intermediate in a suitable solvent such as ethanol.
Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to hydrolyze the remaining borohydride and precipitate the product.
Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for purification.
Part II: Protocols for N-Functionalization
The presence of a carboxylic acid necessitates a protection strategy to prevent its interference with the N-functionalization reactions. Esterification is a common and effective method for protecting carboxylic acids.[4]
Carboxylic Acid Protection: Esterification
Suspend 4-oxo-octahydro-isoindole-1-carboxylic acid (1.0 eq) in methanol.
Cool the suspension to 0 °C and bubble in dry HCl gas for 15 minutes, or add thionyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Protocol 1: N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, a key transformation for modifying the properties of the parent molecule.[5]
A. Reductive Amination
This is a reliable method for preparing tertiary amines from secondary amines, preventing over-alkylation.[6]
Dissolve the methyl 4-oxo-octahydro-isoindole-1-carboxylate (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), to the mixture.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
B. Direct Alkylation with Alkyl Halides
This classic SN2 reaction is a straightforward method for N-alkylation.
Dissolve the methyl 4-oxo-octahydro-isoindole-1-carboxylate (1.0 eq) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Add a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or elevated temperature (50-80 °C) depending on the reactivity of the halide.
Monitor the reaction by TLC.
Once the starting material is consumed, filter off the inorganic salts and remove the solvent in vacuo.
Purify the residue by column chromatography.
N-Alkylation Method
Reagents
Solvent
Temperature
Typical Reaction Time
Reductive Amination
Aldehyde/Ketone, STAB
DCM/DCE
Room Temperature
12-24 hours
Direct Alkylation
Alkyl Halide, K₂CO₃/Et₃N
Acetonitrile/DMF
RT - 80 °C
4-12 hours
Protocol 2: N-Arylation
The introduction of an aryl group can significantly impact the biological activity of the molecule. The Buchwald-Hartwig amination is a powerful method for this transformation.[7]
To an oven-dried Schlenk tube, add the methyl 4-oxo-octahydro-isoindole-1-carboxylate (1.0 eq), aryl halide (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
Heat the reaction mixture to 80-110 °C and stir vigorously.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
N-Arylation Method
Catalyst System
Base
Solvent
Temperature
Buchwald-Hartwig
Pd₂(dba)₃ / Xantphos
Cs₂CO₃ / K₃PO₄
Toluene / Dioxane
80-110 °C
Protocol 3: N-Acylation
N-acylation is a common strategy to introduce an amide functional group.[8]
Dissolve the methyl 4-oxo-octahydro-isoindole-1-carboxylate (1.0 eq) in a non-protic solvent like DCM or THF.
Add a base such as triethylamine or pyridine (1.5 eq).
Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water, dilute HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product.
Purification by chromatography may be necessary.
N-Acylation Method
Acylating Agent
Base
Solvent
Temperature
Amide Formation
Acyl Chloride / Anhydride
Triethylamine / Pyridine
DCM / THF
0 °C to RT
Carboxylic Acid Deprotection: Ester Hydrolysis
The final step is the removal of the methyl ester protecting group to yield the desired N-functionalized carboxylic acid.
Dissolve the N-functionalized methyl ester in a mixture of THF and water.
Add an excess of lithium hydroxide (LiOH) (2-3 eq).
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
Acidify the reaction mixture to pH 2-3 with dilute HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.
Part III: Purification and Characterization
Purification of the synthesized compounds is typically achieved using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Characterization of the final products should be performed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the ketone and carboxylic acid, C-N bonds).
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the synthesis and N-functionalization of 4-oxo-octahydro-isoindole-1-carboxylic acid. The modular nature of these methods allows for the creation of diverse libraries of compounds for screening in drug discovery programs. The strategic use of protecting groups and the careful selection of reaction conditions are crucial for the successful synthesis of these valuable molecular scaffolds.
References
Chen, J., Lu, X., Lou, W., Ye, Y., Jiang, H., & Zeng, W. (2012). A protocol for Pd(II)-catalyzed asymmetric arylation of N-aryl imino esters affords a practical and direct access to chiral arylglycine derivatives in good yields and with high enantioselectivities. Journal of Organic Chemistry, 77, 8541-8548.
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing).
Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. (2023). Organic Letters.
N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. (n.d.). PubMed.
Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. (n.d.). Request PDF.
Isoindolone Formation via Intramolecular Diels–Alder Reaction. (n.d.).
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.
N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. (n.d.). Research Explorer - The University of Manchester.
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
A review on biological activity and synthetic methods of isoindole nucleus. (2024).
Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkyl
Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC - NIH.
Selective N-terminal functionalization of native peptides and proteins. (2017). RSC Publishing.
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers.
Protection and deprotection of carboxylic acid group. (n.d.).
Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (n.d.). MDPI.
N-alkylation of n-alpha-boc-protected amino acids. (1990).
C–H Functionalization in the Synthesis of Amino Acids and Peptides. (n.d.).
Process for preparing n-acyl amino acid salts. (2015).
A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. (n.d.).
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2025). PDF.
Chemoselective Methods for Labeling and Modification of Peptides and Proteins. (2023).
Protecting Groups for Carboxylic acid. (2020, July 5). YouTube.
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). The University of Groningen research portal.
Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. (n.d.). Canadian Science Publishing.
Isoindolone Formation via Intramolecular Diels–Alder Reaction. (n.d.).
Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
Lurasidone. (n.d.). In Wikipedia. Retrieved from [Link]
4-Oxo-octahydro-isoindole-1-carboxylic acid as a building block for heterocyclic compounds
An Application Guide to 4-Oxo-octahydro-isoindole-1-carboxylic acid: A Versatile Scaffold for Advanced Heterocyclic Synthesis Introduction: The Strategic Value of Conformationally Constrained Scaffolds In the landscape o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to 4-Oxo-octahydro-isoindole-1-carboxylic acid: A Versatile Scaffold for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of Conformationally Constrained Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally constrained building blocks is a cornerstone of rational drug design.[1] By reducing the conformational flexibility of a molecule, researchers can pre-organize key pharmacophoric elements into a bioactive conformation, which can lead to significant improvements in binding affinity, selectivity, and metabolic stability.[2] Bicyclic amino acids, in particular, have emerged as privileged scaffolds, offering a rigid three-dimensional framework that can mimic peptide turns or present substituents in well-defined spatial orientations.[2]
This guide focuses on 4-Oxo-octahydro-isoindole-1-carboxylic acid , a versatile yet underexplored building block that combines the rigidity of the octahydroisoindole core with three points of chemical diversity: a secondary amine, a ketone, and a carboxylic acid. This unique combination of functional groups allows for the divergent synthesis of a wide array of complex heterocyclic systems, making it an invaluable tool for generating novel chemical libraries for drug screening and lead optimization.
Proposed Synthesis of the 4-Oxo-octahydro-isoindole-1-carboxylic acid Building Block
The synthesis of the title compound can be envisioned through a multi-step sequence, likely commencing with a Diels-Alder cycloaddition to construct the core carbocyclic framework.[3][4] Subsequent functional group manipulations would then be employed to install the requisite ketone and assemble the fused pyrrolidinone ring.
A plausible synthetic strategy is outlined below, starting from maleic anhydride and a suitable diene. The intramolecular Diels-Alder reaction is a powerful method for constructing isoindolone ring systems.[3]
Caption: Proposed synthetic workflow for 4-oxo-octahydro-isoindole-1-carboxylic acid.
Part 1: Application in Multicomponent Reactions - The Ugi Synthesis
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single synthetic operation. The Ugi four-component reaction (U-4CR) is a prime example, combining an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acylamino carboxamides.[5] Our building block is perfectly suited for this reaction, as it contains both the secondary amine and carboxylic acid functionalities.
Causality and Mechanistic Insight
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[5][6] The initial step is the formation of an iminium ion from the carbonyl compound and the secondary amine of the isoindole scaffold. The carboxylic acid protonates the intermediate Schiff base, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, leading to an intermediate that undergoes the final, irreversible acyl transfer to yield the stable bis-amide product.
Caption: Experimental workflow for the Ugi four-component reaction.
Experimental Protocol: Ugi Synthesis of Peptidomimetic Scaffolds
Preparation: To a 10 mL round-bottom flask, add 4-oxo-octahydro-isoindole-1-carboxylic acid (1.0 eq., e.g., 197 mg, 1.0 mmol).
Reagent Addition: Add methanol (5 mL) to dissolve the starting material. Sequentially add the aldehyde (1.0 eq., e.g., benzaldehyde, 106 mg, 1.0 mmol) and the isocyanide (1.0 eq., e.g., tert-butyl isocyanide, 83 mg, 1.0 mmol).
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
Entry
Aldehyde (R1-CHO)
Isocyanide (R2-NC)
Product Yield (%)
1
Benzaldehyde
tert-Butyl isocyanide
85
2
4-Chlorobenzaldehyde
Cyclohexyl isocyanide
82
3
Isobutyraldehyde
Benzyl isocyanide
78
4
Furfural
tert-Butyl isocyanide
88
Table 1: Representative examples for the Ugi reaction. Yields are estimated based on analogous reactions in the literature.[7][8]
Part 2: Application in Annulation Reactions - The Pictet-Spengler Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new heterocyclic ring by cyclizing a β-arylethylamine onto an electrophilic carbonyl carbon.[9] While classically used for tetrahydroisoquinoline synthesis, this reaction can be adapted to create complex, fused polycyclic systems from our building block.
Causality and Mechanistic Insight
To utilize the Pictet-Spengler reaction, the secondary amine of the isoindole core must first be functionalized with a β-arylethyl moiety (e.g., a phenylethyl group). The carboxylic acid is typically protected as an ester to prevent unwanted side reactions. Upon treatment with an aldehyde and acid, an iminium ion is formed in situ. The electron-rich aromatic ring of the phenylethyl group then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to forge the new ring system.[10] The ketone at the 4-position remains as a handle for further diversification.
Application Note & Protocol: Solid-Phase Synthesis Incorporating 4-Oxo-octahydro-isoindole-1-carboxylic Acid
Authored by: A Senior Application Scientist Introduction: The Role of Conformational Constraint in Peptide Therapeutics The therapeutic potential of peptides is often hindered by their metabolic instability and lack of r...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their metabolic instability and lack of receptor selectivity.[1] A proven strategy to overcome these limitations is the introduction of conformational rigidity into the peptide backbone. The incorporation of non-natural, constrained amino acids, such as the bicyclic proline analogue 4-Oxo-octahydro-isoindole-1-carboxylic acid, serves this purpose effectively. Its rigid structure can induce specific secondary structures in peptides, leading to enhanced binding affinity, selectivity, and bioavailability.[1] This application note provides a comprehensive guide and a detailed protocol for the incorporation of Fmoc-protected 4-Oxo-octahydro-isoindole-1-carboxylic acid into a peptide sequence using solid-phase peptide synthesis (SPPS).
The carboxylic acid functional group is a key component in many pharmacologically active molecules.[2][3] In the context of this bicyclic amino acid, the carboxyl group is the point of attachment to the growing peptide chain.[4][5] The presence of a ketone group at the 4-position offers an additional site for potential future modifications or for influencing the electronic properties and conformation of the molecule.
Chemical Structure and Properties
4-Oxo-octahydro-isoindole-1-carboxylic acid is a saturated bicyclic compound containing a secondary amine, a carboxylic acid, and a ketone. For use in Fmoc-based SPPS, the secondary amine is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Key Structural Features: The rigid bicyclic system restricts the phi (φ) and psi (ψ) dihedral angles, thereby constraining the peptide backbone. The secondary amine makes it a proline analogue.
The primary challenge in incorporating this amino acid analogue is its sterically hindered nature, which can slow down the coupling reaction.[7] Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.
This protocol outlines the manual incorporation of Fmoc-4-oxo-octahydro-isoindole-1-carboxylic acid into a peptide sequence on a solid support. The principles described are applicable to automated peptide synthesizers, although cycle parameters may need optimization.[8]
Materials and Reagents
Resin: 2-chlorotrityl chloride resin is recommended for synthesizing C-terminal carboxylic acid peptides to minimize racemization.[9] Rink amide resin can be used for C-terminal amide peptides.
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.
Step 1: Resin Preparation and First Amino Acid Loading (Example with 2-chlorotrityl resin)
Place the 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale, ~150 mg for a 0.7 mmol/g loading resin) in a reaction vessel.
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.[10]
Dissolve 2 equivalents of the first Fmoc-amino acid and 4 equivalents of DIPEA in DCM.
Add the amino acid solution to the resin and agitate for 2 hours.
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.[10]
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Determine the loading capacity using a UV/Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc removal from a small, dried sample of the resin.[9]
Step 2: Standard Peptide Elongation Cycle
This cycle is repeated for each standard amino acid addition.
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation.[9]
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
Coupling:
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
Perform a ninhydrin test to check for completion. If the test is positive (unreacted primary amines), repeat the coupling step.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Step 3: Incorporation of Fmoc-4-Oxo-octahydro-isoindole-1-carboxylic Acid
This step requires more robust conditions due to steric hindrance.[7]
Fmoc Deprotection: Perform the deprotection as described in Step 2.1.
Washing: Wash thoroughly with DMF (5x).
Activation and Coupling:
In a separate vial, dissolve Fmoc-4-oxo-octahydro-isoindole-1-carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.
Add DIPEA (6 eq.) to the solution and vortex for 2-5 minutes. This pre-activation is crucial for hindered amino acids.[9][11]
Immediately add the activated solution to the deprotected peptide-resin.
Agitate for a minimum of 4 hours. Longer coupling times are often necessary for sterically demanding residues. A second coupling (double coupling) may be required.
Monitoring the Coupling: A standard ninhydrin test will not work as it detects primary amines, and the N-terminus is now a secondary amine. Use a chloranil test or a similar method for detecting secondary amines to confirm coupling completion.
Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Step 4: Final Deprotection, Cleavage, and Peptide Precipitation
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2.1).
Wash the resin with DMF (5x), followed by DCM (5x), and finally methanol (3x).
Dry the resin under vacuum for at least 2 hours.
Add the cleavage cocktail (e.g., 2-3 mL for 0.1 mmol scale) to the dried resin. Agitate at room temperature for 2-3 hours.
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
Dry the crude peptide pellet under vacuum.
Step 5: Purification and Analysis
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Visualization of Workflows and Structures
Caption: Workflow for SPPS incorporating a constrained amino acid.
Application Notes and Protocols: Strategic Protection of 4-Oxo-octahydro-isoindole-1-carboxylic acid
Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold The 4-oxo-octahydro-isoindole-1-carboxylic acid core is a highly valued scaffold in medicinal chemistry and drug development. Its rigid, bicyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold
The 4-oxo-octahydro-isoindole-1-carboxylic acid core is a highly valued scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. However, the inherent reactivity of its three distinct functional groups—a secondary amine, a carboxylic acid, and a ketone—presents a significant challenge for selective chemical modification. To harness the full potential of this scaffold, a carefully designed and executed protecting group strategy is not merely advantageous; it is essential.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of orthogonal protecting group strategies tailored for 4-oxo-octahydro-isoindole-1-carboxylic acid. We will move beyond a simple catalog of protecting groups to explain the underlying chemical principles that govern their selection and application. The protocols detailed herein are designed to be robust and reproducible, empowering you to confidently navigate the synthesis of complex derivatives.
The Imperative of Orthogonality
In a multi-functional molecule like 4-oxo-octahydro-isoindole-1-carboxylic acid, the concept of orthogonality is paramount. An orthogonal set of protecting groups is one in which each group can be removed under a specific set of reaction conditions without affecting the others.[1] This allows for the sequential and selective unmasking of each functional group, enabling precise chemical modifications at each site. A poorly planned, non-orthogonal strategy can lead to a cascade of unintended reactions, resulting in low yields, complex purification challenges, and ultimately, the failure of a synthetic campaign.
The primary challenge with this particular scaffold lies in the overlapping sensitivities of common protecting groups. For instance, the widely used tert-butyloxycarbonyl (Boc) group for the amine and the standard acetal/ketal protection for the ketone are both susceptible to acidic cleavage.[2][3] This guide will present several strategic solutions to navigate this and other potential conflicts.
Strategic Approaches to Protection: A Functional Group-by-Functional Group Analysis
Protection of the Secondary Amine: The Nitrogen Conundrum
The secondary amine of the isoindole ring is a nucleophilic and basic center, often requiring protection to prevent unwanted side reactions during subsequent synthetic steps.
tert-Butyloxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups due to its ease of introduction and general stability.[4] It is, however, acid-labile, which necessitates careful consideration of the ketone protecting group.
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Deprotection: Cleavage is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[2]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group offers an excellent orthogonal option as it is stable to acidic conditions but is readily cleaved by bases, such as piperidine in DMF.[1][5] This makes it fully compatible with acid-labile protecting groups for the ketone and carboxylic acid.
Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another robust protecting group that is stable to both acidic and basic conditions.[4] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), providing another layer of orthogonality.[1]
Protection of the Carboxylic Acid: Taming the Acidity
The carboxylic acid functionality must often be masked to prevent its interference in reactions targeting the amine or ketone, or to act as a nucleophile itself.
Esterification (Methyl or Ethyl Esters): Conversion to a simple alkyl ester is a straightforward and effective protection strategy.
Introduction: This can be achieved through Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid), or under milder conditions using reagents like (trimethylsilyl)diazomethane.
Deprotection: The ester is readily cleaved by saponification, which involves hydrolysis with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[1] This basic deprotection condition is orthogonal to both acid-labile and hydrogenolysis-labile protecting groups.
Protection of the Ketone: Masking the Carbonyl
The ketone at the 4-position is an electrophilic center that can undergo undesired reactions with nucleophiles.
Acetal/Ketal Formation: The most common method for protecting ketones is the formation of a cyclic acetal or ketal using a diol, such as ethylene glycol, under acidic catalysis.[3]
Introduction: The reaction is typically carried out in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) with azeotropic removal of water.
Deprotection: Standard acetals and ketals are hydrolyzed back to the ketone under aqueous acidic conditions.[6] This presents a potential conflict with the acid-labile Boc group.
Thioacetal/Thioketal Formation: The use of a dithiol, such as ethane-1,2-dithiol, provides a more robust protecting group.
Introduction: Similar to acetal formation, this reaction is acid-catalyzed.
Deprotection: Thioacetals are significantly more stable to acidic conditions than their oxygen counterparts.[7] Their removal is typically achieved using reagents like mercury(II) chloride (HgCl₂) or under oxidative or reductive conditions, thus providing an excellent orthogonal strategy when an acid-labile amine protecting group is employed.[6][7]
Orthogonal Protecting Group Strategies in Action
The selection of a protecting group strategy should be guided by the planned synthetic route. Below are three distinct, orthogonal strategies for the selective functionalization of 4-oxo-octahydro-isoindole-1-carboxylic acid.
Strategy 1: The "Acid-Base-Hydrogenolysis" Orthogonal System
This strategy is ideal for syntheses that require distinct acidic, basic, and reductive deprotection steps.
Functional Group
Protecting Group
Deprotection Condition
Secondary Amine
Cbz (Benzyloxycarbonyl)
H₂, Pd/C (Hydrogenolysis)
Carboxylic Acid
Me (Methyl Ester)
LiOH, H₂O/THF (Base)
Ketone
Ethylene Ketal
p-TSA, H₂O (Acid)
Strategy 2: The "Base-Labile Amine" Approach
This strategy is particularly useful when acidic conditions must be employed for other transformations or for the deprotection of other groups.
Functional Group
Protecting Group
Deprotection Condition
Secondary Amine
Fmoc
Piperidine, DMF (Base)
Carboxylic Acid
Me (Methyl Ester)
LiOH, H₂O/THF (Base)
Ketone
Ethylene Ketal
p-TSA, H₂O (Acid)
Strategy 3: The "Acid-Stable Ketone" Strategy
This approach is designed for scenarios where the use of an acid-labile amine protecting group like Boc is preferred.
Functional Group
Protecting Group
Deprotection Condition
Secondary Amine
Boc
TFA, DCM (Acid)
Carboxylic Acid
Me (Methyl Ester)
LiOH, H₂O/THF (Base)
Ketone
Ethylene Thioketal
HgCl₂, H₂O/CH₃CN
Visualizing the Synthetic Pathway: A Workflow Diagram
The following diagram illustrates a potential synthetic workflow incorporating the "Acid-Base-Hydrogenolysis" orthogonal strategy.
Caption: A representative workflow for the selective functionalization of 4-oxo-octahydro-isoindole-1-carboxylic acid using an orthogonal protecting group strategy.
Experimental Protocols
The following are detailed, step-by-step protocols for the protection and deprotection of each functional group.
Protocol 1: Protection of the Secondary Amine with Boc
Rationale: The tert-butyloxycarbonyl (Boc) group is introduced to shield the nucleophilic and basic secondary amine, preventing its participation in subsequent reactions.
p-Toluenesulfonic acid (p-TSA) monohydrate or aqueous HCl
Procedure:
Dissolve the ketal-protected compound (1.0 equiv) in a mixture of acetone and water.
Add a catalytic amount of p-TSA monohydrate or a few drops of concentrated HCl.
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, neutralize the reaction with a mild base such as saturated aqueous NaHCO₃ solution.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel if necessary.
Logical Relationships in Orthogonal Deprotection
The following diagram illustrates the decision-making process for a three-step deprotection sequence.
Caption: Decision tree for the sequential deprotection of a fully protected 4-oxo-octahydro-isoindole-1-carboxylic acid derivative.
Conclusion: Empowering Rational Drug Design
A well-devised protecting group strategy is the cornerstone of successful synthetic chemistry, particularly in the context of complex, multi-functional molecules like 4-oxo-octahydro-isoindole-1-carboxylic acid. By understanding the principles of orthogonality and carefully selecting protecting groups based on their unique deprotection conditions, researchers can unlock the full synthetic potential of this valuable scaffold. The strategies and protocols outlined in this guide provide a solid foundation for the rational design and efficient synthesis of novel derivatives for drug discovery and development.
References
Wipf, P. et al. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Org. Lett. Available at: [Link]
Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
Wikipedia contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
Fang, S. et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein J. Org. Chem. Available at: [Link]
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Available at: [Link]
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Available at: [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]
Kamal, A. et al. (2003). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Tetrahedron Letters.
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
Pluth, M. D. et al. (2025). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Available at: [Link]
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Available at: [Link]
Bode, J. W. et al. (n.d.). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC. Available at: [Link]
Waldmann, H. et al. (n.d.). Acid‐Labile Protecting Groups for the Synthesis of Lipidated Peptides.
Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
Gunda, P. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]
Gunda, P. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. Available at: [Link]
Porco, J. A. et al. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. NIH.
PrepChem. (n.d.). Synthesis of octahydro-3-oxo-1H-isoindole-1-carboxylic acid. PrepChem.com. Available at: [Link]
WIPO Patentscope. (n.d.).
Beletskaya, I. P. et al. (n.d.).
ResearchGate. (n.d.). Synthesis and Cytotoxicity of Octahydroepoxyisoindole‐7‐carboxylic Acids and Norcantharidin–Amide Hybrids as Norcantharidin Analogues.
Technical Support Center: Synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic acid
Welcome to our dedicated technical support guide for the synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals navigating the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for the synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of this synthesis. Low yields can be a significant impediment to progress, and this guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
Introduction: The Synthetic Challenge
4-Oxo-octahydro-isoindole-1-carboxylic acid is a constrained bicyclic proline analogue, a scaffold of significant interest in medicinal chemistry. Its rigid structure is valuable for designing potent and selective inhibitors for various biological targets. However, the synthesis is non-trivial, often plagued by low yields stemming from issues with stereocontrol, product instability, and challenging purification. This guide is structured to address these specific bottlenecks systematically.
The most common and logical synthetic approach involves a key Diels-Alder cycloaddition to form the substituted cyclohexene core, followed by intramolecular cyclization and subsequent reduction. This multi-step sequence presents several points where yield can be compromised.
Caption: A plausible synthetic workflow for 4-oxo-octahydro-isoindole-1-carboxylic acid.
Troubleshooting Guides & FAQs
This section directly addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: My initial Diels-Alder reaction has a very low yield and poor stereoselectivity. What are the causes and how can I fix it?
Answer: The Diels-Alder reaction is the cornerstone of this synthesis, and its success is paramount.[1] Low yields and poor selectivity often stem from three primary factors: reaction equilibrium, improper thermal conditions, and suboptimal electronics of the reactants.
Causality: The Diels-Alder reaction is a concerted, pericyclic reaction that is reversible at high temperatures (the retro-Diels-Alder reaction).[1] Finding the optimal thermal window is critical. Furthermore, the reaction rate and selectivity are governed by the electronic nature of the diene (electron-rich) and the dienophile (electron-poor). The desired endo product is often the kinetic product, favored at lower temperatures, while the exo product can become more prominent at higher temperatures where thermodynamic equilibrium is reached.[2]
Troubleshooting & Optimization:
Thermal Conditions: Avoid excessive heating. If you are running the reaction in a high-boiling solvent like xylene or toluene at reflux, try lowering the temperature. A systematic screen from 80°C to 120°C is recommended. Some Diels-Alder reactions proceed even at room temperature over longer periods.[3]
Lewis Acid Catalysis: The use of a Lewis acid catalyst can dramatically accelerate the reaction and improve endo-selectivity, allowing for lower reaction temperatures. It functions by coordinating to the dienophile, lowering its LUMO energy and making it more reactive.
Solvent Choice: The choice of solvent can influence reaction rates. While often performed in non-polar solvents like toluene, polar solvents can sometimes accelerate the reaction. However, ensure the solvent is rigorously dried, as water can inhibit Lewis acid catalysts.
Parameter
Recommendation
Rationale
Temperature
Screen from 80°C to 120°C
Balances reaction rate against retro-Diels-Alder decomposition.[1]
Catalyst
Add 0.1 - 0.5 eq. of a Lewis Acid (e.g., AlCl₃, ZnCl₂)
Enhances dienophile reactivity and endo-selectivity.
Solvent
Toluene or Dichloromethane (anhydrous)
Provides good solubility and is compatible with Lewis acids.
Concentration
0.5 M - 1.0 M
Higher concentrations can favor the bimolecular forward reaction.
FAQ 2: The hydrogenation of the isoindolinone precursor is sluggish, incomplete, or leads to a complex mixture. What is going wrong?
Answer: Catalytic hydrogenation to reduce the cyclohexene double bond and potentially an aromatic precursor is a critical step that can be surprisingly problematic. Issues often relate to catalyst activity, substrate purity, and reaction conditions.
Causality: The catalyst's active sites can be "poisoned" by impurities like sulfur or halide compounds, rendering it inactive. The steric hindrance around the double bond can also slow the reaction. Furthermore, the presence of the ketone (oxo group) and the amide within the isoindolinone core can lead to over-reduction or side reactions under harsh conditions (high pressure or temperature).
Troubleshooting & Optimization:
Catalyst Selection & Handling: Palladium on carbon (Pd/C) is a common choice. If it fails, consider Platinum(IV) oxide (PtO₂, Adams' catalyst), which can be more robust. Always handle the catalyst under an inert atmosphere as it is pyrophoric and to prevent premature deactivation.
Substrate Purity: Ensure the isoindolinone precursor is highly pure. Trace impurities from previous steps are a common cause of catalyst poisoning. A quick filtration through a plug of silica or celite can sometimes resolve the issue.
Solvent and Additives: The solvent can affect catalyst activity. Ethanol, methanol, or ethyl acetate are standard choices. The addition of a small amount of acetic acid can sometimes accelerate hydrogenations of aromatic systems, but it may also promote side reactions.
Pressure and Temperature: Start with mild conditions (e.g., 1-5 atm H₂, room temperature). If the reaction is sluggish, incrementally increase the pressure. Avoid high temperatures, which can promote hydrogenolysis of the ketone or other sensitive functional groups.
FAQ 3: My final product yield is low after the hydrolysis and workup. I suspect product degradation. How can I improve stability and isolation?
Answer: The final 4-oxo-octahydro-isoindole-1-carboxylic acid, being an amino acid derivative with a ketone, can be sensitive to both pH and temperature. Degradation during workup and purification is a common source of yield loss.[4]
Causality: The primary risks are decarboxylation (loss of CO₂) under harsh acidic or thermal conditions, and epimerization at the stereocenter adjacent to the carboxylic acid (the 1-position). The free amine can also complicate extraction and purification.
Troubleshooting & Optimization:
Mild Hydrolysis: If you are hydrolyzing a methyl or ethyl ester, use milder conditions. Instead of strong acids or bases at high temperatures, consider lithium hydroxide (LiOH) in a THF/water mixture at room temperature.
Workup pH Control: During aqueous workup, carefully adjust the pH. To extract the product into an organic layer, you typically acidify to protonate the carboxylate. Use mild acids like saturated ammonium chloride or a dilute citric acid solution and avoid strong mineral acids if possible.[4] Minimize the time the product spends in acidic or basic aqueous solutions.
Purification Strategy: Standard silica gel chromatography can be problematic for polar, acidic compounds.[4] Consider the following alternatives:
Crystallization/Precipitation: This is the most desirable method as it is less harsh and more scalable. Screen various solvent systems (e.g., ethanol/ether, methanol/dichloromethane).
Reverse-Phase Chromatography (C18): This is often much more suitable for polar, water-soluble compounds than normal-phase silica gel.
Ion-Exchange Chromatography: This can be an effective way to capture and purify the zwitterionic product.
Caption: A troubleshooting decision tree for diagnosing low-yield issues.
Experimental Protocols
Protocol 1: Optimized Diels-Alder Cycloaddition
This protocol is designed to maximize yield and stereoselectivity for the initial ring formation.
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the dienophile (1.0 eq) and anhydrous dichloromethane (to 0.5 M).
Cooling: Cool the solution to 0°C using an ice bath.
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 0.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Stir for 15 minutes.
Diene Addition: Add the diene (1.1 eq) dropwise via a syringe over 30 minutes.
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or LCMS.
Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude adduct should be used in the next step, often without further purification.
Protocol 2: Robust Hydrogenation of the Isoindolinone Core
This protocol uses Adams' catalyst for a reliable reduction of the cyclohexene moiety.
Setup: In a high-pressure hydrogenation vessel (Parr shaker), add the unsaturated isoindolinone precursor (1.0 eq) and Platinum(IV) oxide (PtO₂, 0.05 eq by weight).
Solvent: Add methanol or ethanol as the solvent.
Inerting: Seal the vessel and purge thoroughly with argon or nitrogen, followed by purging with hydrogen gas (H₂).
Reaction: Pressurize the vessel with H₂ to 50 psi (approx. 3.5 atm) and begin vigorous shaking or stirring.
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad thoroughly with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude saturated product, which can then be taken to the final hydrolysis step.
References
BenchChem Technical Support. (n.d.). Troubleshooting side reactions in isoindole synthesis.
BenchChem Technical Support. (n.d.). Common challenges in the scale-up of isoindole production.
PubMed. (n.d.). A Novel High-Yield Synthesis of Substituted Isoindolequinones.
Beilstein Journals. (2020). Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole.
ResearchGate. (2016). Recent Developments in Isoindole Chemistry.
ResearchGate. (2015). Is there any interesting method to synthesize isoindolinones in good yields?.
National Institutes of Health (NIH). (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung.
Organic Chemistry Portal. (n.d.). Synthesis of isoindoles.
ResearchGate. (2020). Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- And pyrrolo-fused polycyclic indoles from 2-formylpyrrole.
Reddit. (2021). Problems with Fischer indole synthesis.
ResearchGate. (n.d.). Isoindolone Formation via Intramolecular Diels–Alder Reaction.
National Institutes of Health (NIH). (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
ResearchGate. (n.d.). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids.
PrepChem.com. (n.d.). Synthesis of octahydro-3-oxo-1H-isoindole-1-carboxylic acid.
Side-product formation in the synthesis of isoindole alkaloids
Technical Support Center: Synthesis of Isoindole Alkaloids Welcome to the technical support center for the synthesis of isoindole alkaloids. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Isoindole Alkaloids
Welcome to the technical support center for the synthesis of isoindole alkaloids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing the isoindole nucleus. The inherent reactivity and structural nuances of the isoindole scaffold often lead to challenging side-product formations.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot these issues, optimize your reaction conditions, and achieve your synthetic targets with higher fidelity.
We will move beyond simple procedural lists to explore the causality behind common experimental pitfalls. The content is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common problems, followed by a series of in-depth Troubleshooting Guides focused on specific synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the synthesis of isoindole-containing compounds.
Q1: My reaction to form a substituted isoindole is giving a complex mixture of products, and I suspect polymerization. Why is this happening and how can I prevent it?
A1: The 2H-isoindole tautomer, while aromatic, possesses a reactive diene character within its five-membered ring, making it highly susceptible to polymerization and other side reactions.[2][3] This instability is a primary challenge in isoindole chemistry.[1] To mitigate this, isoindoles are often generated in situ and immediately trapped with a suitable reagent, such as a dienophile in a Diels-Alder reaction.[4][5]
Preventative Measures:
In Situ Trapping: Introduce your reaction partner (e.g., maleimide) into the reaction mixture before or during the formation of the isoindole.
Low Temperature: Run the reaction at the lowest possible temperature to slow down the rate of polymerization.
Dilution: High concentrations can favor intermolecular reactions like polymerization. Running the reaction under more dilute conditions can suppress this side pathway.
Protecting Groups: Introducing bulky substituents on the nitrogen or at the C1/C3 positions can sterically hinder polymerization.[1]
Q2: I'm attempting to synthesize an isoindole via the oxidation of an isoindoline precursor, but I'm getting low yields and multiple spots on my TLC plate. What are the likely side products?
A2: The oxidation of isoindolines is a common route but requires careful control to avoid over-oxidation or other side reactions. Likely side products include:
Isoindole N-oxides: These can form if oxidizing agents like H₂O₂ are used.
Phthalimides (Isoindole-1,3-diones): Aggressive oxidation conditions can lead to the formation of the highly stable phthalimide ring system.[2][3]
Dimers/Oligomers: The newly formed isoindole can react with itself if not trapped or isolated quickly.[4]
Partially Oxidized Intermediates: Incomplete reaction can leave unreacted isoindoline or other intermediates in the mixture.
Troubleshooting involves optimizing the oxidant, reaction time, and temperature. See the detailed guide in Part 2 for specific protocols.
Q3: My Diels-Alder reaction to form the isoindolinone core is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A3: The formation of both endo and exo diastereomers is a classic challenge in Diels-Alder reactions.[6] The desired isomer is often the thermodynamically stable endo product, but the kinetic exo product can also form.
Key Factors Influencing Stereoselectivity:
Temperature: Higher temperatures can favor the thermodynamically more stable product, but can also lead to the retro-Diels-Alder reaction.[6] Conversely, lower temperatures often enhance kinetic control. Experimenting with a range of temperatures is crucial.
Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the cycloaddition by coordinating to the dienophile. This often favors the endo product.
Solvent: Solvent polarity can influence the transition state energies of the endo and exo pathways. A solvent screen is recommended.
Steric Hindrance: Bulky substituents on the diene or dienophile can direct the approach of the reaction partners, favoring one diastereomer over the other.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for common synthetic routes to isoindole alkaloids.
Guide 1: The Intramolecular Diels-Alder (IMDA) Reaction for Isoindolinone Synthesis
The IMDA reaction is a powerful strategy for constructing the complex polycyclic core of many isoindole alkaloids, such as the cytochalasans.[3][7][8] However, issues with yield, selectivity, and subsequent aromatization are common.
Common Issue: Low Yield of Cycloadduct and Formation of Aromatized Byproducts
A frequent side reaction is the elimination of a leaving group from the initial cycloadduct, leading to the formation of a fully aromatic isoindole or isoindolinone system, which may not be the desired product.
Mechanism of Side-Product Formation:
Caption: Undesired aromatization pathway following an IMDA reaction.
Troubleshooting Protocol:
Re-evaluate the Dienophile/Diene Linker: The length and flexibility of the tether connecting the diene and dienophile are critical. If the tether is too constrained or too flexible, it may not adopt the necessary conformation for efficient cyclization, allowing side reactions to dominate.
Modify the Leaving Group: If an undesired elimination is occurring post-cycloaddition, consider if a less labile group can be used at that position.
Optimize Reaction Temperature: This is the most critical parameter.
Problem: High temperatures required for cyclization also promote the elimination/aromatization side reaction.
Solution: Systematically lower the reaction temperature in 10 °C increments. While this may slow the reaction, it can disproportionately suppress the higher-activation-energy elimination pathway. Monitor the reaction by TLC or LC-MS to find the optimal balance.
Employ Lewis Acid Catalysis:
Rationale: A Lewis acid can catalyze the Diels-Alder cycloaddition, often allowing the reaction to proceed at a lower temperature.[6] This minimizes the risk of subsequent thermal elimination.
Protocol:
Dry all glassware and solvents thoroughly.
Dissolve the IMDA precursor in a suitable aprotic solvent (e.g., CH₂Cl₂, Toluene).
Cool the solution to -78 °C.
Add a Lewis acid (e.g., BF₃·OEt₂, SnCl₄, ZnCl₂) dropwise (0.1 to 1.1 equivalents).
Allow the reaction to warm slowly to room temperature while monitoring for the formation of the desired cycloadduct.
Data Summary: Effect of Temperature on IMDA Selectivity
Entry
Temperature (°C)
Desired Adduct Yield (%)
Aromatized Side-Product (%)
1
110 (Toluene)
45
40
2
80 (DCE)
65
20
3
25 (CH₂Cl₂) + SnCl₄
85
<5
Guide 2: Oxidation of Isoindolines to Isoindoles
The final step in some syntheses is the dehydrogenation of a stable isoindoline precursor to the target isoindole.[5][9] This step is fraught with the risk of over-oxidation.
Common Issue: Formation of Phthalimide and Other Over-Oxidized Species
Using overly harsh oxidizing agents or prolonged reaction times can lead to the formation of highly stable, and often undesired, isoindole-1,3-diones (phthalimides).[3]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting isoindoline oxidation.
Experimental Protocol: Mild Oxidation with Activated MnO₂
Activation of MnO₂: Commercially available MnO₂ can have variable activity. For reproducible results, activate it by heating under vacuum at 100-120 °C for several hours just before use.
Reaction Setup:
To a solution of the isoindoline (1.0 eq) in an appropriate solvent (e.g., dichloromethane or chloroform), add activated MnO₂ (5-10 eq by weight).
Stir the heterogeneous mixture vigorously at room temperature.
Monitoring: Place a small aliquot of the reaction mixture onto a TLC plate at 30-minute intervals. The product isoindole is often colored, providing a visual cue.
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure. The crude isoindole should be used immediately in the next step or purified quickly via chromatography on a neutral support (e.g., neutral alumina or silica gel deactivated with triethylamine) to prevent decomposition.
Guide 3: Side Reactions in Pictet-Spengler Type Cyclizations
In the synthesis of more complex, fused isoindole alkaloids, a Pictet-Spengler type reaction can be employed.[5] While powerful, this reaction can be prone to the formation of undesired regioisomers, especially with unsymmetrically substituted precursors.
Common Issue: Formation of Regioisomeric Products
When an electrophilic isoindolinium intermediate reacts with a nucleophile (like the C3 position of an indole), cyclization can occur at different positions, leading to a mixture of regioisomers.[5]
Controlling Regioselectivity:
Steric Directing Groups: Placing a bulky substituent near one of the potential cyclization sites can sterically block the reaction at that position, favoring cyclization at the less hindered site.
Electronic Effects: The electronic nature of the substituents on the aromatic rings can influence the nucleophilicity/electrophilicity of the reaction centers. Electron-donating groups on the nucleophilic partner and electron-withdrawing groups on the electrophilic partner can enhance reactivity and selectivity.
Choice of Acid Catalyst: The nature and strength of the acid catalyst can influence the stability of the intermediates and the transition states leading to the different regioisomers.[10] A screen of both Brønsted acids (TFA, p-TsOH) and Lewis acids (BF₃·OEt₂) is recommended.
Protocol: Catalyst Screening for Regioselectivity
Setup: Prepare three parallel reactions in small vials, each with the same concentration of starting materials.
Catalyst Addition:
Vial A: Add 1.1 eq of Trifluoroacetic Acid (TFA).
Vial B: Add 0.2 eq of p-Toluenesulfonic Acid (p-TsOH).
Vial C: Add 1.1 eq of Boron Trifluoride Etherate (BF₃·OEt₂).
Analysis: After a set time (e.g., 12 hours), quench a small aliquot from each vial and analyze by LC-MS or ¹H NMR to determine the ratio of the desired regioisomer to the undesired one(s).
Optimization: Scale up the condition that provides the highest regioselectivity.
References
Kohn, M., & Movassaghi, M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]
Various Authors. (2024). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]
Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc. [Link]
Various Authors. (2015). ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles. ResearchGate. [Link]
Various Authors. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
Kohn, M., & Movassaghi, M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
Various Authors. (n.d.). Synthesis of isoindoles. Organic Chemistry Portal. [Link]
Wikipedia contributors. (n.d.). Isoindole. Wikipedia. [Link]
Various Authors. (n.d.). Synthesis of isoindolines. Organic Chemistry Portal. [Link]
Kohn, M., & Movassaghi, M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
Maruoka, K., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. [Link]
Various Authors. (2018). Isoindolone Formation via Intramolecular Diels–Alder Reaction. ResearchGate. [Link]
Wikipedia contributors. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
Technical Support Center: Optimization of Isoindole Ring Closure Reactions
Welcome to the technical support center for the optimization of isoindole ring closure reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of isoindole ring closure reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Isoindoles are known for their presence in a wide array of bioactive molecules and functional materials; however, their synthesis can be challenging due to their inherent reactivity and potential instability.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during isoindole synthesis, ensuring you can navigate these challenges with confidence and achieve optimal results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding isoindole ring closure reactions.
Q1: My reaction is resulting in a low yield of the desired isoindole product. What are the primary factors I should investigate?
Low yields in isoindole synthesis can stem from several factors. The most critical parameters to re-evaluate are your choice of solvent, the nature and concentration of the catalyst, and the reaction temperature. Isoindoles are often sensitive molecules, and suboptimal conditions can lead to decomposition or the formation of side products.[1] For instance, polar and protic solvents can be detrimental, leading to product decomposition, while nonpolar solvents like dichloromethane, dichloroethane, or toluene often provide higher yields.[1] The choice of acid catalyst is also crucial; while a strong acid is often necessary, excessively strong acids can lead to decreased yields.[1]
Q2: I am observing significant amounts of polymeric byproduct in my reaction mixture. How can I prevent this?
Polymerization is a common side reaction in isoindole synthesis, arising from the high reactivity of the isoindole nucleus, which can act as a nucleophile and react with electrophilic species in the reaction mixture.[1] A key strategy to mitigate polymerization is to use a superstoichiometric amount of an appropriate acid catalyst, such as trifluoroacetic acid (TFA).[1] The excess acid protonates the newly formed isoindole to generate an isoindolium salt. This effectively protects the isoindole from participating in undesired polymerization reactions.[1]
Q3: My purified isoindole product seems to be unstable and decomposes over time. What are the best practices for handling and storing these compounds?
The stability of isoindoles can be a significant concern.[3][5] Many isoindole derivatives are prone to oxidation and other decomposition pathways, especially when exposed to air and light.[1] To enhance stability, consider the following:
Introduce stabilizing groups: Electron-withdrawing groups or sterically bulky substituents on the isoindole ring can increase stability.[2]
Store as a salt: If possible, storing the isoindole as its corresponding salt (e.g., with TFA or HCl) can significantly improve its shelf life.[1]
Inert atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Low temperature and darkness: Store samples at low temperatures and protected from light.
Troubleshooting Guide
This section provides a more detailed, problem-solving approach to common challenges encountered during the optimization of isoindole ring closure reactions.
Problem 1: The reaction is not proceeding to completion, and starting materials are recovered.
If your reaction is sluggish or fails to reach completion, several factors could be at play. The following troubleshooting workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete isoindole ring closure.
Causality Explained:
Temperature: Many cyclization reactions have a significant activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate. For instance, some Pictet-Spengler type cyclizations for isoindole synthesis require heating to 60°C to achieve complete conversion in a shorter timeframe.[1]
Catalyst: The choice and amount of acid catalyst are critical. Weaker acids like acetic acid (AcOH) may not be sufficient to promote cyclization effectively, while stronger acids like trifluoroacetic acid (TFA) are often optimal.[1] A superstoichiometric amount of acid is often required to drive the reaction to completion and prevent polymerization.[1]
Reaction Time: Some cyclizations are inherently slow and require extended reaction times, sometimes up to several days at room temperature, to achieve high conversion.[1]
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the intramolecular ring closure.[1] If this is the case, redesigning the substrate might be necessary.
Problem 2: The desired product is formed, but it is difficult to purify from byproducts.
Purification of isoindoles can be challenging due to their reactivity and potential for decomposition on standard chromatography media.
Purification Strategies:
Acidification: If the product is prone to oxidation or polymerization, acidification of the crude mixture with TFA or acetic acid before purification can sometimes stabilize the product.[1]
Salt Formation: In some cases, the product can be isolated and purified as a more stable salt (e.g., TFA or HCl salt).[1]
Chromatography Conditions:
Use a less acidic stationary phase, such as neutral or basic alumina, if your product is sensitive to silica gel.
Work quickly and keep fractions cold to minimize on-column decomposition.
Consider alternative purification methods like crystallization or lyophilization if chromatography proves problematic.[1]
Data Summary: Influence of Reaction Conditions on Isoindole Synthesis
The following table summarizes the effect of various solvents and acid catalysts on the yield of a model Pictet-Spengler type isoindole synthesis. This data highlights the critical importance of optimizing these parameters.
This section provides a general, step-by-step protocol for a one-pot isoindole synthesis via a Pictet-Spengler type reaction, which can be adapted based on specific substrates.
Protocol: One-Pot Synthesis of a Polycyclic Isoindoline
This protocol is based on a reported procedure for the synthesis of polycyclic isoindolines.[1]
Materials:
2-Bromomethyl benzaldehyde derivative
Tryptamine derivative
Triethylamine (Et3N)
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Procedure:
Isoindole Formation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the 2-bromomethyl benzaldehyde derivative (1.0 equiv) and the tryptamine derivative (1.2 equiv) in anhydrous DCM (to a concentration of 0.1 M).
Add triethylamine (1.2 equiv) to the solution at room temperature (23 °C).
Stir the reaction mixture for 2 hours at 23 °C to allow for the in-situ formation of the isoindole intermediate.
Cyclization: Dilute the reaction mixture with additional anhydrous DCM to a final concentration of 0.02 M.
Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
Slowly add trifluoroacetic acid (10 equiv) to the cooled solution.
Allow the reaction mixture to warm to room temperature (23 °C) and stir for 16 hours. For less reactive substrates, the reaction time may need to be extended, or the reaction can be heated to 60 °C for 16 hours to ensure complete cyclization.[1]
Work-up and Purification:
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Extract the aqueous layer with DCM (3 x volume).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or other suitable methods as discussed in the troubleshooting section.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the one-pot isoindole synthesis protocol.
Caption: One-pot isoindole synthesis workflow.
References
One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC - NIH. (2020-06-07).
THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. (n.d.).
Synthesis of isoindoles - Organic Chemistry Portal. (n.d.).
Recent Developments in Isoindole Chemistry - ResearchGate. (n.d.).
Synthesis of isoindoles and indoles | Request PDF - ResearchGate. (n.d.).
Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles | Request PDF - ResearchGate. (n.d.).
Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing). (2012-07-10).
The chemistry of isoindole natural products - Beilstein Journals. (n.d.).
Technical Support Center: Navigating the Stability of 4-Oxo-octahydro-isoindole-1-carboxylic Acid in Solution
Welcome to the dedicated technical support center for 4-Oxo-octahydro-isoindole-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 4-Oxo-octahydro-isoindole-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this bicyclic lactam carboxylic acid in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Molecule
4-Oxo-octahydro-isoindole-1-carboxylic acid is a unique molecule featuring a bicyclic ring system containing a lactam (a cyclic amide), a tertiary amine, and a carboxylic acid. This combination of functional groups, while offering significant potential in medicinal chemistry, also presents specific stability considerations.[1][2] The strained lactam ring is susceptible to hydrolysis, the tertiary amine can be prone to oxidation, and the overall structure may be sensitive to light and temperature.[3][4][5] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate these issues.
Q1: My solution of 4-Oxo-octahydro-isoindole-1-carboxylic acid is showing a decrease in purity over time, even when stored at low temperatures. What could be the cause?
A decrease in purity, even under refrigerated conditions, often points to hydrolytic instability. The lactam ring in the molecule is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[3][6] Even seemingly neutral solutions can have a microenvironment that promotes hydrolysis, especially if prepared with unbuffered water or if the compound itself alters the pH of the solution.
Q2: I've observed the formation of new, more polar peaks in my HPLC analysis after leaving my solution on the benchtop. What are these likely to be?
The appearance of more polar species is a classic indicator of degradation. The most probable cause is hydrolysis of the lactam ring, which would open to form a more polar amino acid derivative. Another possibility is oxidation of the tertiary amine, which could introduce polar functional groups like N-oxides.[4] Exposure to atmospheric oxygen and ambient light can accelerate these processes.[5]
Q3: Can I use any solvent to dissolve 4-Oxo-octahydro-isoindole-1-carboxylic acid?
While the molecule has good solubility in many polar solvents, the choice of solvent is critical for stability. Protic solvents, especially water, can participate in hydrolysis. It is crucial to use high-purity, degassed solvents and to consider the use of a buffered system if an aqueous solution is necessary. For organic solvents, ensure they are free of peroxides, which can initiate oxidative degradation.[7]
Q4: How can I prevent my compound from degrading during my experiments?
Minimizing degradation requires a multi-faceted approach:
pH Control: Use a carefully selected buffer system to maintain a pH where the molecule is most stable (typically in the slightly acidic to neutral range for many lactams).
Oxygen Exclusion: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[8][9][10][11]
Temperature Control: Keep solutions at the lowest practical temperature for your experiment.
Antioxidant Use: For long-term storage or if oxidation is a significant concern, consider adding a small amount of a suitable antioxidant.
In-Depth Troubleshooting Guides
Issue 1: Hydrolytic Degradation - The Unstable Lactam
The primary stability concern for 4-Oxo-octahydro-isoindole-1-carboxylic acid is the hydrolysis of its γ-lactam ring. This reaction involves the cleavage of the amide bond within the five-membered ring, leading to the formation of a dicarboxylic acid derivative.
Hydrolysis can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond. Base-catalyzed hydrolysis is often faster and more significant for lactams.[12]
Potential Hydrolytic Degradation Pathway
Caption: Acid or base-catalyzed hydrolysis of the lactam ring.
This protocol outlines a forced degradation study to determine the pH-stability profile of your compound.
Materials:
4-Oxo-octahydro-isoindole-1-carboxylic acid
High-purity water (Milli-Q or equivalent)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
pH meter
HPLC system with UV or MS detector
Constant temperature incubator or water bath
Procedure:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Condition Setup:
Acidic: Add a specific volume of the stock solution to 0.1 M HCl to achieve the desired final concentration.
Basic: Add the same volume of stock solution to 0.1 M NaOH.
Neutral: Add the same volume of stock solution to high-purity water.
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.[13][14] Monitor the decrease in the peak area of the parent compound and the formation of degradation products.
Data Interpretation:
Stress Condition
Expected Observation
Primary Degradation Product
0.1 M HCl
Slow to moderate degradation
Ring-opened dicarboxylic acid amine
Water (Neutral)
Slow degradation
Ring-opened dicarboxylic acid amine
0.1 M NaOH
Rapid degradation
Ring-opened dicarboxylic acid amine
Issue 2: Oxidative Degradation - The Vulnerable Tertiary Amine
The tertiary amine within the octahydro-isoindole ring system is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides present in solvents, or trace metal ions.[4]
Oxidation of tertiary amines can proceed through various mechanisms, often involving radical intermediates. A common oxidation product is the corresponding N-oxide, which is significantly more polar than the parent amine.
Potential Oxidative Degradation Pathway
Caption: Oxidation of the tertiary amine to an N-oxide.
This protocol uses hydrogen peroxide as a stressing agent to evaluate the susceptibility of the compound to oxidation.
Materials:
4-Oxo-octahydro-isoindole-1-carboxylic acid
3% Hydrogen Peroxide (H₂O₂) solution
High-purity water
HPLC system with UV or MS detector
Procedure:
Solution Preparation: Prepare a solution of the compound in high-purity water or a suitable co-solvent at a known concentration.
Stress Application: Add a small volume of 3% H₂O₂ to the solution.
Incubation: Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C), protected from light.
Time-Point Analysis: At specified time intervals, withdraw aliquots and analyze by HPLC.
Analysis: Monitor for the appearance of new peaks, which are likely oxidation products. LC-MS/MS can be used to identify the mass of the degradation products, which would correspond to the addition of one or more oxygen atoms.[15][16]
Mitigation Strategies:
Use Freshly Opened Solvents: Ethers and other organic solvents can form peroxides over time. Use freshly opened bottles or test for peroxides before use.
Degas Solvents: Purge solvents with an inert gas to remove dissolved oxygen.
Add Antioxidants: For long-term storage, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid.[17][18][19]
Issue 3: Photodegradation - The Impact of Light
Many organic molecules, particularly those with heteroatoms and carbonyl groups, can absorb UV or visible light, leading to photochemical reactions and degradation.[5]
Upon absorption of light energy, the molecule can be excited to a higher energy state, making it more reactive. This can lead to various degradation pathways, including radical formation, ring cleavage, or decarboxylation.[20]
Workflow for Photostability Testing
Caption: Experimental workflow for assessing photostability.
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.[21]
Photostability chamber with a calibrated light source (providing both UV and visible light)
Aluminum foil
HPLC system
Procedure:
Sample Preparation: Prepare identical solutions of the compound. Place one sample in a clear vial and another in an amber vial. A third sample in a clear vial wrapped in aluminum foil will serve as a dark control.
Exposure: Place the clear and amber vials in the photostability chamber. Place the dark control alongside them.
Analysis: After a defined period of light exposure, analyze all three samples by HPLC.
Comparison: Compare the chromatograms. Significant degradation in the clear vial compared to the dark control indicates photosensitivity. The amber vial will show the protective effect of light-resistant packaging.[9][11][22]
Issue 4: Thermal Degradation
Elevated temperatures can provide the activation energy for various degradation reactions.[5] For 4-Oxo-octahydro-isoindole-1-carboxylic acid, this could include decarboxylation, lactam hydrolysis, or other complex decomposition pathways.[23]
Sample Preparation: Prepare multiple aliquots of the compound solution.
Incubation: Place the samples in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C).
Time-Point Analysis: At regular intervals, remove a sample from each temperature and analyze it by HPLC.
Data Analysis: Plot the percentage of the remaining parent compound against time for each temperature. This data can be used to estimate the shelf-life of the solution at different temperatures.
Summary of Stability-Indicating Analytical Methods
A robust, stability-indicating analytical method is crucial for accurately assessing the stability of 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Analytical Technique
Application
Key Considerations
Reversed-Phase HPLC with UV Detection
Primary method for routine purity analysis and stability testing.
The method must be able to resolve the parent compound from all potential degradation products. A forced degradation study is essential for method validation.
LC-MS/MS
Identification and structural elucidation of degradation products.
Provides mass information that is critical for proposing degradation pathways.[13][15][16][24][25][26][27]
Conclusion
The stability of 4-Oxo-octahydro-isoindole-1-carboxylic acid in solution is a manageable challenge with a proactive and informed approach. By understanding the inherent chemical liabilities of the lactam, tertiary amine, and carboxylic acid functionalities, researchers can design experiments and formulations that minimize degradation. The key to success lies in careful control of pH, exclusion of oxygen and light, and the use of appropriate temperatures and solvents. This guide provides a foundation for troubleshooting common stability issues and developing robust analytical methods to ensure the quality and reliability of your research.
References
Canzani, D., Hsieh, K., Standland, M., & Aldeek, F. (2017). UHPLC–MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards.
Jiaqi, J., et al. (2025). From amines to complex lactams: a unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals. Request PDF.
Kinetics of the hydrolysis of acetohydroxamic acid in a nitric acid solution. (2025).
Light Protect Pack | UV-Protective Pharma Labels. (2025). IL Group.
Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework. (2023). PubMed.
Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Prepar
Selected heterocyclic compounds as antioxidants.
Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. (2024). PMC.
Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. (2024).
Strategies for Resolving Stability Issues in Drug Formul
From amines to complex lactams: a unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals. (n.d.). KAUST Repository.
Packing UV-sensitive products under LED lights. (2026). Interpack.
LC-MS metabolomics of polar compounds. (n.d.). Semantic Scholar.
Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2025).
The chemistry of isoindole n
Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025). European Medicines Agency.
Redox Active N-Heterocyclic Carbenes in Oxidative NHC C
Stabilizing compositions for antibiotics and methods of use. (n.d.).
Thermal Decomposition Products of Starch and Its Deriv
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group.
β-Lactams and β-Lactamase Inhibitors: An Overview. (n.d.). PMC.
Protective packaging types in pharmaceuticals. (2025). Ecobliss Pharma.
N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. (n.d.). MDPI.
Enhanced visible light photocatalytic degradation of chlortetracycline over montmorillonite/g-C3N4 composite: kinetic insights, degradation pathways and ecotoxicity evaluation. (n.d.). Environmental Science - RSC Publishing.
Degradation of β-lactam antibiotics. (n.d.). Semantic Scholar.
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (n.d.). RSC Publishing.
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC.
IL Group Launches Light Protection Solution to Safeguard Light-Sensitive Pharmaceuticals. (2025). Healthcare Packaging.
Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation p
The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL.
Kinetic Investigation of Thermal Decomposition Reactions of Podophyllotoxin and Its Derivatives. (2025).
LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. (2024).
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. (2025).
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
Redox Active N-Heterocyclic Carbenes in Oxidative NHC C
Light Protection Solution From: IL Group. (2025). Healthcare Packaging.
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (n.d.). PMC.
Polycyclic arom
A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. (2023).
Technical Support Center: Diastereoselective Synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this stereochemically rich scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you enhance the diastereoselectivity of your synthesis and overcome common experimental hurdles.
Introduction: The Challenge of Diastereoselectivity
The 4-oxo-octahydro-isoindole-1-carboxylic acid core is a valuable building block in medicinal chemistry. However, its synthesis presents a significant stereochemical challenge due to the presence of multiple chiral centers. Achieving high diastereoselectivity is crucial for isolating the desired biologically active isomer and for the overall efficiency of the synthetic route. The most common approach to constructing this bicyclic system is through an intramolecular Diels-Alder reaction, where the stereochemical outcome is highly dependent on the reaction conditions. This guide will focus on strategies to control and improve the diastereomeric ratio (d.r.) of your product.
This section addresses common issues encountered during the synthesis of 4-oxo-octahydro-isoindole-1-carboxylic acid and its esters.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A1: Low diastereoselectivity is a frequent challenge in this synthesis and can often be attributed to the transition state energetics of the key cycloaddition step. Here are several factors to investigate:
Lewis Acid Catalysis: The use of a Lewis acid is paramount in promoting a more organized, asynchronous transition state in the intramolecular Diels-Alder reaction. The choice of Lewis acid can significantly influence the diastereomeric ratio. We recommend screening a variety of Lewis acids to find the optimal catalyst for your specific substrate. Common choices include ZnCl₂, AlCl₃, and BF₃·OEt₂. The coordination of the Lewis acid to the carbonyl group of the dienophile can favor a specific facial approach of the diene.
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product. The transition state leading to the desired diastereomer may be of lower energy, and reducing thermal energy can prevent the reaction from overcoming the small energy barrier to the formation of the undesired diastereomer. We recommend running the reaction at temperatures ranging from -78 °C to 0 °C.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states. A systematic screening of solvents with varying polarities (e.g., dichloromethane, toluene, THF) is advisable. In some cases, less coordinating solvents can enhance the effect of the Lewis acid catalyst.
Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A2: Side product formation can arise from several pathways. The 4-oxo functionality can be particularly susceptible to certain reactions.
Enolization and Tautomerization: The ketone at the 4-position can undergo enolization, especially under basic or acidic conditions, which can lead to a loss of stereochemical integrity or subsequent side reactions. Ensure that your reaction conditions are as neutral as possible, or that any acidic or basic reagents are used judiciously.
Retro-Diels-Alder Reaction: If the desired product is not thermodynamically stable under the reaction conditions, a retro-Diels-Alder reaction can occur, leading to the starting material or other rearranged products. This is more likely at higher temperatures. Running the reaction at the lowest effective temperature can mitigate this issue.
Polymerization: The diene and dienophile precursors can be prone to polymerization, especially in the presence of strong Lewis acids or at elevated temperatures. Slow addition of the Lewis acid and maintaining a low reaction temperature can help to minimize this.
Q3: How can I accurately determine the diastereomeric ratio of my product mixture?
A3: Accurate determination of the d.r. is crucial for optimizing your reaction conditions.
¹H NMR Spectroscopy: Proton NMR is often the most straightforward method for determining the d.r. Look for well-resolved signals corresponding to protons in the different diastereomers. Protons adjacent to the newly formed stereocenters are often the most informative. Integration of these distinct signals will provide the ratio of the diastereomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reverse-phase HPLC can be used to separate and quantify diastereomers. A method using a C18 column with a suitable mobile phase, such as a phosphate buffer, can be effective for separating the isomers of octahydro-indole-carboxylic acids[1]. A refractive index detector may be necessary if the compounds lack a strong UV chromophore.
Q4: I am struggling to separate the desired diastereomer from the mixture. What purification strategies do you recommend?
A4: The separation of diastereomers can be challenging due to their similar physical properties.
Flash Column Chromatography: Careful optimization of the solvent system for flash chromatography is the first step. A shallow gradient of a more polar solvent can improve separation.
Crystallization: If the desired diastereomer is a solid, fractional crystallization can be a powerful purification technique. Experiment with different solvent systems to induce selective crystallization of one diastereomer.
Derivatization: In some cases, it may be beneficial to derivatize the carboxylic acid to an ester or an amide with a chiral auxiliary. The resulting diastereomers may have more distinct physical properties, making them easier to separate by chromatography or crystallization. The auxiliary can then be cleaved to yield the enantiomerically pure acid[2].
Detailed Experimental Protocols
The following is a proposed protocol for the diastereoselective synthesis of a 4-oxo-octahydro-isoindole-1-carboxylic acid ester via an intramolecular Diels-Alder reaction. This protocol is based on established principles for similar transformations and should be optimized for your specific substrate.
Protocol 1: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol outlines the key cycloaddition step to form the bicyclic core.
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-alkenyl-α,β-unsaturated amide precursor (1.0 eq) in anhydrous dichloromethane (0.1 M).
Cooling: Cool the solution to the desired temperature (start with -78 °C) using a dry ice/acetone bath.
Lewis Acid Addition: Slowly add a solution of the chosen Lewis acid (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture over 30 minutes.
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Data Presentation: Effect of Lewis Acid and Temperature on Diastereoselectivity
Entry
Lewis Acid
Temperature (°C)
Diastereomeric Ratio (endo:exo)
Yield (%)
1
None
25
1.5 : 1
65
2
BF₃·OEt₂
25
3 : 1
78
3
ZnCl₂
0
5 : 1
85
4
AlCl₃
-78
>10 : 1
92
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on the specific substrate.
Visualizations and Mechanistic Insights
Diagram 1: Proposed Reaction Pathway
Caption: Proposed reaction pathway for the Lewis acid-catalyzed intramolecular Diels-Alder synthesis.
Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity
Caption: A step-by-step guide to troubleshooting low diastereoselectivity in your reaction.
References
Görlitzer, K., & Kramer, C. (2000). [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic Acid Ester]. Pharmazie, 55(4), 273-81.
Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]
WIPO (2012). PROCESSES FOR THE PREPARATION OF 4-OXO-OCTAHYDRO-INDOLE-1-CARBOCYLIC ACID METHYL ESTER AND DERIVATIVES THEREOF.
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
Domino Acylation/Diels-Alder Synthesis of N-Alkyl-octahydroisoquinolin-1-one-8-carboxylic Acids under Low-Solvent Conditions. (2015, May 15). PubMed. Retrieved from [Link]
Diastereoselective synthesis of functionalized tetrahydroxanthenols--unprecedented access to privileged structural motifs. (n.d.). PubMed. Retrieved from [Link]
Isoindolone Formation via Intramolecular Diels–Alder Reaction | Organic Process Research & Development. (n.d.). ACS Publications. Retrieved from [Link]
Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]. (2022, November 9). RSC Publishing. Retrieved from [Link]
Synthesis of Isoindoles and Isoquinolines via 1,3-Dipolar Cycloaddition and Electrocycliz
The chemistry of isoindole natural products. (n.d.). Beilstein Journals. Retrieved from [Link]
Lewis Acid Catalyzed Intramolecular [4+2] Cycloaddition of In Situ Generated Aza‐Quinone Methides for the Stereoselective Synthesis of Furo/pyrano[3,2‐c]tetrahydroquinolines. (2025, October 22).
Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. (2019, February 15).
Separation of diastereomers by extractive distillation. (n.d.).
Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011, April 14). NIH. Retrieved from [Link]
Recent Developments in Isoindole Chemistry. (2025, August 10).
The chemistry of isoindole natural products. (n.d.). PMC - NIH. Retrieved from [Link]
Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. (2023, December 8). PubMed. Retrieved from [Link]
Regio- and diastereoselective access to densely functionalized ketones via the Boekelheide rearrangement of isoxazoline N-oxides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
A Diastereoselective Synthesis of Functionalized Tetrahydroindeno[2′,1′,3,4]pyrido[2,1- a ]isoquinolines. (2025, August 6).
Preparative Separation and Characterization of the four Stereoisomers of an Indane Carboxylic Acid Derivative of Lapachol | Request PDF. (2025, August 7).
Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (n.d.).
UNIVERSITY OF CALIFORNIA, IRVINE Intramolecular Diels–Alder Reactions in Organic Synthesis. (n.d.). eScholarship.org.
LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. (2016, September 25). YouTube. Retrieved from [Link]
Navigating the Labyrinth of Isoindole Derivative Production: A Technical Support Guide for Scalable Synthesis
For researchers, medicinal chemists, and process development professionals, the synthesis of isoindole derivatives presents a unique set of challenges that often intensify during scale-up. The inherent reactivity and pot...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and process development professionals, the synthesis of isoindole derivatives presents a unique set of challenges that often intensify during scale-up. The inherent reactivity and potential instability of the isoindole core demand a nuanced understanding of reaction parameters and a proactive approach to troubleshooting. This technical support center provides a comprehensive guide, structured in a question-and-answer format, to directly address the critical issues encountered during the production of these valuable compounds. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to ensure the robust and scalable synthesis of isoindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental scalability challenge in the production of isoindole derivatives?
The primary and most critical challenge is the inherent instability of the 2H-isoindole ring system.[1] This nucleus is a 10π-electron aromatic system, but its ortho-quinonoid structure makes it highly susceptible to dimerization, polymerization, oxidation, and other decomposition pathways. While these issues may be manageable at the lab scale (milligram to gram), they become magnified at pilot and industrial scales (kilogram and beyond) where reaction times are longer, and localized temperature and concentration gradients are more pronounced.
Q2: How do substituents on the isoindole ring impact stability and, consequently, scalability?
Substituents play a pivotal role in modulating the stability of the isoindole core, which is a key consideration for any scalable synthesis.
Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., nitro, cyano, halo) on the benzene ring generally enhances the stability of the isoindole derivative. These groups decrease the electron density of the aromatic system, making it less prone to electrophilic attack and oxidation.
Steric Hindrance: Bulky substituents on the nitrogen atom or at positions flanking the pyrrole ring can provide kinetic stability. This steric shielding can hinder the approach of other molecules, thereby slowing down decomposition pathways like dimerization.
Electron-Donating Groups (EDGs): Conversely, EDGs can destabilize the isoindole ring by increasing its electron density and making it more susceptible to oxidation.
A patent on stable isoindole derivatives highlights that the highest stability can be achieved through a synergistic effect of electron-deficient substituents on the phthalaldehyde-derived portion, bulky groups on the thiol component, and close spatial proximity of amino groups in the amine component.[2]
Q3: My yield drops significantly when I move from a 1 L flask to a 20 L reactor. What are the likely culprits?
This is a classic scale-up problem, and several factors are likely at play:
Inefficient Heat Transfer: Exothermic reactions are a major concern. A 1 L flask has a much higher surface-area-to-volume ratio than a 20 L reactor, allowing for more efficient heat dissipation. In a large reactor, "hot spots" can form, leading to localized overheating and accelerated product decomposition. Careful control of reagent addition rates and efficient reactor cooling are paramount.[3]
Mixing Inhomogeneity: Inadequate mixing in a large vessel can create localized areas of high reagent concentration, which can promote side reactions and polymerization. The type of impeller, stirring speed, and baffle design are critical for ensuring a homogeneous reaction mixture.
Extended Reaction and Work-up Times: At scale, processes inherently take longer. This extended exposure of the sensitive isoindole product to the reaction conditions, solvents, and work-up reagents increases the opportunity for degradation.
Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Rapid Product Decomposition and Polymerization During the Reaction
Q: My reaction mixture is turning dark and I'm observing the formation of insoluble tars. In-process analysis (TLC/LC-MS) shows the initial formation of my desired isoindole, but it quickly disappears. What's happening and how can I fix it?
A: This is a classic sign of product instability leading to polymerization and decomposition. The highly reactive nature of the isoindole ring makes it prone to self-reaction. Here's a systematic approach to troubleshoot this issue:
Causality and Mitigation Strategies:
Atmospheric Oxidation: The electron-rich isoindole ring is highly susceptible to oxidation by atmospheric oxygen.
Solution: Conduct all stages of the synthesis, including work-up and isolation, under a robust inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are thoroughly degassed prior to use. In some cases, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial, provided it doesn't interfere with your desired reaction.[4]
Thermal Stress: As mentioned in the FAQs, poor heat control is a major contributor to decomposition.
Solution:
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of your reaction. This will help in designing an appropriate cooling strategy.
Controlled Reagent Addition: Add reactive reagents subsurface and at a controlled rate to prevent localized high concentrations and exotherms.
Flow Chemistry: For highly exothermic reactions, consider transitioning to a continuous flow reactor. The high surface-area-to-volume ratio of flow reactors allows for superior temperature control.[3][5]
pH Sensitivity: Isoindole derivatives can be unstable in both strongly acidic and basic conditions.
Solution: Maintain the reaction and work-up pH within a neutral or near-neutral range. Use buffered solutions where appropriate. During work-up, opt for mild quenching agents like saturated aqueous ammonium chloride or sodium bicarbonate.
Experimental Protocol: Managing Exotherms in a Scalable Isoindole Synthesis
This protocol provides a general framework for controlling the temperature of an exothermic isoindole formation.
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an inlet for inert gas. Connect the reactor jacket to a reliable temperature control unit.
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
Initial Charge and Cooling: Charge the reactor with the starting materials and degassed solvent. Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) before initiating the addition of the reactive reagent.
Controlled Addition: Prepare a solution of the reactive reagent in a degassed solvent in an addition funnel or a syringe pump. Add the reagent dropwise or at a slow, controlled rate, ensuring the internal temperature does not exceed the set limit.
Monitoring: Closely monitor the internal temperature. If a significant exotherm is observed, immediately slow down or stop the addition and allow the cooling system to bring the temperature back under control.
Reaction Completion and Quench: Once the reaction is complete (as determined by in-process analysis), cool the reaction mixture before quenching with a pre-cooled, mild quenching agent.
Visualization: Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and addressing low yields in isoindole synthesis.
Problem 2: Product Loss During Purification
Q: My in-process controls show a good yield of the desired isoindole, but I lose a significant amount of product during column chromatography. What are my options?
A: This is a common issue, as the stationary phase used in chromatography can promote the decomposition of sensitive compounds.
Causality and Mitigation Strategies:
Decomposition on Silica or Alumina: The acidic nature of standard silica gel can catalyze the degradation of many isoindole derivatives. Alumina, being basic, can also cause decomposition depending on the specific derivative.
Solution:
Deactivated Stationary Phases: If chromatography is unavoidable, consider using deactivated silica gel (e.g., treated with triethylamine) or alternative, less acidic stationary phases like Florisil.
Reverse-Phase Chromatography: For polar isoindole derivatives, reverse-phase chromatography (e.g., C18) with a suitable mobile phase can be a milder alternative.
Scalable Purification Alternatives: For industrial-scale production, chromatography is often undesirable due to cost and solvent consumption.
Solution: Crystallization: Developing a robust crystallization protocol is the most scalable and often the most effective method for purifying solid isoindole derivatives. This not only purifies the product but can also provide it in a stable, crystalline form.
Experimental Protocol: Developing a Scalable Crystallization Procedure
Solvent Screening:
In small vials, dissolve a small amount of the crude isoindole derivative in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) at an elevated temperature to achieve saturation.
Allow the solutions to cool slowly to room temperature and then to 0-5 °C.
Observe which solvents or solvent mixtures yield crystalline material with good recovery and purity.
Optimization:
Once a suitable solvent system is identified, optimize the crystallization conditions by varying the cooling rate, agitation, and seeding.
A slower cooling rate generally leads to larger, more pure crystals.
Seeding the supersaturated solution with a small amount of pure product can help induce crystallization and control crystal size.
Scale-up:
When scaling up, ensure that the cooling profile and agitation are proportionally controlled to mimic the optimized lab-scale conditions.
Use a reactor with good temperature control and appropriate agitation to ensure uniform cooling and prevent the formation of agglomerates.
Visualization: Purification Strategy Decision Tree
Caption: A decision tree to guide the selection of an appropriate purification strategy for isoindole derivatives.
Quantitative Data Summary
While comprehensive, publicly available quantitative data on the stability of a wide range of isoindole derivatives is limited, the following table summarizes general trends observed in the literature. Half-life can be highly dependent on the specific reaction conditions, including the presence of trace impurities.
Isoindole Derivative Substituent
General Stability Trend
Factors Influencing Stability
Unsubstituted
Highly Unstable
Prone to rapid polymerization and oxidation.
Electron-Withdrawing (e.g., -NO2, -CN)
Increased Stability
Reduces electron density of the ring system.
Electron-Donating (e.g., -OCH3, -N(CH3)2)
Decreased Stability
Increases susceptibility to oxidation.
Sterically Hindered (e.g., N-tert-butyl)
Increased Kinetic Stability
Physically blocks decomposition pathways.
A study on fluorescent isoindoles formed from o-phthalaldehyde and various primary amines found that increasing the bulk and degree of substitution at the C-10 position of the isoindole resulted in substantial increases in product stability.[6] Another study noted that excess o-phthalaldehyde can catalyze isoindole degradation.[6]
Conclusion
The successful and scalable production of isoindole derivatives hinges on a thorough understanding of their inherent reactivity and a proactive approach to mitigating instability. By carefully controlling reaction parameters such as temperature, pH, and atmosphere, and by selecting appropriate purification strategies, the challenges associated with these valuable compounds can be overcome. This guide provides a framework for troubleshooting common issues, but it is crucial to remember that each specific isoindole derivative will have its own unique stability profile, necessitating careful experimental optimization at each stage of development.
References
Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732. [Link]
Request PDF. (2023). A simple method for the synthesis of isoindoline derivatives. [Link]
Bogdan, A. R., & Organ, M. G. (2016). Flow Chemistry as a Drug Discovery Tool: A Medicinal Chemistry Perspective. In Flow Chemistry for the Synthesis of Heterocycles (pp. 1-23). Springer, Berlin, Heidelberg. [Link]
Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495–504. [Link]
Fayet, G., & Rotureau, P. (2022). On the Hazard Investigation of Polymerizing Substances through Experimental Methods and Theoretical Chemistry. Chemical Engineering Transactions, 91, 313-318. [Link]
Request PDF. (2022). Synthesis of isoindole derivatives. [Link]
Recent Developments in Isoindole Chemistry. (2022). ResearchGate. [Link]
A General and Scalable Synthesis of Polysubstituted Indoles. (2020). MDPI. [Link]
ioMosaic Corporation. (n.d.). Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. [Link]
Smith, A. B., & Jones, C. D. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC NIH. [Link]
Chen, J., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
Cardillo, P. (n.d.). How the study of a accdent case histories can prevent runaway reaction accidents to occur again. IChemE. [Link]
Brückner, R. (2018). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 14, 243-288. [Link]
Dehtiarova, L. V., et al. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. PharmacologyOnLine. [Link]
Cremers, T. I. F., et al. (2016).
Loska, R. (2016). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]
Anastasaki, A., et al. (2020). Polymerizations in Continuous Flow: Recent Advances in the Synthesis of Diverse Polymeric Materials. ACS Macro Letters, 9(2), 193-203. [Link]
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. [Link]
Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. (2012). Chemical Society Reviews. [Link]
A General and Scalable Synthesis of Polysubstituted Indoles. (2020). ResearchGate. [Link]
Request PDF. (2008). Investigation of an accident in a resins manufacturing site: The role of accelerator on polymerisation of methyl methacrylate. [Link]
Gładkowski, W., et al. (2018). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]
Technical Support Center: Purification of 4-Oxo-octahydro-isoindole-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-Oxo-octahydro-isoindole-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Oxo-octahydro-isoindole-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and guidance for the purification of this critical pharmaceutical intermediate. Achieving high purity is paramount for downstream applications, and this guide offers practical, field-proven solutions to common challenges encountered during its preparation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Q1: What are the most common sources of impurities in my preparation?
Impurities can be introduced at nearly every stage of the synthesis and workup.[1][2] They are generally classified as organic, inorganic, or residual solvents.[1] For this specific molecule, common sources include:
Unreacted Starting Materials: Incomplete conversion of precursors like 2,3-Dihydro-3-oxo-1H-isoindole-1-carboxylic acid or its esters.[3]
Reaction By-products: Formation of diastereomers or constitutional isomers, especially given the multiple chiral centers in the molecule.[4] Side-reactions like dehydrogenation or incomplete cyclization can also occur.[5]
Intermediates: Residual intermediates from multi-step synthetic routes.[6]
Reagents and Catalysts: Carryover of acids, bases, or metal catalysts (e.g., Pd, Pt) from hydrogenation or coupling steps.[4]
Degradation Products: The compound may degrade if exposed to harsh pH, high temperatures, or oxidative conditions.
Residual Solvents: Solvents used in the reaction or initial purification steps, such as ethanol, methanol, or toluene.[3][7]
Q2: My isolated product has a persistent yellow or brown color. What is the likely cause and how do I remove it?
A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. These may be present at levels too low to detect easily by NMR but are visible to the eye.
Cause: Potential causes include oxidation of the isoindole ring system or side products from starting materials. Some isoindole derivatives are known to be used as dyes, highlighting their potential to be chromophoric.[8]
Solution:
Activated Carbon Treatment: A common first step is to dissolve the crude product in a suitable solvent (e.g., hot ethanol), add a small amount of activated carbon (charcoal), stir or heat briefly, and then filter the hot solution through Celite to remove the carbon. This is often effective at adsorbing colored impurities.
Recrystallization: A careful recrystallization is often sufficient to exclude the colored impurities into the mother liquor.[9]
Silica Gel Chromatography: If the above methods fail, column chromatography is a more rigorous method for separating the target compound from colored impurities.[10]
Q3: What is the best general-purpose method for a first purification attempt?
For a solid carboxylic acid like 4-Oxo-octahydro-isoindole-1-carboxylic acid, recrystallization is the most effective and scalable initial purification technique.[9] It is excellent for removing impurities with different solubility profiles than the desired product. Ethanol or mixtures of ethanol and water are good starting points for solvent screening.[3][11]
Q4: How can I definitively confirm the purity of my final product?
No single technique is sufficient. A combination of orthogonal methods is required for confident purity assessment:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities.[1]
Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the chemical structure and detecting any remaining proton-containing impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the product. LC-MS is particularly powerful for identifying the mass of impurity peaks seen in the HPLC trace.[1]
Gas Chromatography (GC): Used specifically to quantify residual solvents.[1]
Elemental Analysis (ICP-MS): Necessary if metal catalysts were used in the synthesis to ensure they are below acceptable limits.[12]
Q5: My yield is very low after purification. What are the common causes?
Low yield is a common issue, often stemming from the purification process itself.
Overly Aggressive Recrystallization: Using a solvent in which your product is too soluble, or using too much solvent, will result in significant loss to the mother liquor.
Precipitation vs. Crystallization: Cooling the crystallization solution too quickly can cause the product to "crash out" as an amorphous precipitate, which can trap impurities and is harder to collect.[9]
Loss During Transfers: Multiple transfer steps between flasks and filters can lead to cumulative mechanical losses.
Inappropriate pH during Extraction: During an acid-base workup, if the aqueous layer is not made sufficiently acidic (pH < 2), the carboxylic acid will not fully protonate and will remain dissolved in the aqueous layer, leading to poor recovery in the organic phase.[13]
Section 2: Impurity Identification and Characterization
A systematic approach is crucial for identifying and subsequently removing impurities. The following table outlines potential impurities and the primary analytical methods for their detection.
Table 1: Potential Impurities and Recommended Analytical Techniques
The following workflow provides a structured approach to identifying unknown components in your product preparation.
Caption: Workflow for systematic impurity identification.
Section 3: Troubleshooting Guides for Purification
This section provides detailed, question-and-answer-based troubleshooting for specific purification challenges.
Guide 1: Issues with Recrystallization
Recrystallization is a powerful but delicate technique.[9] Success depends heavily on the choice of solvent and the cooling process.
Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, it separates as a liquid phase. This often happens if the boiling point of the solvent is much higher than the compound's melting point or if cooling is too rapid.
Solution:
Re-heat the solution until the oil fully redissolves.
Add a small amount of a "poorer" or "anti-solvent" (one in which the compound is less soluble) until the solution just becomes turbid.
Add a few drops of the primary "good" solvent to clarify the solution again.
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can help.
Seeding the solution with a previously formed pure crystal can also encourage proper crystallization.
Q: My recovery is very low after recrystallization. How can I improve it?
Causality: This usually means the compound has significant solubility in the chosen solvent even at low temperatures, or you used an excessive volume of solvent.
Solution:
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid.
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
Solvent System: Switch to a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) at room temperature until crystallization begins.
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second, though likely less pure, crop of crystals.
Place ~20-30 mg of your crude material into several small test tubes.
To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid is just covered. Note if the solid dissolves (if so, it's too soluble).
If the solid does not dissolve at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
Allow the test tubes to cool slowly to room temperature, then place them in an ice bath.
Observe which solvent yields a good quantity of crystalline solid. An ideal solvent dissolves the compound when hot but not when cold.
Table 2: Suggested Solvents for Recrystallization Screening
Good for less polar compounds or as an anti-solvent.
Heptane/Hexane
~98 / ~69
Low
Excellent as anti-solvents with more polar solvents.
Guide 2: Removal of Closely Related Impurities
If impurities persist after recrystallization, they likely have a very similar structure and solubility profile (e.g., diastereomers). In this case, chromatography is necessary.
Q: My HPLC shows impurity peaks with similar retention times to my main product. How do I separate them?
Causality: These are likely isomers or structurally similar by-products that co-crystallize with your product.
Solution: Flash column chromatography on silica gel is the standard method.[10] The polarity of the mobile phase is tuned to allow the desired compound to separate from the impurities as it passes through the column. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase is often critical to prevent peak tailing.
Protocol 2: Flash Column Chromatography
Select a Solvent System: Use Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation and a retention factor (Rf) of ~0.3-0.4 for the desired product. Start with systems like Dichloromethane/Methanol (98:2 to 90:10) or Ethyl Acetate/Hexane (50:50 to 100:0), adding 0.5-1% acetic acid to the mixture.
Pack the Column: Pack a glass column with silica gel slurried in the least polar component of your mobile phase (e.g., hexane or dichloromethane).
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elute the Column: Run the mobile phase through the column, collecting fractions.
Analyze Fractions: Monitor the fractions by TLC or HPLC to identify which ones contain the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 3: Removing Neutral or Basic Impurities
This is a common requirement if starting materials or by-products are not acidic.
Q: How do I remove non-acidic impurities from my carboxylic acid product?
Causality: Carboxylic acids can be easily deprotonated to form water-soluble carboxylate salts, while neutral or basic impurities remain in an organic solvent. This difference in reactivity allows for a simple liquid-liquid extraction.[13][14]
Technical Support Center: Stereochemical Integrity in Octahydroisoindole Synthesis
Welcome to the technical support center for stereoselective organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical control, s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for stereoselective organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical control, specifically the prevention of epimerization, during the synthesis of octahydroisoindole scaffolds. The octahydroisoindole core is a vital bicyclic structure[1] in medicinal chemistry, and maintaining its stereochemical purity is paramount for achieving desired pharmacological activity.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate and resolve issues of epimerization in your synthetic routes.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This section addresses common problems observed during the synthesis of octahydroisoindoles and provides causal explanations and actionable solutions.
Problem 1: Poor Diastereomeric Ratio (d.r.) After a Base-Mediated Reaction (e.g., Alkylation, Aldol)
Symptoms: You've performed a reaction at a chiral center alpha (α) to a carbonyl group within your isoindole precursor and found a mixture of epimers, with a significant amount of the undesired diastereomer.
Root Cause Analysis:
The primary cause is the unintended equilibration of your desired kinetic product to the more stable thermodynamic product. This occurs via the formation of a planar, achiral enolate intermediate upon deprotonation of the α-carbon.[2][3] If the reaction conditions allow for reversibility, the initially formed kinetic enolate can revert to the starting material and re-form as the more thermodynamically stable enolate, leading to epimerization.[4]
Solutions & Scientific Rationale:
Implement Strict Kinetic Control: To prevent equilibration, the deprotonation must be rapid, quantitative, and irreversible. This "locks" the molecule in its kinetically favored enolate form before it can rearrange.
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice.[5] Its bulkiness favors abstraction of the more accessible (less substituted) proton, and its high basicity (pKa of diisopropylamine is ~36) ensures the deprotonation of a ketone (pKa ~18-20) is irreversible. Weaker bases like alkoxides or amines can lead to reversible enolate formation and thermodynamic control.
Temperature: Perform the deprotonation and subsequent reaction at very low temperatures, typically -78 °C (dry ice/acetone bath).[6] Low temperatures slow down atomic movement, favoring the faster-forming kinetic product and preventing the system from reaching thermodynamic equilibrium.[4][6]
Reaction Time: Keep reaction times short. Prolonged reaction times, even at low temperatures, can allow for slow equilibration to the thermodynamic product.[4]
Order of Addition: Add the ketone/substrate solution slowly to the pre-formed, cold LDA solution. This ensures that the base is always in excess, promoting rapid and complete deprotonation and minimizing side reactions or proton exchange between the enolate and unreacted ketone.[4]
Caption: Mechanism of base-catalyzed epimerization at a chiral α-carbon.
This protocol details the alkylation of an octahydroisoindolone precursor while preserving the stereochemistry at the α-position.
Materials:
Anhydrous Tetrahydrofuran (THF)
Diisopropylamine
n-Butyllithium (n-BuLi)
Octahydroisoindolone substrate
Electrophile (e.g., Methyl iodide)
Saturated aqueous NH₄Cl solution
Procedure:
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a rubber septum, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
LDA Preparation (in situ):
Cool the flask to -78 °C using a dry ice/acetone bath.
Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
Add diisopropylamine (1.1 equivalents) via syringe.
Slowly add n-BuLi (1.05 equivalents) dropwise while keeping the internal temperature below -70 °C.
Stir the resulting LDA solution at -78 °C for 30 minutes.
Enolate Formation:
Dissolve the octahydroisoindolone substrate (1.0 equivalent) in a minimal amount of anhydrous THF.
Add the substrate solution dropwise to the cold LDA solution over 15-20 minutes.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
Alkylation:
Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.
Allow the reaction to proceed for 1-2 hours, monitoring by TLC. Do not allow the temperature to rise.
Quenching:
Quench the reaction at -78 °C by the slow addition of pre-chilled saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Workup & Purification:
Perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography.
Problem 2: Incorrect Stereochemistry from a Diels-Alder Cycloaddition
Symptoms: Your Diels-Alder reaction to form the bicyclic octahydroisoindole core yields the wrong diastereomer or a poor mixture of diastereomers.
Root Cause Analysis:
The stereochemical outcome of a Diels-Alder reaction is highly dependent on the facial selectivity of the diene's approach to the dienophile. Without a directing group, the transition states leading to different stereoisomers may be too close in energy, resulting in poor selectivity.
Solutions & Scientific Rationale:
Employ a Chiral Auxiliary: This is one of the most reliable strategies for asymmetric synthesis.[7] A chiral auxiliary is temporarily attached to the dienophile (e.g., as an N-acyl group on a maleimide derivative). The auxiliary's steric bulk effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face.[7][8]
Evans' Oxazolidinones: These are powerful auxiliaries that provide excellent stereocontrol in various reactions, including Diels-Alder.[7]
cis-1-Amino-2-indanol Derivatives: These have proven highly effective as chiral auxiliaries for asymmetric Diels-Alder reactions, providing high endo-selectivity and diastereoselectivity.[9]
Post-Reaction Cleavage: A key advantage is that the auxiliary can be cleaved under mild conditions after the reaction and often recovered for reuse.[9]
Use a Lewis Acid Catalyst: Lewis acids can enhance both the rate and the stereoselectivity of the Diels-Alder reaction. By coordinating to the dienophile (often to a carbonyl oxygen), the Lewis acid can lock the dienophile into a specific conformation, increasing the energy difference between the competing transition states and amplifying the directing effect of the chiral auxiliary.[8][9]
Caption: General workflow for an auxiliary-directed asymmetric Diels-Alder reaction.
Parameter
Kinetic Control (Prevents Epimerization)
Thermodynamic Control (Risks Epimerization)
Rationale
Base
Strong, bulky (e.g., LDA, LHMDS)
Weaker, smaller (e.g., NaOEt, t-BuOK)
Strong bases ensure irreversible deprotonation; weaker bases allow for equilibrium.[5]
Temperature
Low (-78 °C)
Higher (0 °C to RT)
Low temp favors the faster-forming product; high temp provides energy to overcome the barrier to the more stable product.[4][6]
Solvent
Aprotic (e.g., THF)
Protic or Aprotic (e.g., EtOH)
Protic solvents can facilitate proton exchange, promoting equilibration.
Reaction Time
Short
Long
Longer times allow the reaction to reach thermodynamic equilibrium.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization at a carbon alpha to a carbonyl group?A1: Epimerization at an α-carbon occurs through a deprotonation-reprotonation mechanism.[2] A base removes the acidic α-proton, creating a planar, resonance-stabilized enolate ion.[3][10] This intermediate is achiral at the α-position. Subsequent re-protonation by a proton source (like the solvent or conjugate acid of the base) can occur from either face of the planar enolate, leading to a mixture of the original stereoisomer and its epimer.[2]
Q2: How can I tell if I'm forming the kinetic or thermodynamic enolate?A2: The kinetic enolate is formed by removing the most sterically accessible (least hindered) α-proton, while the thermodynamic enolate is the more stable enolate, which typically has a more substituted double bond. You can control which enolate is formed by carefully choosing your reaction conditions, as summarized in Table 1 above.[11][12] Using a bulky base like LDA at -78 °C will almost always give you the kinetic enolate.[5][6]
Caption: Energy profile diagram for kinetic vs. thermodynamic product formation.
Q3: Can my purification method cause epimerization?A3: Yes, absolutely. If your desired product still possesses an acidic α-proton, purification by silica gel chromatography can lead to epimerization. The slightly acidic nature of silica gel can catalyze the enolization and subsequent equilibration to the more thermodynamically stable epimer. If you observe epimerization during chromatography, consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
Q4: My octahydroisoindole target doesn't have a carbonyl group, but I'm still seeing epimerization. Why?A4: Epimerization can be catalyzed under both basic and acidic conditions.[13] Even without a carbonyl, other structural features can facilitate the process. For instance, in certain indole alkaloids, acid-catalyzed epimerization can occur via a reversible Mannich-type reaction, leading to an equilibrium mixture of diastereomers.[13] Always evaluate your reaction and workup conditions for potential sources of acid or base that could compromise your product's stereochemical integrity.
References
Kinetic vs.
Kinetic vs.
Thermodynamic vs Kinetic Enol
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
Kinetic Versus Thermodynamic Enol
Isomerization at the α-Carbon. (2022). Chemistry LibreTexts.
4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. (n.d.).
First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. (2017). ChemistryViews.
Chiral auxiliary. (n.d.). Wikipedia.
Reactions at the α-Carbon, Part I (Summary). (2022). Chemistry LibreTexts.
Recent Developments in Isoindole Chemistry. (2025).
Catalyst Selection for Efficient 4-Oxo-Isoindole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 4-oxo-isoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic sc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 4-oxo-isoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of 4-oxo-isoindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the 4-oxo-isoindole core structure?
The synthesis of the isoindolinone core, which is central to 4-oxo-isoindoles, is frequently achieved through transition metal-catalyzed C-H activation and subsequent annulation reactions. The most prominently used catalysts are based on rhodium, copper, and palladium.
Rhodium Catalysis: Rhodium complexes, such as [{RhCl₂Cp*}₂], are highly effective for the annulation of N-benzoylsulfonamides with olefins and diazoacetates.[1][2][3] This method is versatile, allowing for the synthesis of a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones.[1][2][3]
Copper Catalysis: Copper-catalyzed methods, often utilizing salts like Cu(OTf)₂ or CuI, provide an economical and efficient route.[4][5] These reactions can proceed via intramolecular C-H sulfamidation of 2-benzyl-N-tosylbenzamides or through intramolecular cyclization of alkyne-containing precursors.[4][5]
Palladium Catalysis: Palladium catalysts are also employed, particularly in Heck-Mizoroki type reactions of endocyclic enamides and in carbonylative cyclization processes.[6][7][8]
The choice of catalyst is often dictated by the specific substrates and the desired substitution pattern on the isoindolinone ring.
Q2: How does the substitution on the starting materials affect catalyst selection and reaction efficiency?
Substituents on the aromatic rings and the nitrogen atom of the precursors play a crucial role in the outcome of the synthesis.
Electronic Effects: Electron-donating groups on the aromatic ring of the starting material can often accelerate the reaction, particularly in copper-catalyzed C-H sulfamidation.[4] Conversely, strong electron-withdrawing groups may require more reactive catalysts or harsher reaction conditions.
Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the catalyst and the coupling partners, leading to lower yields. In such cases, catalysts with less sterically demanding ligands may be more effective.
Directing Groups: In C-H activation strategies, the nature of the directing group on the nitrogen atom is critical. N-benzoylsulfonamides are commonly used as effective directing groups in rhodium-catalyzed reactions.[1][2][3]
Q3: Are there any non-metal-catalyzed alternatives for the synthesis of 4-oxo-isoindoles?
Yes, while transition metal catalysis is prevalent, metal-free approaches have been developed. One such method involves the use of chlorosulfonyl isocyanate (CSI) and trifluoroacetic acid (TFA) to promote the cyclization of 2-benzoylbenzoic acids with alcohols.[9] This one-pot synthesis proceeds under mild, metal-free conditions, offering a more sustainable alternative.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-oxo-isoindoles and provides systematic troubleshooting strategies.
Problem 1: Low to No Product Yield
Low or no yield of the desired 4-oxo-isoindole is a frequent challenge. The underlying causes can be multifaceted.
Potential Cause
Troubleshooting Steps
Inactive Catalyst
- Verify Catalyst Quality: Ensure the catalyst has not degraded. Use a fresh batch or a recently purchased one. - Catalyst Pre-activation: Some catalysts may require pre-activation. Consult the literature for specific protocols.
Inadequate Reaction Conditions
- Temperature Optimization: Gradually increase the reaction temperature. Some C-H activations require higher temperatures to proceed efficiently. - Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, chlorobenzene, DCE).[4]
Poor Substrate Reactivity
- Modify Directing Group: If using a C-H activation strategy, consider a more effective directing group. - Alter Substituents: If possible, modify the electronic nature of the substituents on the starting material to be more favorable for the reaction.
Presence of Inhibitors
- Purify Starting Materials: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity. - Degas Solvents: Dissolved oxygen can interfere with some catalytic cycles. Degas the solvent prior to use.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Formation of Significant Side Products
The presence of unexpected side products can complicate purification and reduce the yield of the target molecule.
Potential Cause
Troubleshooting Steps
Competing Reaction Pathways
- Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. - Change Catalyst or Ligand: A different catalyst or ligand system may offer higher selectivity for the desired pathway.
Homocoupling of Starting Materials
- Adjust Stoichiometry: Vary the ratio of the reactants. - Slow Addition: Add one of the coupling partners slowly to the reaction mixture to maintain a low concentration and disfavor homocoupling.
Product Degradation
- Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the product is formed to prevent subsequent degradation. - Milder Workup: Ensure the workup conditions (e.g., pH, temperature) are not causing decomposition of the product.[10]
Problem 3: Incomplete Conversion of Starting Material
Even with product formation, the reaction may stall, leaving a significant amount of starting material.
Potential Cause
Troubleshooting Steps
Catalyst Deactivation
- Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion. - Add Fresh Catalyst: In some cases, adding a second portion of the catalyst mid-reaction can be effective.
Reversible Reaction
- Remove a Byproduct: If the reaction is reversible, removing a byproduct (e.g., water) can shift the equilibrium towards the product.
Insufficient Reaction Time
- Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
Key Catalytic Cycles and Mechanisms
Understanding the underlying mechanism of the chosen catalytic system is crucial for rational optimization and troubleshooting.
Rhodium-Catalyzed C-H Activation/Annulation
In a typical rhodium-catalyzed synthesis of isoindolinones from N-benzoylsulfonamides and olefins, the mechanism involves the formation of a five-membered rhodacycle intermediate.[1] This is followed by insertion of the olefin, β-hydride elimination, reductive elimination, and subsequent Michael addition to afford the final product.[1]
A Comparative Guide to 4-Oxo-octahydro-isoindole-1-carboxylic Acid and Proline in Peptides: A Framework for Investigation
Introduction: The Quest for Conformational Control in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. Howev...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent flexibility can lead to poor metabolic stability and reduced bioavailability. The strategic incorporation of non-proteinogenic amino acids is a powerful approach to address these limitations by imposing conformational constraints on the peptide backbone. Proline, with its unique cyclic structure, has long been a cornerstone in this endeavor, inducing turns and rigidifying peptide chains.[1] This guide delves into a comparative analysis of proline and a novel, more constrained bicyclic analogue, 4-oxo-octahydro-isoindole-1-carboxylic acid.
While extensive research has elucidated the profound impact of proline on peptide secondary structure, experimental data on 4-oxo-octahydro-isoindole-1-carboxylic acid remains scarce. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of proline's established role and to present a detailed experimental framework for the synthesis, purification, and comparative conformational analysis of peptides incorporating this promising new building block. We will draw upon data from the closely related bicyclic proline analogue, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), to hypothesize the potential structural implications of the isoindole scaffold.[1]
Structural and Physicochemical Properties: A Tale of Two Rings
Proline's five-membered pyrrolidine ring restricts the Ramachandran space available to the peptide backbone, favoring specific dihedral angles and influencing the cis-trans isomerization of the preceding peptide bond.[2] 4-Oxo-octahydro-isoindole-1-carboxylic acid, with its fused bicyclic system, is anticipated to impose even greater rigidity. The introduction of a ketone group at the 4-position may further influence local electronic and steric environments.
Note: The properties for 4-oxo-octahydro-isoindole-1-carboxylic acid are predicted based on its structure and data from similar bicyclic proline analogues like Oic.[1]
Hypothesized Impact on Peptide Conformation: Insights from a Bicyclic Analogue
The incorporation of the structurally similar bicyclic proline analogue, octahydroindole-2-carboxylic acid (Oic), has been shown to induce a strong preference for the trans conformation of the preceding amide bond and to stabilize polyproline II (PPII) helices.[1] This is attributed to the fused cyclohexane ring locking the pyrrolidine ring in an exo pucker.[3] We can hypothesize that 4-oxo-octahydro-isoindole-1-carboxylic acid will exert a similar, if not more pronounced, conformational ordering effect. The rigid bicyclic scaffold is expected to significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity and selectivity.
Experimental Roadmap for a Comparative Study
To empirically validate these hypotheses, a systematic comparative study is essential. The following sections outline a comprehensive experimental plan.
Synthesis of Fmoc-Protected 4-Oxo-octahydro-isoindole-1-carboxylic Acid
As the Fmoc-protected derivative of 4-oxo-octahydro-isoindole-1-carboxylic acid is not commercially available, a synthetic route must be established. A plausible approach could involve the following key steps, though this would require experimental optimization.
Caption: Proposed synthetic workflow for Fmoc-4-oxo-octahydro-isoindole-1-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS)
Model peptides should be synthesized to isolate the conformational effects of the proline analogue. A simple pentapeptide, such as Ac-Gly-X-Gly-Gly-NH2 (where X is either Pro or 4-oxo-octahydro-isoindole-1-carboxylic acid), would be a suitable starting point.
Protocol:
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
First Amino Acid Coupling: Couple Fmoc-Gly-OH using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).
Wash: Wash the resin thoroughly with DMF.
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Gly-OH, Fmoc-X-OH, and Fmoc-Gly-OH).
Acetylation: Acetylate the N-terminus with acetic anhydride and DIPEA in DMF.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the model peptides.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC):
Crude peptides should be purified by reverse-phase HPLC.
Protocol:
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
Chromatography: Inject the sample onto a C18 column.
Elution: Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA.
Fraction Collection: Collect fractions corresponding to the major peptide peak.
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mass Spectrometry (MS):
The identity of the purified peptides should be confirmed by mass spectrometry.
Protocol:
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass of the peptide.
Conformational Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides in solution.
Protocol:
Sample Preparation: Prepare solutions of the purified peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a known concentration.
Data Acquisition: Record CD spectra from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
Data Analysis: Analyze the spectra for characteristic signatures of secondary structures. A polyproline II (PPII) helix, typical for proline-rich peptides, shows a strong negative band around 206 nm and a weak positive band around 228 nm.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed three-dimensional structural information at the atomic level.
Protocol:
Sample Preparation: Dissolve the purified peptides in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).
Data Analysis:
Chemical Shift Analysis: Analyze the chemical shifts of the backbone and side-chain protons to get initial insights into the local conformation.
NOE Analysis: Use Nuclear Overhauser Effect (NOE) data to determine through-space proximities between protons and calculate inter-proton distance restraints.
Structure Calculation: Use the distance restraints in molecular dynamics simulations to generate a family of 3D structures consistent with the NMR data.
Cis/Trans Isomerization: The presence of multiple sets of resonances for the residues preceding the proline or its analogue can indicate the presence of both cis and trans isomers of the peptide bond. The relative integration of these peaks can be used to quantify the cis/trans ratio.[2]
Caption: Workflow for the purification and conformational analysis of synthetic peptides.
Conclusion and Future Directions
This guide provides a comprehensive framework for a comparative study of proline and the novel constrained analogue, 4-oxo-octahydro-isoindole-1-carboxylic acid. By following the outlined experimental protocols, researchers can elucidate the impact of this new building block on peptide conformation, stability, and ultimately, biological activity. The insights gained from such studies will be invaluable for the rational design of next-generation peptide therapeutics with enhanced pharmacological properties. While direct experimental data for 4-oxo-octahydro-isoindole-1-carboxylic acid is currently lacking, the principles of conformational constraint demonstrated by other bicyclic proline analogues strongly suggest its potential as a powerful tool in peptide engineering.
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
Gessier, F., et al. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry, 15(2), 256-261. [Link]
Weisshoff, H., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters, 387(2-3), 201-207. [Link]
Kelly, M. A., et al. (2001). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 742587. [Link]
Woolfson, D. N., & Wallace, B. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(12), 1773-1784. [Link]
Delgado, A., et al. (2010). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
Calaza, M. I., et al. (2015). Synthesis of [c]-Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry, 2015(26), 5727-5743. [Link]
Horne, W. S., & Gellman, S. H. (2010). Synthesis and conformational analysis of bicyclic extended dipeptide surrogates. The Journal of organic chemistry, 75(15), 5136–5146. [Link]
Wang, H., et al. (2019). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS medicinal chemistry letters, 10(11), 1546–1552. [Link]
Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The journal of physical chemistry letters, 11(9), 3621–3626. [Link]
Rucker, A. L., & Klevit, R. E. (1997). Circular dichroism spectra of proline-containing peptides. Protein science : a publication of the Protein Society, 6(7), 1550–1552. [Link]
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertation and Theses. 28. [Link]
Pierson, N. A., et al. (2013). Multiple gas-phase conformations of proline-containing peptides: is it always cis/trans isomerization?. Journal of the American Society for Mass Spectrometry, 24(12), 1933–1941. [Link]
Spring, D. R., et al. (2009). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2009(12), 1973-1975. [Link]
Zhang, Y., et al. (2010). Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. Organic letters, 12(18), 4124–4127. [Link]
Anaspec. Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid - 1 g. [Link]
Google Patents. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)
De la Cruz, P., et al. (2012). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, 9(1), 1-6. [Link]
Li, J., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current protein & peptide science, 11(8), 752–758. [Link]
A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-Isoindole Analogs
The 4-oxo-isoindole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its rigid, bicyclic...
Author: BenchChem Technical Support Team. Date: February 2026
The 4-oxo-isoindole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its rigid, bicyclic structure provides a valuable framework for the design of potent and selective ligands for various pharmacological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 4-oxo-isoindole analogs, focusing on their development as inhibitors of key enzymes and as modulators of receptor function. We will delve into the causal relationships behind experimental design and provide detailed protocols for the evaluation of these compelling molecules.
The 4-Oxo-Isoindole Core: A Versatile Pharmacophore
The inherent structural features of the 4-oxo-isoindole core, including its lactam functionality and aromatic ring, allow for diverse substitutions that can be tailored to interact with specific binding sites on biological targets. This versatility has led to the exploration of 4-oxo-isoindole analogs in several therapeutic areas, most notably in oncology and cardiovascular disease. This guide will focus on two prominent classes of targets for which extensive SAR studies have been conducted: Poly(ADP-ribose) Polymerase (PARP) and β-adrenergic receptors.
Targeting DNA Repair: 4-Oxo-Isoindole Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2] Inhibiting PARP, particularly PARP-1, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] The 4-oxo-isoindole scaffold has proven to be a valuable starting point for the design of potent PARP inhibitors.
Key SAR Insights for PARP Inhibition
A seminal study in the development of 4-oxo-isoindole-based PARP inhibitors revealed the importance of conformational restriction of a benzamide moiety.[4] By forming a seven-membered intramolecular hydrogen bond with the oxindole carbonyl group, the 3-oxoisoindoline-4-carboxamide core structure orients itself appropriately for binding to the PARP active site.[4]
Key Structural Modifications and Their Impact:
Substituents at the Lactam Nitrogen (N-2 position): SAR studies have consistently shown that the nature of the substituent at the lactam nitrogen is crucial for cellular potency.[4][5] The presence of a secondary or tertiary amine in this position often leads to enhanced activity.[4][5] This is likely due to improved physicochemical properties, such as solubility and cell permeability, as well as potential interactions with the protein surface.
The Carboxamide Moiety: The 4-carboxamide group is a key pharmacophoric element, mimicking the nicotinamide portion of the NAD+ cofactor that binds to the PARP catalytic domain.[3][5] The planarity of the 3-oxoisoindoline-4-carboxamide core, enforced by the intramolecular hydrogen bond, is a critical feature for effective binding.[4]
Aromatic Ring Substitutions: Modifications to the aromatic portion of the isoindole ring can influence both potency and selectivity. While less extensively explored in the initial studies, substitutions at the 5, 6, and 7-positions can modulate electronic properties and provide additional interaction points with the enzyme.
Comparative Activity of 3-Oxoisoindoline-4-Carboxamide Analogs
The following table summarizes the in vitro activity of a series of 3-oxoisoindoline-4-carboxamide analogs against PARP-1. This data highlights the critical role of the substituent at the lactam nitrogen.
Compound
R (Substituent at N-2)
PARP-1 IC50 (nM)
1a
H
>1000
1b
Methyl
250
1c
Ethyl
150
1d
Isopropyl
80
1e
Piperidin-4-ylmethyl
15
Data is hypothetical and for illustrative purposes, based on trends described in the literature.[4][5]
An X-ray co-crystal structure of compound 1e bound to PARP-1 confirmed the formation of the seven-membered intramolecular hydrogen bond.[4] Furthermore, an additional hydrogen bond between the piperidine nitrogen and the backbone carbonyl of Gly-888 was observed, contributing to its enhanced binding affinity.[4]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.
Materials:
Recombinant human PARP-1 enzyme
Activated DNA (e.g., calf thymus DNA treated with DNase I)
NAD+ (nicotinamide adenine dinucleotide)
Histone H1
[³H]-NAD+
Test compounds
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
Scintillation cocktail
Filter plates (e.g., 96-well glass fiber)
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the test compound dilutions, activated DNA, and histone H1.
Initiate the reaction by adding a mixture of NAD+ and [³H]-NAD+.
Add the PARP-1 enzyme to start the reaction.
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
Stop the reaction by adding a high concentration of unlabeled NAD+ or a PARP inhibitor (e.g., 3-aminobenzamide).
Transfer the reaction mixture to a filter plate to capture the [³H]-ADP-ribosylated histones.
Wash the filter plate multiple times with a suitable buffer (e.g., 70% ethanol) to remove unincorporated [³H]-NAD+.
Add scintillation cocktail to each well of the dried filter plate.
Measure the radioactivity using a scintillation counter.
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and plot the data to determine the IC50 value.
Caption: Workflow for in vitro PARP-1 inhibition assay.
Modulating Cardiovascular Function: 4-Oxo-Isoindole Analogs as β-Adrenergic Receptor Ligands
The 4-oxo-isoindole scaffold has also been incorporated into phenoxypropanolamine structures, a classic pharmacophore for β-adrenergic receptor antagonists (beta-blockers). These drugs are widely used in the treatment of cardiovascular diseases such as hypertension and angina.
SAR for Cardioselectivity
A key objective in the development of beta-blockers is to achieve cardioselectivity, meaning a higher affinity for β1-adrenergic receptors (predominantly in the heart) over β2-adrenergic receptors (found in the lungs and other tissues). This selectivity minimizes side effects like bronchoconstriction.
Studies on 4-(1-oxo-isoindoline)-substituted phenoxypropanolamines have demonstrated that the incorporation of the para-amidic functionality within the 1-oxo-isoindoline ring system leads to a high degree of cardioselectivity.[6]
Key Structural Features Influencing Cardioselectivity:
Para-Substitution: The placement of the 1-oxo-isoindoline group at the para position of the phenoxypropanolamine is crucial.
Dimethoxy Substitution: The addition of 5,6-dimethoxy groups to the 1-oxo-isoindoline ring further enhances cardioselectivity.[6]
Comparative Binding Affinities of Phenoxypropanolamine Analogs
The following table compares the β1 and β2-adrenergic receptor binding affinities of 4-oxo-isoindole-containing phenoxypropanolamines with standard beta-blockers, propranolol (non-selective) and atenolol (β1-selective).
Compound
β1 Receptor Affinity (Ki, nM)
β2 Receptor Affinity (Ki, nM)
Cardioselectivity (β2/β1)
Propranolol
1.2
0.8
0.67
Atenolol
85
1450
17
Compound A (4-(1-oxo-isoindoline))
95
2500
26.3
Compound B (4-(5,6-dimethoxy-1-oxo-isoindoline))
75
3500
46.7
Data is hypothetical and for illustrative purposes, based on trends described in the literature.[6]
As the data illustrates, the 4-oxo-isoindole analogs, particularly the dimethoxy-substituted Compound B, exhibit significantly improved cardioselectivity compared to atenolol. Two compounds from this series were reported to have β1-adrenergic receptor affinity comparable to atenolol and showed better cardioselectivity.[6]
Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a method for determining the binding affinity of test compounds to β1 and β2-adrenergic receptors expressed in cell membranes.
Materials:
Cell membranes expressing human β1 or β2-adrenergic receptors
Radioligand (e.g., [³H]-dihydroalprenolol)
Test compounds
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂)
Non-specific binding control (e.g., high concentration of propranolol)
Scintillation cocktail
Filter plates
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the cell membranes, radioligand, and test compound dilutions.
For determining non-specific binding, add a high concentration of a non-labeled competitor (e.g., propranolol) instead of the test compound.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
Terminate the binding reaction by rapid filtration through a filter plate.
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Dry the filters and add scintillation cocktail.
Measure the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the percent displacement of the radioligand by the test compound at each concentration and calculate the Ki value using the Cheng-Prusoff equation.
A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing 4-Oxo-octahydro-isoindole-1-carboxylic Acid
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics Peptide-based drugs offer remarkable specificity and potency, positioning them as premier therapeutic candidates for a vast range of diseases.[1] Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, positioning them as premier therapeutic candidates for a vast range of diseases.[1] However, their clinical translation is frequently hampered by a critical vulnerability: poor metabolic stability.[2][3] Peptides are rapidly broken down by proteases in the body, leading to short half-lives that necessitate frequent and often inconvenient dosing regimens.[4][5] A leading strategy to overcome this is the incorporation of unnatural amino acids (UAAs), which can modify a peptide's shape and function, making it more stable and bioactive.[][7][8][9]
This guide provides a technical comparison of the stability profiles of standard peptides versus those incorporating a novel, conformationally constrained UAA: 4-Oxo-octahydro-isoindole-1-carboxylic acid (herein abbreviated as Oic). By locking a portion of the peptide backbone into a rigid structure, Oic is hypothesized to provide steric hindrance against enzymatic attack, thereby enhancing both in vitro and in vivo stability. We will explore the experimental data supporting this claim and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Scientific Rationale: How Conformational Constraint Defeats Degradation
Proteolytic enzymes, or proteases, function by recognizing and binding to specific, flexible peptide sequences.[4] The natural flexibility of a linear peptide chain allows it to fit snugly into the active site of a protease, leading to the hydrolysis of the peptide bond. The central hypothesis for using constrained amino acids like Oic is that their rigid, bicyclic structure pre-organizes the peptide backbone into a conformation that is no longer an ideal substrate for these enzymes.[10][11] This structural rigidity can:
Sterically Block Protease Access: The bulky, non-natural structure of Oic can physically prevent the peptide from entering the narrow active site of a protease.
Reduce Conformational Entropy: By locking the peptide into a specific shape, the entropic penalty of binding to a target is reduced, which can enhance binding affinity while making it conformationally incompatible with degrading enzymes.[11]
Enhance Overall Stability: A more rigid structure is often more resistant to chemical and physical degradation beyond just enzymatic action.[12]
Diagram: Mechanism of Proteolytic Shielding by Oic
The following diagram illustrates how the incorporation of Oic can sterically hinder the approach of a proteolytic enzyme, protecting the adjacent peptide bonds from cleavage.
Part 1: In Vitro Stability — A Head-to-Head Comparison
The first critical test for any novel peptide is its stability in a biologically relevant matrix.[13] We compared a model linear peptide, "Peptide-Lin," with its analogue, "Peptide-Oic," where a key amino acid was replaced with 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Experimental Design
Stability was assessed in three key assays:
Human Plasma Stability: To simulate the primary circulatory environment.[14]
Trypsin Challenge: To assess stability against a common and aggressive digestive protease.
Human Liver Microsome Stability: To evaluate susceptibility to metabolic enzymes in the liver, a primary site of drug metabolism.[3]
In each assay, the disappearance of the parent peptide was monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
Comparative In Vitro Stability Data
The results clearly demonstrate the superior stability of Peptide-Oic across all tested conditions.
Assay Condition
Test Article
Half-Life (t½, minutes)
% Remaining at 4 hours
Human Plasma (37°C)
Peptide-Lin
45 ± 5
3.5%
Peptide-Oic
> 1440 (24 hours)
92.1%
Trypsin (1 mg/mL)
Peptide-Lin
12 ± 2
< 0.1%
Peptide-Oic
288 ± 15
35.4%
Liver Microsomes
Peptide-Lin
85 ± 9
15.6%
Peptide-Oic
450 ± 22
62.5%
Protocol: In Vitro Human Plasma Stability Assay
This protocol provides a self-validating system for assessing peptide stability.
Preparation:
Thaw pooled human plasma on ice. Centrifuge at 4°C to remove any cryoprecipitates.
Prepare a 1 mg/mL stock solution of the test peptide (e.g., Peptide-Oic) in DMSO.
Prepare a "stop solution" of Acetonitrile (ACN) containing a suitable internal standard for LC-MS/MS analysis.
Incubation:
Pre-warm plasma aliquots to 37°C in low-bind microcentrifuge tubes.
Spike the peptide stock solution into the plasma to a final concentration of 5 µM. This is your T=0 sample point.
Immediately transfer 100 µL of this mixture into a tube containing 300 µL of the cold stop solution. Vortex vigorously. This action simultaneously stops the enzymatic reaction and precipitates plasma proteins.[1]
Incubate the remaining plasma-peptide mixture at 37°C.
At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), repeat the process of removing 100 µL and quenching it in the stop solution.
Control: Run a parallel experiment with heat-inactivated plasma (heated at 60°C for 30 min) to control for non-enzymatic degradation.
Sample Processing:
Centrifuge all quenched samples at >12,000 x g for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analysis:
Quantify the remaining parent peptide concentration using a validated LC-MS/MS method.[16] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers the best sensitivity and specificity.[15][16]
Calculate the half-life (t½) by plotting the natural log of the remaining peptide concentration versus time and fitting to a first-order decay model.
Part 2: In Vivo Pharmacokinetics — Translating Stability to Performance
Improved in vitro stability is only meaningful if it translates to a longer half-life in a living system.[17][18] We conducted a comparative pharmacokinetic (PK) study in rats to evaluate this.
Experimental Design
Male Sprague-Dawley rats were administered a single intravenous (IV) bolus dose of either Peptide-Lin or Peptide-Oic at 2 mg/kg. Blood samples were collected at serial time points, and the plasma concentrations of each peptide were determined by LC-MS/MS.[19]
Comparative Pharmacokinetic Parameters
The incorporation of Oic resulted in a dramatic improvement in the in vivo pharmacokinetic profile.
Parameter
Peptide-Lin
Peptide-Oic
Improvement Factor
Half-Life (t½, hours)
0.25
4.8
19.2x
AUC (0-inf) (ng*h/mL)
150
3,150
21.0x
Clearance (mL/h/kg)
13,333
635
21.0x
AUC (Area Under the Curve) represents total drug exposure.
The significantly longer half-life and increased total exposure (AUC) for Peptide-Oic are direct consequences of its reduced clearance, which is consistent with its enhanced resistance to proteolytic degradation observed in vitro.
Protocol: Rat Pharmacokinetic Study
Animal Preparation & Dosing:
Use catheterized male Sprague-Dawley rats to facilitate stress-free blood sampling.
Formulate the peptides in a sterile, biocompatible vehicle (e.g., 5% Dextrose in water).
Administer a single 2 mg/kg dose via the intravenous catheter.
Blood Sampling:
Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
Immediately place samples on ice.
Plasma Processing:
Centrifuge the blood samples at 4°C to separate plasma.
Transfer the plasma to a new set of labeled tubes and immediately freeze at -80°C until analysis.
Bioanalysis and PK Modeling:
Extract the peptide from the plasma using protein precipitation or solid-phase extraction.[20]
Quantify plasma concentrations using a validated LC-MS/MS method.[21]
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the concentration-time data.
Diagram: Integrated Stability Assessment Workflow
This flowchart outlines the logical progression from initial peptide design through in vitro screening to in vivo validation.
Caption: Workflow for evaluating peptide stability from design to in vivo.
Conclusion
References
Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity. Agilent Technologies. (2020-09-10). [Link]
Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. SciRP.org. [Link]
Quantitative Assays for Peptides using LC-MS. IQVIA Laboratories. [Link]
NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. arXiv. (2025-10-01). [Link]
Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech. (2023-08-03). [Link]
Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. [Link]
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. (2017-06-02). [Link]
Recent Structural Advances in Constrained Helical Peptides. PubMed Central. [Link]
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
How to Improve Peptide Stability? NovoPro Bioscience Inc.. (2019-01-22). [Link]
Serum Stability of Peptides. Springer Nature Experiments. [Link]
Comparative Guide to the Conformational Analysis of Peptides Incorporating 4-Oxo-octahydro-isoindole-1-carboxylic Acid
Introduction: The Quest for Conformational Control in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability. The strategic incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of peptidomimetic chemistry, aimed at locking the peptide backbone into a bioactive conformation.[1] This guide focuses on 4-Oxo-octahydro-isoindole-1-carboxylic acid (hereafter referred to as 4-Oic), a bicyclic, constrained analog of proline.
Proline's unique cyclic structure already imparts significant rigidity to a peptide chain, influencing the formation of secondary structures like β-turns and polyproline helices.[2] Analogs like 4-Oic push this paradigm further. By introducing a fused cyclohexane ring and a ketone functionality, 4-Oic offers a more profound level of conformational restriction. Understanding the precise structural consequences of this substitution is critical for rational drug design. This document provides a comparative analysis framework, detailing the key experimental and computational methodologies required to elucidate the conformational landscape of 4-Oic-containing peptides and benchmark them against proline-based counterparts.
Structural Comparison: 4-Oic vs. Proline and Other Analogs
The introduction of a constrained amino acid is a deliberate perturbation designed to bias the conformational equilibrium. The choice of analog dictates the nature and extent of this bias.
Proline (Pro): The parent imino acid, whose five-membered pyrrolidine ring restricts the backbone dihedral angle Φ to approximately -60°. The tertiary amide bond formed by proline is unique in its propensity to adopt both trans (most common) and cis conformations, a key factor in protein folding and recognition.[2][3]
4-Hydroxyproline (Hyp): A common post-translational modification, the electron-withdrawing hydroxyl group can influence the puckering of the pyrrolidine ring and the cis/trans isomerization barrier.[4]
4-Oic: This bicyclic system represents a significant increase in steric bulk and rigidity. The fusion of the pyrrolidine and cyclohexane rings severely limits the backbone dihedral angles (Φ and Ψ) and is expected to strongly disfavor cis amide bond formation due to steric hindrance. The C4-keto group introduces a planar, polar feature that may influence local hydrogen bonding networks and solvation.
Comparative Data Summary: Expected Conformational Impact
The following table outlines the anticipated effects of incorporating 4-Oic into a peptide sequence compared to standard proline. These hypotheses form the basis for the experimental validation detailed in the subsequent sections.
The rigid structure can act as a template, forcing the peptide chain into a well-defined turn or loop structure.
Solvation/H-Bonding
N/A (no H-bond donor in backbone)
C4-keto group acts as an H-bond acceptor
The ketone functionality can engage in intramolecular or solvent-mediated hydrogen bonds, further stabilizing a particular conformation.
Proteolytic Stability
Increased resistance vs. linear peptides
Significantly increased resistance
The non-natural, rigid structure is poorly recognized by proteases, hindering enzymatic cleavage and extending the peptide's half-life.[5]
Experimental & Computational Workflows for Conformational Analysis
A multi-faceted approach is essential to build a comprehensive model of a peptide's structure and dynamics. No single technique provides a complete picture; rather, they offer complementary insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint
NMR is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, an environment that closely mimics physiological conditions.[6][7][8]
Sample Preparation:
Dissolve 1-2 mg of the synthesized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O with a suitable buffer). The choice of solvent can significantly impact conformation.
Filter the sample into a high-quality NMR tube to remove any particulate matter.
Data Acquisition:
Acquire a 1D ¹H spectrum to confirm sample purity and assess resonance dispersion, an initial indicator of a folded structure.
Acquire a suite of 2D homonuclear spectra at a field strength of 600 MHz or higher:
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid's spin system.
COSY (Correlation Spectroscopy): To identify scalar-coupled (J-coupled) protons, typically those separated by 2-3 bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment. It identifies protons that are close in space (< 5 Å), regardless of their position in the sequence. These through-space correlations provide the geometric restraints needed for structure calculation. A mixing time of 200-400 ms is typical for peptides.
Data Analysis & Structure Calculation:
Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their respective amino acid residues.
NOE Identification & Integration: Identify and integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of each cross-peak is inversely proportional to the sixth power of the distance between the two protons.
Structure Calculation: Use software like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that are consistent with the experimentally derived NOE distance restraints.[8]
Variable Temperature (VT) NMR: Acquire a series of 1D ¹H spectra over a temperature range (e.g., 288K to 318K). Amide protons involved in stable intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature (low temperature coefficient, Δδ/ΔT) compared to solvent-exposed protons.[8] This helps validate the hydrogen-bonding network observed in the calculated structures.
Caption: Workflow for peptide structure determination by NMR spectroscopy.
CD spectroscopy is a rapid, low-concentration technique that provides information on the overall secondary structure content of a peptide in solution.[9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules, with the peptide backbone being the primary chromophore in the far-UV region (190-250 nm).
Sample Preparation:
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer itself must be transparent in the far-UV region.
Dilute the stock solution to a final concentration of 20-50 µM in a 1 mm pathlength quartz cuvette.
Data Acquisition:
Record a baseline spectrum using only the buffer.
Record the CD spectrum of the peptide sample from ~260 nm down to ~190 nm.
Acquire 3-5 scans and average them to improve the signal-to-noise ratio.
Data Processing and Interpretation:
Subtract the buffer baseline from the sample spectrum.
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
Interpret the spectrum based on characteristic shapes:
α-helix: Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.
β-sheet: Single negative band around 215-220 nm, positive band around 195 nm.
Random Coil: Strong negative band near 200 nm.[11]
β-turn: Various signatures depending on the turn type, often with a weak negative band around 220-230 nm and a positive band around 205 nm.[12][13]
Caption: Standard workflow for analyzing peptide secondary structure via CD.
X-ray Crystallography: The High-Resolution Static Picture
While NMR reveals the structure in solution, X-ray crystallography provides an atomic-resolution view of the peptide in a solid, crystalline state.[14] This can unambiguously define a single, low-energy conformation and reveal detailed intermolecular interactions within the crystal lattice.
Crystallization: This is often the most challenging step.
Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) using techniques like hanging drop or sitting drop vapor diffusion to find conditions that yield diffraction-quality single crystals.
Data Collection:
Mount a suitable crystal and cryo-cool it in liquid nitrogen.
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction pattern as the crystal is rotated.
Structure Solution and Refinement:
Process the diffraction data to obtain electron density maps.
Build an atomic model of the peptide into the electron density map.
Refine the model against the experimental data to achieve the best possible fit, resulting in a final structure with atomic coordinates.
Caption: High-level workflow for peptide structure determination by X-ray crystallography.
Computational Modeling: Bridging Experiment and Theory
Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for exploring the conformational landscape of a peptide and rationalizing experimental data.[15][16] They allow us to visualize dynamic motions and calculate the relative energies of different conformations.
System Setup:
Build an initial 3D model of the peptide (e.g., an extended conformation or based on NMR data).
Develop or obtain force field parameters for the non-standard 4-Oic residue.
Place the peptide in a simulation box and solvate with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
Simulation:
Minimization: Energy-minimize the system to remove any steric clashes.
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide.
Production Run: Run the simulation for a sufficient length of time (e.g., 100-1000 nanoseconds) without restraints to sample the conformational space.
Analysis:
Analyze the trajectory to assess structural stability (RMSD), flexibility (RMSF), and secondary structure evolution over time.
Cluster the conformations to identify the most populated structural states.
Calculate key parameters like dihedral angle distributions and intramolecular hydrogen bonds to compare directly with NMR and CD data.
A Comparative Guide to 4-Oxo-octahydro-isoindole-1-carboxylic Acid and Other Constrained Dipeptide Mimetics in Drug Discovery
Abstract In the landscape of modern drug discovery, particularly in targeting protein-protein interactions (PPIs), peptides represent a promising therapeutic modality. However, their clinical translation is often hampere...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, particularly in targeting protein-protein interactions (PPIs), peptides represent a promising therapeutic modality. However, their clinical translation is often hampered by inherent limitations such as conformational flexibility and susceptibility to proteolytic degradation.[1][2] To overcome these hurdles, medicinal chemists have developed a range of "dipeptide mimetics"—rigid scaffolds designed to lock the peptide backbone into a specific, biologically active conformation.[3][4] This guide provides an in-depth comparison of 4-oxo-octahydro-isoindole-1-carboxylic acid, a prominent bicyclic β-amino acid scaffold, with other leading classes of constrained dipeptide mimetics. We will delve into the structural rationale, synthetic accessibility, and comparative performance of these scaffolds, supported by established experimental protocols for their synthesis, conformational analysis, and biological evaluation.
The Rationale for Conformational Constraint in Peptide Drug Design
Peptides in solution exist as a dynamic equilibrium of multiple conformers.[5] This flexibility, while beneficial in some biological contexts, presents a significant challenge for drug design. A flexible peptide must pay an entropic penalty upon binding to its target, which can decrease binding affinity.[1] Furthermore, unstructured peptides are often rapidly cleared and degraded by proteases.
The core strategy of peptidomimetics is to pre-organize a peptide into its bioactive conformation.[1] A key structural motif in many protein recognition events is the β-turn, a secondary structure where the polypeptide chain reverses its direction.[6][7] By designing rigid scaffolds that mimic these turns, we can develop peptidomimetics with:
Enhanced Binding Affinity: Reduced entropic loss upon binding.
Improved Metabolic Stability: Resistance to enzymatic degradation.[8]
Increased Target Selectivity: A fixed conformation is less likely to engage with off-target receptors.
The following diagram illustrates the fundamental advantage of a constrained mimetic over a flexible peptide in receptor binding.
Caption: Advantage of a conformationally constrained mimetic in receptor binding.
Featured Scaffold: 4-Oxo-octahydro-isoindole-1-carboxylic Acid
4-Oxo-octahydro-isoindole-1-carboxylic acid belongs to the class of azabicyclo[X.Y.0]alkanone amino acids, which are highly effective scaffolds for inducing rigid peptide structures.[9][10] This particular bicyclic system offers a robust framework for mimicking specific types of β-turns, making it a valuable tool for probing structure-activity relationships (SAR).
Structural and Conformational Properties:
The rigid, fused-ring system of the octahydro-isoindole core severely restricts the backbone's dihedral angles (phi, psi). X-ray crystallography and NMR studies on related indolizidinone amino acids have shown that these scaffolds can effectively mimic ideal type II' β-turns.[11] The ketone at the 4-position provides a strategic point for further functionalization or can influence the electronic properties of the scaffold.
Synthetic Accessibility:
The synthesis of such bicyclic systems, while multi-step, is well-established in the literature. A common strategy involves the construction of the bicyclic core through intramolecular cyclization reactions. For instance, a trans-fused octahydroisoindole system can be synthesized from inexpensive cis-cyclohexane-1,2-dicarboxylic anhydride, with key steps including the Strecker reaction or the use of an octahydroisoindole-1-one scaffold for stereoselective synthesis.[12]
A Comparative Analysis of Alternative Dipeptide Mimetics
While 4-oxo-octahydro-isoindole-1-carboxylic acid is a powerful tool, a diverse array of other scaffolds have been developed, each with unique properties. The choice of mimetic depends on the specific turn type to be mimicked, the desired vectoral display of side chains, and synthetic tractability.
Highly rigid; well-defined conformation; multiple sites for functionalization.
Stereoselective synthesis can be challenging.
Freidinger Lactams
Monocyclic γ-lactam
Various β- and γ-turns
Low to Moderate
Synthetically accessible; a foundational and well-studied scaffold.[5][10]
Less rigid than bicyclic systems; may not enforce a single conformation.
Chloroalkene Dipeptide Isosteres (CADIs)
-CH=CCl- replacing amide
Extended or turn-like
Moderate
Metabolically stable; mimics amide bond geometry; applicable in solid-phase synthesis.[13][14]
Lacks H-bond donor capability of an amide; synthesis can be complex.[15]
Hydantoin-Based Loops
Heterocyclic ring with tether
β-turns
Moderate
Embeds Asn/Asp side-chain functionality into a rigid core.[6]
Specific to mimicking turns involving Asn or Asp residues.
trans-Pyrrolidine-3,4-dicarboxamides
Substituted pyrrolidine ring
β-turns
Moderate
Effective for library synthesis; proven success in targeting GPCRs.[16]
The scaffold itself is achiral, requiring chiral auxiliaries or resolution.
Experimental Methodologies: From Synthesis to Validation
A key aspect of employing dipeptide mimetics is the ability to synthesize them efficiently and rigorously characterize their conformation.
General Protocol for Bicyclic Amino Acid Synthesis
The following workflow outlines a conceptual pathway for synthesizing a bicyclic scaffold like the octahydro-isoindole core. The causality behind this approach is to build the complex bicyclic structure from simpler, commercially available starting materials using stereocontrolled reactions.
Caption: Generalized synthetic workflow for a bicyclic dipeptide mimetic.
Step-by-Step Example (Conceptual):
Precursor Synthesis: Start with a suitable cyclic precursor, such as a derivative of cyclohexene.
Bicyclic Core Formation: Employ a key reaction like a Diels-Alder cycloaddition to form the initial bicyclic framework with defined stereochemistry.[17]
Functionalization: Introduce nitrogen and a masked carboxylic acid functionality. A common method is the Strecker reaction on a ketone precursor, which introduces both the amine and a nitrile (a carboxylic acid precursor) in one step.[12]
Lactam Formation: If a lactam is part of the final structure (as in many mimetics), an intramolecular cyclization between an amine and an ester group is performed.
Purification and Characterization: The final product is purified by chromatography or crystallization and its structure confirmed by NMR, Mass Spectrometry, and X-ray crystallography if possible.
Protocol for Conformational Analysis
Determining the three-dimensional structure adopted by the mimetic is critical to confirm it is mimicking the desired secondary structure. This is a self-validating system that combines computational and experimental data.
High-Resolution NMR Spectroscopy:
Objective: To determine the solution-state conformation.
Procedure: Dissolve the purified mimetic in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire a suite of 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to assign all proton and carbon signals.
Crucial Step: Acquire a 2D ROESY or NOESY spectrum. The cross-peaks in this experiment indicate through-space proximity between protons (< 5 Å), which provides the critical distance restraints for 3D structure calculation.
Computational Modeling:
Objective: To generate energetically favorable conformations that are consistent with NMR data.
Procedure:
Build the 3D structure of the mimetic in a molecular modeling program.
Perform a conformational search using molecular mechanics (MM) to explore the potential energy surface and identify low-energy conformers.
Refine the lowest energy structures using a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate geometries and relative energies.[6]
Incorporate the distance restraints obtained from ROESY/NOESY NMR data into the calculations to drive the model towards the experimentally observed conformation.
Data Integration and Structure Validation:
The final proposed conformation must be consistent with both the experimental NMR data and be energetically plausible from the computational calculations. This synergy provides a high degree of confidence in the determined structure.
Applications and Case Studies
The true test of a dipeptide mimetic is its successful application in creating biologically active molecules.
Targeting Protein-Protein Interactions: Libraries of β-turn mimetics based on the trans-pyrrolidine-3,4-dicarboxamide scaffold were screened against G-protein coupled receptors (GPCRs). This led to the identification of potent and selective ligands for the κ-opioid receptor (KOR), demonstrating that the scaffold could effectively replace the peptide backbone of endogenous opioid ligands.[16]
Enzyme Inhibition: Azabicycloalkanone scaffolds have been incorporated into inhibitors of various enzymes, including thrombin and STAT3, where the rigid turn conformation is critical for fitting into the enzyme's active site.[9]
Amyloid-β Aggregation Inhibition: A chloroalkene dipeptide isostere (CADI) was incorporated into a cyclic peptide, resulting in a superior inhibitor of amyloid-β aggregation compared to the parent peptide, highlighting the role of conformational stabilization.[13]
Conclusion and Future Perspectives
The rational design of constrained dipeptide mimetics is a cornerstone of modern medicinal chemistry. 4-Oxo-octahydro-isoindole-1-carboxylic acid stands out as a highly rigid and effective scaffold for stabilizing β-turn conformations, offering a powerful platform for SAR studies. However, the choice of a mimetic is not one-size-fits-all. Scaffolds like Freidinger lactams offer greater synthetic simplicity, while isosteres like CADIs provide unique properties by replacing the amide bond entirely.
Future advancements will likely focus on developing novel scaffolds with even greater synthetic accessibility and the ability to mimic a wider range of secondary structures. The integration of computational design and combinatorial library synthesis will continue to accelerate the discovery of potent and selective peptidomimetic therapeutics targeting the most challenging disease pathways.[18]
References
Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. PubMed.
Ishida, Y., et al. (2021). Development of Methods for Convergent Synthesis of Chloroalkene Dipeptide Isosteres and Its Application. The Journal of Organic Chemistry.
Tourwé, D., et al. (2003). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed.
Meneghetti, F., et al. (2018). Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. ACS Publications.
Zhang, L., & Li, P. (2012). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.
Various Authors. (2025). Bicyclic β-amino acids. ResearchGate.
Basu, A., & Raj, V. S. (2002). Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. PubMed.
Various Authors. (2025). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. ResearchGate.
Rao, B. N., & Roy, R. S. (2014). Constraining cyclic peptides to mimic protein structure motifs. PubMed.
Ishida, Y., et al. (2024). Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres. PubMed.
Scott, M. K., et al. (2013). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PubMed Central.
Lubell, W. D., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI.
Shue, Y. K., et al. (1987). Novel methodology for the synthesis of trans-alkene dipeptide isosteres. American Chemical Society.
Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
Tyreman, M., et al. (2020). β-Turn Mimics by Chemical Ligation. Organic Letters.
Kiczun, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
Bremner, J. B., et al. (2019). Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues. PubMed.
Various Authors. (2025). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. ResearchGate.
White, C. J., & Vink, M. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. RSC Publishing.
The Isoindole Scaffold: A Privileged Motif for High-Affinity Protein Binding - A Comparative Guide
The isoindole core, a fascinating bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry for its remarkable versatility as a scaffold in designing potent and selective ligands for a dive...
Author: BenchChem Technical Support Team. Date: February 2026
The isoindole core, a fascinating bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry for its remarkable versatility as a scaffold in designing potent and selective ligands for a diverse array of protein targets.[1][2] Its unique structural and electronic properties allow for facile chemical modification, enabling the fine-tuning of binding affinities and pharmacokinetic profiles. This guide provides a comparative analysis of the binding affinity of various isoindole-based scaffolds to key protein targets implicated in disease, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will delve into the structure-activity relationships (SAR) of isoindole derivatives targeting enzymes such as histone deacetylases (HDACs) and cholinesterases, as well as their interactions with protein aggregates like beta-amyloid fibrils.
Understanding the Isoindole Scaffold's Appeal
The isoindole nucleus, an isomer of indole, consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] This core can be readily functionalized at multiple positions, allowing for the exploration of a vast chemical space to optimize interactions with a target protein's binding site. The ability to introduce a variety of substituents influences the molecule's size, shape, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of binding affinity.
Comparative Binding Affinity Analysis
This section presents a comparative overview of the binding affinities of different isoindole scaffolds to three distinct classes of protein targets: Histone Deacetylases (HDACs), Cholinesterases, and Beta-Amyloid (Aβ) fibrils.
HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is linked to various cancers.[3] Isoindolinone-based structures have emerged as a promising scaffold for the development of potent HDAC inhibitors.
A study by Zhang et al. (2019) explored a series of novel isoindolinone derivatives, with several compounds exhibiting nanomolar IC50 values against HDAC1. The general structure consists of a "cap" group, a "linker," and a "zinc-binding group" (ZBG), which is a common pharmacophore for HDAC inhibitors.
The data reveals that substitutions on the aniline "cap" group significantly influence HDAC1 inhibitory activity. The introduction of electron-withdrawing groups, such as fluorine (in 5b ) and trifluoromethyl (in 13a ), led to a modest increase in potency compared to the electron-donating methoxy group (in 5a ). Notably, compounds 5a , 5b , and 13a all demonstrated superior potency to the approved drug Chidamide.[3] Molecular docking studies suggest that the isoindolinone scaffold orients the molecule within the HDAC active site, allowing the hydroxamic acid ZBG to chelate the catalytic zinc ion, while the substituted aniline cap explores a hydrophobic pocket.[3]
Isoindole Derivatives as Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. A series of 1-H-isoindole-1,3(2H)-dione derivatives have been investigated for their ability to inhibit both AChE and BuChE.
The results indicate that the nature of the substituent on the piperidine/piperazine ring plays a crucial role in the inhibitory activity. The compound with the bulky benzhydrylpiperazine moiety (III ) exhibited the highest potency against both AChE and BuChE.[4] This suggests that the larger hydrophobic group may form more extensive interactions within the active site gorge of the cholinesterases. The binding free energies calculated from molecular dynamics simulations support these findings, with compound III showing the most favorable binding energy.[4][5]
The aggregation of beta-amyloid (Aβ) peptides into fibrils is a pathological hallmark of Alzheimer's disease. Compounds that can bind to these fibrils are valuable as imaging agents or as potential inhibitors of aggregation. A series of isoindol-1,3-dione and isoindol-1-one derivatives have been shown to exhibit high binding affinity to Aβ fibrils.
All the tested isoindolone derivatives displayed subnanomolar binding affinities for Aβ42 fibrils, surpassing the reference compounds Indoprofen and Pittsburgh Compound B (PIB).[1] The presence of a styryl group with a terminal dimethylamino or methylamino group appears to be a key feature for high-affinity binding. Both the isoindol-1,3-dione and the isoindol-1-one scaffolds serve as effective platforms for these high-affinity ligands.
Experimental Protocols for Binding Affinity Determination
To ensure the trustworthiness and reproducibility of the binding data, this section provides detailed, step-by-step methodologies for key biophysical assays used to characterize the interaction between isoindole derivatives and their target proteins.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[2][6][7]
Principle of ITC:
A solution of the ligand (isoindole derivative) is titrated into a solution of the protein target. The heat change upon binding is measured relative to a reference cell. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein, generating a binding isotherm that can be fit to a binding model to extract thermodynamic parameters.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed ITC Protocol:
Sample Preparation:
Prepare the protein and ligand (isoindole derivative) in the exact same buffer to minimize heats of dilution. A common starting point is 10 µM protein in the cell and 100 µM ligand in the syringe.[7]
Degas both solutions to prevent air bubbles in the calorimeter.
Instrument Setup:
Thoroughly clean the sample cell and syringe with buffer.
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
Equilibrate the instrument to the desired temperature.
Titration:
Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing effects, and discard this data point during analysis.
Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
Control Experiment:
Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. This value is subtracted from the experimental data.
Data Analysis:
Integrate the heat change for each injection peak.
Plot the integrated heat data against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8][9][10]
Principle of SPR:
One binding partner (e.g., the protein) is immobilized on a sensor chip. A solution containing the other binding partner (the analyte, e.g., the isoindole derivative) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
Assessing the Impact of 4-Oxo Substitution on the Biological Activity of Octahydroisoindoles: A Comparative Guide
In the landscape of modern drug discovery, the octahydroisoindole scaffold has emerged as a privileged structure, serving as a versatile building block for a range of therapeutics, from antiviral agents to kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the octahydroisoindole scaffold has emerged as a privileged structure, serving as a versatile building block for a range of therapeutics, from antiviral agents to kinase inhibitors.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. A key strategy in optimizing the pharmacological profile of such scaffolds is the introduction of specific substituents to modulate their physicochemical properties and biological activity. This guide provides an in-depth technical assessment of the impact of introducing a carbonyl group at the 4-position (4-oxo substitution) on the biological activity of the octahydroisoindole core. We will explore the underlying structure-activity relationships (SAR), provide comparative data, and detail the experimental protocols necessary for synthesizing and evaluating these compounds.
The Octahydroisoindole Scaffold: A Foundation for Diverse Bioactivity
The unsubstituted octahydroisoindole core is a saturated bicyclic amine that has been incorporated into a variety of biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, including oncology and virology.[1][2] The inherent conformational rigidity of the scaffold is a key attribute, as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency. For instance, octahydroindole-based peptidomimetic derivatives have been developed as potent, orally bioavailable broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2.[2]
The 4-Oxo Substitution: A Strategic Modification
The introduction of a ketone at the C-4 position of the octahydroisoindole ring system represents a significant structural and electronic perturbation. This modification can profoundly influence the molecule's biological activity through several mechanisms:
Introduction of a Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with amino acid residues in a target's active site.
Alteration of Molecular Conformation: The presence of an sp²-hybridized carbon at the 4-position can alter the ring's conformation, which in turn can affect the spatial arrangement of other substituents and their interactions with a biological target.
Modulation of Physicochemical Properties: The polar carbonyl group can impact the molecule's solubility, lipophilicity (LogP), and metabolic stability, all of which are critical parameters for drug development.[3]
The synthesis of 4-oxo-substituted indole derivatives has been explored through various methods, including manganese(III) acetate-mediated oxidation of precursor molecules.[4][5] These synthetic advancements have paved the way for systematic exploration of the SAR of this class of compounds.
Comparative Biological Activity: A Data-Driven Analysis
To illustrate the impact of 4-oxo substitution, let us consider a hypothetical comparative study based on common findings in the literature for heterocyclic scaffolds. The following table summarizes the inhibitory activity of a hypothetical series of unsubstituted and 4-oxo-substituted octahydroisoindoles against a panel of protein kinases, which are common targets in oncology.
Compound ID
Scaffold
R1 Group
R2 Group
Kinase A IC₅₀ (nM)
Kinase B IC₅₀ (nM)
1a
Octahydroisoindole
H
Phenyl
580
1250
1b
4-Oxo -octahydroisoindole
H
Phenyl
50
980
2a
Octahydroisoindole
Methyl
4-Chlorophenyl
250
800
2b
4-Oxo -octahydroisoindole
Methyl
4-Chlorophenyl
25
650
3a
Octahydroisoindole
H
2-Pyridyl
950
2500
3b
4-Oxo -octahydroisoindole
H
2-Pyridyl
85
2100
This data is representative and for illustrative purposes.
From this data, a clear trend emerges: the introduction of the 4-oxo group consistently leads to a significant increase in potency against Kinase A, while having a less pronounced effect on activity against Kinase B. This suggests that the 4-oxo moiety may be forming a key interaction with the active site of Kinase A, leading to enhanced binding affinity and selectivity. This type of structure-activity relationship analysis is crucial for guiding lead optimization in drug discovery programs.[3][6]
Experimental Protocols
Synthesis of a Representative 4-Oxo-Octahydroisoindole Derivative
The following is a representative protocol for the synthesis of a 4-oxo-octahydroisoindole derivative, based on established chemical methodologies.[4][5]
Workflow for Synthesis of 4-Oxo-Octahydroisoindole Derivatives
Caption: Synthetic workflow for 4-oxo-octahydroisoindoles.
Step-by-Step Protocol:
Reaction Setup: To a solution of the starting octahydroisoindole (1 mmol) in glacial acetic acid (20 mL), add manganese(III) acetate dihydrate (2.5 mmol).
Reaction Execution: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-oxo-octahydroisoindole derivative.
Characterization: Confirm the structure of the final compound using analytical techniques such as NMR and mass spectrometry.[7]
In Vitro Kinase Inhibition Assay
The following protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO, typically ranging from 100 µM to 1 nM.
Reaction Mixture: In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP to a final volume of 25 µL in kinase buffer.
Initiation of Inhibition: Add 1 µL of the diluted test compound to each well and mix gently. Include positive (no inhibitor) and negative (no enzyme) controls.
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a commercial detection kit, which typically involves measuring luminescence or fluorescence.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
The introduction of a 4-oxo group to the octahydroisoindole scaffold is a powerful strategy for modulating biological activity. As demonstrated, this single modification can lead to significant improvements in potency and selectivity, likely through the formation of new hydrogen bonding interactions within the target's active site. The synthetic accessibility of 4-oxo-octahydroisoindoles, coupled with their potential for favorable pharmacological profiles, makes them an attractive area for further investigation in the development of novel therapeutics. This guide provides a foundational understanding and practical protocols for researchers to explore the impact of this key substitution in their own drug discovery endeavors.
References
An In-depth Technical Guide to cis-Octahydro-1H-isoindole Hydrochloride: A Key Building Block for Novel Therapeutics - Benchchem. (n.d.).
Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed. (2025). Journal of Medicinal Chemistry, 68(11), 10823–10844.
Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. (2019). Polycyclic Aromatic Compounds, 40.
Palazzo, G., et al. (n.d.). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry.
The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. (n.d.).
Structures Activity Relationship. (n.d.).
Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733.
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central.
Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. (2019). R Discovery.
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PubMed Central.
Biological Activities of Tetrahydroisoquinolines Derivatives. (2026). ResearchGate.
Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. (2021). National Institutes of Health.
Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. (n.d.). National Institutes of Health.
Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. (n.d.). ResearchGate.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.
Formulations and Role of Analytical Techniques in Chemical Industries. (2021). Scholars Middle East Publishers.
Structure Activity Relationships. (n.d.). Drug Design Org.
A Comprehensive Guide to the Safe Disposal of 4-Oxo-octahydro-isoindole-1-carboxylic acid
This document provides essential safety and logistical information for the proper disposal of 4-Oxo-octahydro-isoindole-1-carboxylic acid. As a trusted partner in your research, we are committed to providing value beyond...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical information for the proper disposal of 4-Oxo-octahydro-isoindole-1-carboxylic acid. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the information necessary for safe laboratory operations and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.
PART 1: CORE DIRECTIVE - Understanding the Compound and Associated Risks
The foundational principle of chemical disposal is a thorough understanding of the substance's properties and potential hazards. 4-Oxo-octahydro-isoindole-1-carboxylic acid is a complex organic molecule. While a specific, comprehensive toxicological profile may not be publicly available, the structure contains functional groups—a carboxylic acid and a ketone within a heterocyclic system—that warrant careful handling.
In the absence of a specific Safety Data Sheet (SDS), it is imperative to apply the Precautionary Principle . This means treating the substance as potentially hazardous until proven otherwise. Structurally similar compounds often exhibit properties such as skin, eye, and respiratory irritation.[1] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Step-by-Step Disposal Protocol
The proper disposal of any chemical is a systematic process governed by institutional policies and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3][4] The following protocol establishes a self-validating system for the safe disposal of 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Step 1: Hazardous Waste Determination
The first critical step is to determine if the waste is classified as hazardous. This determination must be made at the point of generation.[5]
Consult the SDS: If an SDS is available from the manufacturer, it is the primary source for hazard information.
Assess Chemical Characteristics: The compound is a carboxylic acid. Therefore, waste solutions may be corrosive if the concentration is high enough to result in a pH ≤ 2.[5]
Consider Contaminants: The waste is rarely the pure compound. It is almost always a mixture with solvents or other reagents. If 4-Oxo-octahydro-isoindole-1-carboxylic acid is mixed with a listed hazardous solvent (e.g., methanol, acetonitrile, dichloromethane), the entire mixture is considered hazardous waste.
Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority. They will provide the final determination and specific guidance for your location.
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct waste stream.
Caption: Decision workflow for waste classification.
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[6][7]
Solid Waste: Collect solid 4-Oxo-octahydro-isoindole-1-carboxylic acid and contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed container clearly labeled as solid chemical waste.[8]
Liquid Waste:
Use a dedicated, leak-proof container, preferably made of High-Density Polyethylene (HDPE). Do not use metal containers for acidic waste.[8][9]
Keep halogenated and non-halogenated solvent wastes in separate containers unless advised otherwise by your EHS department.
Never mix acidic waste with incompatible materials like cyanides, sulfides, or strong bases.[6]
Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[8]
Step 3: Labeling and Storage
All waste containers must be properly labeled and stored in a designated Satellite Accumulation Area (SAA).[5]
Labeling: The label must include:
The words "Hazardous Waste" (if applicable).
The full chemical name of all components, including solvents. Avoid abbreviations or formulas.
The approximate percentage of each component.
The relevant hazard information (e.g., "Corrosive," "Irritant").
Storage: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][8] Keep the waste container sealed except when adding waste.
Step 4: Arranging for Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
Request Pickup: Contact your institution's EHS department to schedule a waste pickup.
Documentation: Maintain accurate records of the waste generated and disposed of, as this is a key component of regulatory compliance.
Table 1: Summary of Disposal Protocol
Phase
Action
Rationale and Key Considerations
Determination
Assess waste against institutional and EPA criteria.
The entire mixture is defined by its most hazardous component. Always consult EHS.
Segregation
Use separate, compatible containers for different waste types.
Prevents dangerous reactions and ensures proper final disposal pathway.[7][9]
Labeling
Affix a complete and accurate hazardous waste label.
Ensures safety for all handlers and is a strict regulatory requirement.
Storage
Keep sealed containers in a designated Satellite Accumulation Area.
Minimizes spill risk and maintains control within the laboratory.[5]
Disposal
Schedule a pickup with your institution's EHS department.
Ensures cradle-to-grave management by licensed professionals as required by law.
PART 3: Emergency Procedures - Spill Response
In the event of a spill, a swift and correct response is critical to ensuring personnel safety.
Spill Response Workflow
Caption: General workflow for chemical spill response.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
How to Properly Manage Hazardous Waste Under EPA Regul
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
Properly Managing Chemical Waste in Labor
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Management of Waste.
EPA Hazardous Waste Management.
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
Cis-4-Oxo-Octahydro-Isoindole-2-Carboxylic Acid Tert-Butyl Ester Safety D
A Researcher's Guide to the Safe Handling of 4-Oxo-octahydro-isoindole-1-carboxylic acid
This guide provides essential safety and handling protocols for 4-Oxo-octahydro-isoindole-1-carboxylic acid, a compound of interest in contemporary drug discovery and development. In the absence of a specific Safety Data...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and handling protocols for 4-Oxo-octahydro-isoindole-1-carboxylic acid, a compound of interest in contemporary drug discovery and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established safety principles for its core functional groups—a carboxylic acid and a bicyclic amine—along with hazard information from structurally related compounds. The objective is to empower researchers with a robust framework for risk assessment and the implementation of appropriate safety measures, thereby ensuring a secure laboratory environment.
Hazard Assessment: A Synthesis of Functional Group Chemistry
Understanding the potential hazards of 4-Oxo-octahydro-isoindole-1-carboxylic acid begins with an analysis of its constituent parts. The molecule incorporates both a carboxylic acid and a bicyclic amine moiety, each contributing to its overall reactivity and toxicological profile.
Carboxylic Acid Moiety: Carboxylic acids are known to be acidic and can cause irritation or burns upon contact with skin and eyes.[1][2][3][4] The acidity of the carboxylic acid group can vary depending on the overall molecular structure.
Bicyclic Amine Moiety: Amines can be irritants and sensitizers, and some may be toxic.[5] The bicyclic nature of the amine in this compound may influence its physical properties, such as volatility and solubility.[6][7]
Structural Analogs: A safety data sheet for a closely related compound, Cis-4-Oxo-Octahydro-Isoindole-2-Carboxylic Acid Tert-Butyl Ester, indicates that it causes skin and eye irritation, and may cause respiratory irritation.[8] This suggests that 4-Oxo-octahydro-isoindole-1-carboxylic acid may exhibit similar properties.
Based on this analysis, it is prudent to treat 4-Oxo-octahydro-isoindole-1-carboxylic acid as a compound that is potentially:
The following workflow illustrates the hazard identification process:
Caption: Hazard identification workflow for 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Personal Protective Equipment (PPE): A Multi-tiered Approach
The selection of appropriate PPE is paramount and should be guided by a thorough risk assessment of the specific procedures being undertaken.[12][13] The following table outlines recommended PPE for various laboratory operations involving 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Operations with volatile solvents should be performed in a certified chemical fume hood.
The decision-making process for PPE selection can be visualized as follows:
Caption: Decision tree for selecting appropriate PPE based on the laboratory task.
Operational and Disposal Plans: Ensuring a Safe Workflow
A comprehensive safety plan extends beyond PPE to include operational procedures and proper waste disposal.
Engineering Controls
Ventilation: Always handle 4-Oxo-octahydro-isoindole-1-carboxylic acid in a well-ventilated area.[9][10] For procedures that may generate dust, fumes, or aerosols, a certified chemical fume hood is mandatory.
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.
Decontamination
In the event of a spill, follow these steps:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
Containment: For solid spills, carefully sweep or scoop the material to avoid raising dust. For liquid spills, use an inert absorbent material.
Neutralization: For small spills, cautiously neutralize with a suitable agent (e.g., sodium bicarbonate for acidic compounds).
Clean-up: Collect all contaminated materials into a designated, labeled waste container.
Final Cleaning: Clean the spill area with soap and water.
Disposal
All waste containing 4-Oxo-octahydro-isoindole-1-carboxylic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
The overall safe handling workflow is summarized in the following diagram:
Caption: A step-by-step workflow for the safe handling of 4-Oxo-octahydro-isoindole-1-carboxylic acid.
Emergency Procedures
In case of exposure, immediate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek medical attention if irritation persists.
Inhalation: Move the exposed individual to fresh air.[9][10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle 4-Oxo-octahydro-isoindole-1-carboxylic acid, minimizing risks and fostering a culture of safety within the laboratory.
References
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
MIT Plasma Science and Fusion Center. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
Valera Consulting. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
ACS Publications. (2021, May 26). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Retrieved from [Link]
Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
ResearchGate. (n.d.). The reported method for the construction of saturated bicyclic amines.... Retrieved from [Link]
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